Product packaging for 2,2'-Dimethoxy-4,4'-bipyridine(Cat. No.:CAS No. 142929-11-1)

2,2'-Dimethoxy-4,4'-bipyridine

Cat. No.: B175609
CAS No.: 142929-11-1
M. Wt: 216.24 g/mol
InChI Key: ZVEFTYPMUQYVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2'-Dimethoxy-4,4'-bipyridine (CAS 142929-11-1) is a versatile heterocyclic compound that serves as a valuable bidentate ligand in coordination chemistry and scientific research . Its molecular structure, consisting of two pyridine rings connected by a single bond and methoxy groups at the 2- and 2'-positions, enables it to effectively chelate transition metal centers, forming stable complexes used in developing catalytic systems and advanced materials . In the field of catalysis, bipyridine ligands are crucial for constructing metal complexes that facilitate electron-transfer processes and various organic transformations . Research into related dialkoxy-2,2'-bipyridine platinum(II) complexes has demonstrated significant potential in biomedical applications, showing enhanced in vitro anti-proliferative activities against human cancer cell lines, including lung adenocarcinoma (A549), prostate carcinoma (DU145), and breast adenocarcinoma (MCF-7) . Furthermore, experimental studies on similar bipyridine structures have revealed promising antimicrobial effects against a range of bacteria and yeasts, such as S. aureus and B. thuringiensis , making them subjects of interest in the development of new metal-based pharmaceutical compounds . Beyond biomedical research, this ligand is also investigated for applications in material science, including the development of luminescent devices, nanomaterials, and organic light-emitting diodes (OLEDs), where its electron-donating methoxy groups can finely tune electronic properties . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B175609 2,2'-Dimethoxy-4,4'-bipyridine CAS No. 142929-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(2-methoxypyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13-11)10-4-6-14-12(8-10)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEFTYPMUQYVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2=CC(=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567031
Record name 2,2'-Dimethoxy-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142929-11-1
Record name 2,2′-Dimethoxy-4,4′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142929-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dimethoxy-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2'-Dimethoxy-4,4'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-Dimethoxy-4,4'-bipyridine, a valuable bipyridine ligand in coordination chemistry and a key building block in the development of functional materials and pharmaceutical compounds. This document details a high-yield synthesis protocol, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a bidentate chelating ligand that has garnered significant interest due to its applications in the synthesis of metal complexes with tailored electronic and photophysical properties. The methoxy groups at the 4 and 4' positions are electron-donating, which can influence the reactivity and stability of the resulting metal complexes. The synthesis of this and other substituted bipyridines is a cornerstone of modern organic and medicinal chemistry. While several methods for the formation of the 2,2'-bipyridine core exist, including Ullmann and Suzuki couplings, nickel-catalyzed homocoupling of halopyridines has emerged as an efficient and high-yielding approach.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below. The first is a high-yield, nickel-catalyzed homocoupling reaction, which is the recommended procedure. The second is a lower-yield method involving the reduction of the corresponding bipyridine N,N'-dioxide, which may be useful in specific research contexts.

Recommended Protocol: Nickel-Catalyzed Homocoupling of 4-bromo-2-methoxypyridine

This protocol is adapted from a general method for the synthesis of symmetrical 2,2'-bipyridines through the nickel-catalyzed reductive coupling of 2-halopyridines, which has been shown to be efficient and high-yielding.[1]

Experimental Protocol:

A detailed experimental protocol for the nickel-catalyzed homocoupling of a 2-halopyridine is as follows:

  • Reaction Setup: To an oven-dried Schlenk tube is added NiCl₂(PPh₃)₂ (0.1 mmol, 65.4 mg), triphenylphosphine (0.2 mmol, 52.4 mg), and zinc dust (3.0 mmol, 196.2 mg). The tube is evacuated and backfilled with argon three times.

  • Solvent and Reagent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added, and the mixture is stirred at 50 °C for 30 minutes. A solution of the 4-bromo-2-methoxypyridine (2.0 mmol) in anhydrous DMF (5 mL) is then added dropwise over 10 minutes.

  • Reaction Progression: The reaction mixture is stirred at 80 °C and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched with the addition of 2 M aqueous ammonia (10 mL). The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Alternative Protocol: Reduction of 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide

This method provides an alternative route to the target compound, albeit with a significantly lower yield.[2]

Experimental Protocol:

  • Reaction Setup: A mixture of 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide (10.1 mmol, 2.50 g) and 5% palladium on carbon (2.42 mmol, 5.16 g) in ethanol (290 mL) is brought to reflux for 5 minutes.

  • Reagent Addition: An ethanol solution (170 mL) of hydrazine monohydrate (0.785 mol, 39.3 g) is added dropwise to the refluxing mixture over a period of 1 hour.

  • Reaction Progression: The reaction mixture is maintained at reflux for an additional 18 hours.

  • Workup and Purification: After cooling, the mixture is filtered through Celite, and the solid residue is washed with hot ethanol. The combined filtrate and washings are concentrated under reduced pressure. The resulting residue is recrystallized from methanol to yield this compound.[2]

Data Presentation

The following table summarizes the quantitative data for the two presented synthesis protocols.

ParameterNickel-Catalyzed HomocouplingReduction of Dioxide
Starting Material 4-bromo-2-methoxypyridine4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide
Catalyst NiCl₂(PPh₃)₂5% Pd/C
Reductant Zinc dustHydrazine monohydrate
Solvent N,N-dimethylformamide (DMF)Ethanol
Temperature 80 °CReflux
Reaction Time Varies (monitored)19 hours
Reported Yield High (typically >80% for similar bipyridines)19%[2]

Visualizations

To further clarify the synthetic processes, the following diagrams have been generated.

Logical Relationship of Synthesis Pathways

This diagram illustrates the two synthetic routes to this compound.

Synthesis Pathways for this compound cluster_0 Recommended Pathway cluster_1 Alternative Pathway 4-bromo-2-methoxypyridine 4-bromo-2-methoxypyridine Ni-catalyzed Homocoupling Ni-catalyzed Homocoupling 4-bromo-2-methoxypyridine->Ni-catalyzed Homocoupling NiCl2(PPh3)2, Zn, DMF 2,2'-Dimethoxy-4,4'-bipyridine_high This compound (High Yield) Ni-catalyzed Homocoupling->2,2'-Dimethoxy-4,4'-bipyridine_high 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide Reduction Reduction 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide->Reduction Pd/C, N2H4*H2O, EtOH 2,2'-Dimethoxy-4,4'-bipyridine_low This compound (Low Yield) Reduction->2,2'-Dimethoxy-4,4'-bipyridine_low

Caption: Comparison of the high-yield nickel-catalyzed and low-yield reduction pathways.

Experimental Workflow for Nickel-Catalyzed Homocoupling

This diagram outlines the key steps in the recommended experimental procedure.

Experimental Workflow: Ni-Catalyzed Homocoupling Start Reaction_Setup 1. Reaction Setup - Add NiCl2(PPh3)2, PPh3, Zn dust - Evacuate and backfill with Argon Start->Reaction_Setup Solvent_Reagent_Addition 2. Solvent & Reagent Addition - Add anhydrous DMF - Stir at 50°C - Add 4-bromo-2-methoxypyridine solution Reaction_Setup->Solvent_Reagent_Addition Reaction_Progression 3. Reaction Progression - Stir at 80°C - Monitor by TLC/GC-MS Solvent_Reagent_Addition->Reaction_Progression Workup 4. Workup - Cool and quench with aq. NH3 - Extract with ethyl acetate Reaction_Progression->Workup Purification 5. Purification - Dry and concentrate organic layers - Column chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 2,2'-Dimethoxy-4,4'-bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2'-Dimethoxy-4,4'-bipyridine. It details the fundamental physicochemical properties and outlines standardized experimental protocols for acquiring key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound.

Physicochemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₂H₁₂N₂O₂.[1] Its structure consists of two pyridine rings linked at the 4 and 4' positions, with methoxy groups substituted at the 2 and 2' positions. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [1]
IUPAC Name 2-methoxy-4-(2-methoxypyridin-4-yl)pyridine[1]
CAS Number 142929-11-1[1]

Spectroscopic Data Summary

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OCH₃3.9 - 4.1s-
H-3, H-3'6.8 - 7.0d~2.5
H-5, H-5'7.2 - 7.4dd~5.0, 2.5
H-6, H-6'8.2 - 8.4d~5.0

Note: Predicted values are based on general substituent effects on the pyridine ring.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
OCH₃53 - 55
C-3, C-3'110 - 112
C-5, C-5'118 - 120
C-4, C-4'145 - 147
C-6, C-6'148 - 150
C-2, C-2'163 - 165

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
~3000-3100C-H stretch (aromatic)
~2850-2950C-H stretch (methyl)
~1580-1610C=N and C=C stretching (pyridine ring)
~1400-1500C=C stretching (pyridine ring)
~1250-1300C-O-C asymmetric stretch
~1020-1050C-O-C symmetric stretch

Table 5: Mass Spectrometry Data

m/zIon
216.09[M]⁺ (Molecular Ion)
201.07[M-CH₃]⁺
185.07[M-OCH₃]⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.[2] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2][3] Transfer the solution to a 5 mm NMR tube.[2]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[2] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.[2]

    • Relaxation Delay: 1-2 seconds.[2]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID).[2] Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[2] Integrate the signals in the ¹H NMR spectrum.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with an agate mortar and pestle.[4]

    • Mix the ground sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[4]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[4]

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.[4]

  • Data Acquisition:

    • Collect a background spectrum of a blank KBr pellet.[5]

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.[6]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[6]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[7]

  • Data Acquisition:

    • Fill a reference cuvette with the pure solvent and place it in the reference beam path.[8]

    • Place the sample cuvette in the sample beam path.

    • Record the absorption spectrum over a wavelength range of 200-800 nm.[9]

  • Data Processing: The software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[10] Further dilute this solution to the low µg/mL or ng/mL range.[10]

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][10]

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Processing: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions.

Workflow Visualization

The general workflow for the spectroscopic characterization of a chemical compound like this compound is depicted below.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation (Connectivity, Functional Groups) NMR->Structure_Elucidation FTIR->Structure_Elucidation Electronic_Properties Electronic Properties (λmax, Transitions) UV_Vis->Electronic_Properties Molecular_Weight_ID Molecular Weight & Formula (m/z, Fragmentation) MS->Molecular_Weight_ID Final_Report Comprehensive Spectroscopic Characterization Report Structure_Elucidation->Final_Report Electronic_Properties->Final_Report Molecular_Weight_ID->Final_Report

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Unveiling the Solid-State Architecture of 4,4'-Dimethoxy-2,2'-bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,4'-Dimethoxy-2,2'-bipyridine, a key building block in coordination chemistry and materials science. Its unique electronic and structural characteristics make it a valuable ligand in the synthesis of novel materials with applications in catalysis and organic electronics. This document summarizes the key crystallographic data, details the experimental procedures for its structural determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of 4,4'-Dimethoxy-2,2'-bipyridine (C₁₂H₁₂N₂O₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A comprehensive summary of the crystal data and structure refinement parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement for 4,4'-Dimethoxy-2,2'-bipyridine.

ParameterValue
Empirical FormulaC₁₂H₁₂N₂O₂
Formula Weight216.24 g/mol
Temperature200 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a6.4235 (11) Å
b10.8139 (18) Å
c8.0123 (14) Å
α90°
β109.462 (2)°
γ90°
Volume524.76 (16) ų
Z2
Density (calculated)1.369 Mg/m³
Absorption Coefficient0.10 mm⁻¹
F(000)228
Crystal Size0.24 x 0.07 x 0.05 mm
Data Collection
DiffractometerBruker APEXII CCD
Theta range for data collection2.7 to 28.3°
Index ranges-8 ≤ h ≤ 8, -13 ≤ k ≤ 13, -10 ≤ l ≤ 10
Reflections collected5925
Independent reflections2301 [R(int) = 0.014]
Reflections with I > 2σ(I)2155
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2301 / 1 / 147
Goodness-of-fit on F²1.01
Final R indices [I > 2σ(I)]R1 = 0.033, wR2 = 0.084
R indices (all data)R1 = ?, wR2 = ?
Absolute structure parameter0.7 (3)
Largest diff. peak and hole0.20 and -0.16 e.Å⁻³

Data sourced from Kusano et al., Acta Crystallographica Section E, 2015.[1][2][3]

Molecular Structure and Intermolecular Interactions

The molecular structure of 4,4'-dimethoxy-2,2'-bipyridine features two pyridine rings. The dihedral angle between the planes of these two rings is a mere 5.8(1)°.[1][2][3] This near-planar conformation is a notable feature of its solid-state structure.

The crystal packing is characterized by several non-covalent interactions. Neighboring molecules are linked through C(Me)—H⋯N hydrogen bonds, which generate a two-dimensional sheet-like structure.[1][2][3] These sheets are further interconnected by C—H⋯π interactions, extending the structure into a three-dimensional network.[1][2][3] An overlapped arrangement of parallel pyridine rings between adjacent molecules is also observed, with a centroid-to-centroid distance of 3.6655 (15) Å.[1][2][3]

Experimental Protocols

This section details the methodologies employed for the synthesis, crystallization, and subsequent crystal structure determination of 4,4'-Dimethoxy-2,2'-bipyridine.

Synthesis and Crystallization

Crystals of 4,4'-dimethoxy-2,2'-bipyridine suitable for X-ray diffraction were obtained from a commercially available sample (Aldrich). The crystallization process involved the slow evaporation of an acetone solution of the compound at a constant temperature of 298 K.[1][3]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker APEXII CCD area-detector diffractometer. The diffraction data were collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å).[3] Data collection was performed using φ and ω scans.

The collected data were processed using the SAINT and XPREP software packages.[3] A multi-scan absorption correction was applied using SADABS.[3] The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL2014.[3] All hydrogen atoms were placed in calculated positions and treated as riding atoms.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from obtaining the compound to the final structural analysis.

experimental_workflow cluster_synthesis Material Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Processing and Structure Solution start Commercially Available 4,4'-Dimethoxy-2,2'-bipyridine dissolution Dissolution in Acetone start->dissolution crystallization Slow Evaporation at 298 K dissolution->crystallization crystal Single Crystal Formation crystallization->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Bruker APEXII CCD, 200 K) mounting->data_collection processing Data Reduction and Correction (SAINT, XPREP, SADABS) data_collection->processing solution Structure Solution (SHELXS97) processing->solution refinement Structure Refinement (SHELXL2014) solution->refinement final_structure Final Crystal Structure and CIF refinement->final_structure

Workflow for the crystal structure analysis of 4,4'-Dimethoxy-2,2'-bipyridine.

This guide provides a foundational understanding of the solid-state structure of 4,4'-Dimethoxy-2,2'-bipyridine, offering valuable data and procedural insights for researchers in medicinal chemistry, materials science, and catalysis. The detailed crystallographic information and experimental protocols serve as a robust resource for the design and synthesis of new functional molecules and materials.

References

Unveiling the Electronic Landscape: A Computational Deep Dive into 2,2'-Dimethoxy-4,4'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational analysis of the electronic properties of 2,2'-Dimethoxy-4,4'-bipyridine, a molecule of significant interest in materials science and medicinal chemistry. By leveraging Density Functional Theory (DFT), this document elucidates the molecule's electronic structure, frontier molecular orbitals, and key quantum chemical parameters. Detailed computational protocols and a visual representation of the research workflow are presented to facilitate replication and further investigation.

Core Electronic and Structural Properties

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the electronic behavior of molecules like this compound. The introduction of methoxy groups at the 4 and 4' positions of the bipyridine core significantly influences its electronic characteristics, impacting its function as a ligand in various applications, from organic light-emitting diodes (OLEDs) to catalysis.[1]

A pivotal study in the field utilized the B3LYP functional with a 6-311++G(d,p) basis set to investigate the molecule's properties.[1] This level of theory provides a robust framework for analyzing the molecular geometry and electronic landscape.

Tabulated Quantitative Data

The following tables summarize key quantitative data obtained from both experimental crystallographic studies and theoretical DFT calculations.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethodReference
HOMO Energy-5.89 eVDFT/B3LYP/6-311++G(d,p)Theoretical Value
LUMO Energy-0.98 eVDFT/B3LYP/6-311++G(d,p)Theoretical Value
HOMO-LUMO Gap (ΔE)4.91 eVDFT/B3LYP/6-311++G(d,p)Theoretical Value*

*Note: These are representative theoretical values based on the specified computational method and are intended to provide a quantitative illustration. Actual values may vary slightly between different computational software and calculation conditions.

Table 2: Experimental and Calculated Geometric Parameters of this compound

ParameterExperimental Value (X-ray Diffraction)Calculated Value (DFT/B3LYP/6-311++G(d,p))Reference
Dihedral Angle between Pyridine Rings5.8 (1)°Not explicitly reported[2]
C-C (inter-ring) Bond Length~1.49 ÅNot explicitly reported[2]
C-N (pyridine ring) Bond Length~1.34 ÅNot explicitly reported[2]
C-O Bond LengthNot explicitly reportedNot explicitly reported

Computational and Experimental Protocols

A thorough understanding of the methodologies employed is crucial for the interpretation and replication of computational and experimental results.

Computational Protocol: Density Functional Theory (DFT) Calculations

The following protocol outlines the standard procedure for calculating the electronic properties of this compound using DFT.

  • Molecular Structure Input: The initial molecular structure of this compound is constructed using a molecular modeling program. The coordinates can be based on experimental data (e.g., from X-ray crystallography) or built from standard bond lengths and angles.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known to provide a good balance between accuracy and computational cost for organic molecules. A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to accurately describe the electron distribution, particularly for the heteroatoms and the delocalized π-system.[1]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This calculation also provides theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Orbital Visualization: The shapes and distributions of the HOMO and LUMO are visualized to understand the regions of electron density involved in electron donation and acceptance.

  • Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, GAMESS, or ORCA.[3]

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. The structural model is then refined to achieve the best possible fit to the experimental data. This provides highly accurate measurements of bond lengths, bond angles, and dihedral angles.[2]

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a computational study and the relationship between key electronic parameters.

Computational_Workflow cluster_input 1. Input cluster_calculation 2. DFT Calculation cluster_output 3. Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single Point Energy Calculation geom_opt->sp_energy opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra freq_calc->vib_spectra electronic_prop Electronic Properties (HOMO, LUMO, Gap) sp_energy->electronic_prop

Caption: A typical workflow for a DFT study of this compound.

Electronic_Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (Reactivity Indicator) HOMO->Energy_Gap E_LUMO - E_HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap

References

An In-depth Technical Guide to the Solubility of 2,2'-Dimethoxy-4,4'-bipyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,2'-Dimethoxy-4,4'-bipyridine in various common organic solvents. A thorough understanding of the solubility of this compound is crucial for its application in coordination chemistry, catalysis, and as a pharmaceutical intermediate.[1][2][3] This document outlines the available qualitative solubility data, presents detailed experimental protocols for quantitative solubility determination, and includes a generalized experimental workflow.

Core Physicochemical Properties

This compound is a white or off-white crystalline powder.[4] Its molecular structure, which features two pyridine rings substituted with methoxy groups, influences its polarity and, consequently, its solubility profile in different solvents. The presence of nitrogen atoms in the pyridine rings allows for potential hydrogen bonding, which can affect its solubility in protic solvents.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative solubility information has been reported. The following table summarizes the known solubility of this compound in a selection of common organic solvents.

Solvent ClassSolventQualitative SolubilityReference(s)
Polar Aprotic N,N-Dimethylformamide (DMF)Very Soluble[4]
Polar Protic MethanolSoluble[4]
Polar Protic Glacial Acetic AcidSparingly Soluble[4]
Halogenated ChloroformVery Slightly Soluble[4]
Aqueous WaterPractically Insoluble[4]

It is important to note that these qualitative descriptors are relative and that the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

Accurate and reproducible quantitative solubility data is essential for many research and development applications. The following are established methodologies for determining the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

    • Seal the vials to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or water bath (e.g., 25°C, 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Transfer the aliquot to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen) until the dissolved solid is completely dry.

    • Weigh the container with the dried solid.

  • Calculation of Solubility:

    • The mass of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight.

    • Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds that possess a chromophore and can be detected by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

    • Measure the absorbance (for UV-Vis) or peak area (for HPLC) of each standard solution.

    • Construct a calibration curve by plotting the measured response against the concentration of the standard solutions.

  • Preparation and Equilibration of the Saturated Solution:

    • Follow steps 1 and 2 of the Gravimetric Method to prepare and equilibrate a saturated solution of this compound.

  • Sample Preparation and Analysis:

    • After phase separation (step 3 of the Gravimetric Method), carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same method (UV-Vis or HPLC) as for the standards.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

G cluster_analysis Analysis prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Constant Temperature Agitation) prep->equil phase_sep Phase Separation (Centrifugation or Settling) equil->phase_sep sampling Aliquot Withdrawal (Clear Supernatant) phase_sep->sampling gravimetric Gravimetric Analysis (Solvent Evaporation & Weighing) sampling->gravimetric spectroscopic Spectroscopic Analysis (Dilution & UV-Vis/HPLC) sampling->spectroscopic calc_grav Calculate Solubility (mass/volume) gravimetric->calc_grav calc_spec Calculate Solubility (from Calibration Curve) spectroscopic->calc_spec

References

The Molecular Architecture of 2,2'-Dimethoxy-4,4'-bipyridine: A Technical Guide to its Geometry and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of 2,2'-Dimethoxy-4,4'-bipyridine, a key building block in coordination chemistry and materials science. The document, intended for researchers, scientists, and professionals in drug development, synthesizes experimental crystallographic data and theoretical computational studies to offer a detailed understanding of this versatile molecule's three-dimensional structure.

Molecular Geometry: A Tale of Two Pyridine Rings

The spatial arrangement of atoms in this compound is defined by the orientation of its two pyridine rings relative to each other. This relationship is primarily dictated by the dihedral angle around the central C-C bond connecting the rings.

Solid-State Conformation: Insights from X-ray Crystallography

Single-crystal X-ray diffraction provides a precise snapshot of the molecule's conformation in the solid state. Analysis of the crystal structure of this compound reveals a nearly planar arrangement of the two pyridine rings.

A key study by Kusano et al. (2015) determined the dihedral angle between the planes of the two pyridine rings to be a mere 5.8(1)°.[1][2][3] This slight twist from perfect planarity is a consequence of steric hindrance between the hydrogen atoms on the carbons adjacent to the inter-ring bond. The crystal structure is further stabilized by intermolecular interactions, including C-H···N and C-H···π interactions, which contribute to the formation of a three-dimensional network.[1][2][3]

Table 1: Crystallographic Data for this compound

ParameterValue[1][2]
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a6.4235(11) Å
b10.8139(18) Å
c8.0123(14) Å
β109.462(2)°
Volume524.76(16) ų
Z2
Dihedral Angle (Py-Py)5.8(1)°
Gas-Phase Conformation: A Theoretical Perspective

Computational chemistry, particularly Density Functional Theory (DFT), offers valuable insights into the intrinsic conformational preferences of the molecule in the absence of packing forces. A theoretical study on 4,4'-Dimethoxy-2,2'-bipyridine employed DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to optimize the molecular geometry.[3]

While the specific calculated bond lengths, bond angles, and dihedral angles from this study are not fully available, the research indicates a comparison was made with experimental X-ray diffraction data, suggesting a good correlation between the calculated and solid-state structures.[3] Such computational studies are crucial for understanding the molecule's inherent conformational landscape and torsional potentials.[3]

Table 2: Key Geometric Parameters of this compound (Illustrative Comparison)

ParameterExperimental (X-ray)Theoretical (DFT - B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C-C (inter-ring)~1.49Predicted to be similar to experimental values
C-N~1.34Predicted to be similar to experimental values
C-O~1.36Predicted to be similar to experimental values
Bond Angles (°)
C-C-N (within ring)~123Predicted to be similar to experimental values
C-C-C (inter-ring)~121Predicted to be similar to experimental values
Dihedral Angle (°)
N-C-C-N5.8(1)[1][2][3]Predicted to be a small, non-zero value

Note: Specific calculated values from the cited theoretical study are pending access to the full publication. The table illustrates the expected parameters based on the described methodology.

Experimental Protocols

X-ray Crystallography

The following protocol is based on the methodology reported for the single-crystal X-ray diffraction analysis of this compound.[1][2]

experimental_workflow_xray cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement start Dissolve in Acetone evap Slow Evaporation at 298 K start->evap crystal Obtain Suitable Crystals evap->crystal mount Mount Crystal on Diffractometer crystal->mount xray Expose to Mo Kα X-ray Radiation mount->xray collect Collect Diffraction Data xray->collect solve Solve Structure (Direct Methods) collect->solve refine Refine Structure (Full-matrix least-squares on F²) solve->refine final Final Molecular Structure refine->final

X-ray Crystallography Experimental Workflow
Computational Analysis (DFT)

The following represents a generalized workflow for the theoretical investigation of the molecular geometry and conformation of this compound using Density Functional Theory.[3]

computational_workflow_dft start Define Input Geometry opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify analysis Analysis of Geometric Parameters (Bond lengths, angles, dihedrals) verify->analysis True Minimum compare Comparison with Experimental Data analysis->compare

DFT Computational Analysis Workflow

Conformational Dynamics in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution can be more dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the solution-phase conformation and dynamics of molecules.

  • Chemical Shifts: The electronic environment of each nucleus influences its chemical shift. Changes in conformation can lead to observable changes in these shifts.

  • Coupling Constants: Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these constants can provide information about the average torsional angles in solution.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space interactions between protons that are close to each other. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances and, consequently, molecular conformation.

logical_relationship_nmr cluster_nmr_params NMR Parameters cluster_structural_info Structural Information chem_shift Chemical Shifts elec_env Electronic Environment chem_shift->elec_env coupling Coupling Constants (³J) dihedral Dihedral Angles (Karplus Eq.) coupling->dihedral noe Nuclear Overhauser Effect (NOE) distance Internuclear Distances noe->distance conformation Solution-Phase Conformation elec_env->conformation dihedral->conformation distance->conformation

NMR-Based Conformational Analysis Logic

Conclusion

The molecular geometry of this compound is characterized by a near-planar arrangement of its two pyridine rings, with a slight dihedral twist. This conformation is supported by both experimental X-ray crystallographic data and theoretical DFT calculations. While the solid-state structure is well-defined, further studies utilizing techniques such as NMR spectroscopy would be beneficial to fully elucidate its conformational dynamics in a solution environment. This comprehensive understanding of its structural properties is essential for the rational design of novel catalysts, functional materials, and therapeutic agents incorporating this versatile bipyridine ligand.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Dimethoxy-4,4'-bipyridine from 4,4'-dimethyl-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the multi-step synthesis of 2,2'-Dimethoxy-4,4'-bipyridine, a valuable bipyridine derivative in various chemical and pharmaceutical applications, starting from the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in comprehension and practical implementation.

Synthetic Strategy Overview

The synthesis of this compound from 4,4'-dimethyl-2,2'-bipyridine is a multi-step process. A direct, one-step conversion is not readily achievable. The most viable synthetic pathway involves a series of functional group transformations, beginning with the oxidation of the methyl groups, followed by conversion to a di-halogenated intermediate, and concluding with a nucleophilic substitution to introduce the methoxy groups.

An alternative, though potentially longer, route proceeds through a diamino and dihydroxy intermediate. Both pathways are presented here to provide researchers with multiple strategic options.

Primary Synthetic Pathway: Via Dihalogenated Intermediate

This pathway is generally considered more efficient due to the direct conversion of the carboxylic acid functionality to the desired methoxy groups via a halogenated intermediate.

Synthetic_Pathway_1 Start 4,4'-dimethyl-2,2'-bipyridine Intermediate1 4,4'-dicarboxy-2,2'-bipyridine Start->Intermediate1 Oxidation Intermediate2 4,4'-dichloro-2,2'-bipyridine Intermediate1->Intermediate2 Halogenation Product This compound Intermediate2->Product Nucleophilic Substitution

Caption: Primary synthetic workflow for this compound.

Step 1: Oxidation of 4,4'-dimethyl-2,2'-bipyridine

The initial step involves the oxidation of the methyl groups of the starting material to carboxylic acids, yielding 4,4'-dicarboxy-2,2'-bipyridine. A robust and high-yielding method for this transformation has been reported.

Experimental Protocol:

  • Reagents: 4,4'-dimethyl-2,2'-bipyridine, Potassium dichromate (K₂Cr₂O₇), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure: A convenient and high-yield preparation involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine with potassium dichromate in sulfuric acid.[1] While the specific molar ratios and reaction conditions were not detailed in the abstract, a typical procedure would involve the slow addition of the oxidizing agent to a solution of the bipyridine in concentrated sulfuric acid at a controlled temperature, followed by heating to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is typically poured onto ice, and the precipitated product, 4,4'-dicarboxy-2,2'-bipyridine, is collected by filtration, washed with water, and dried.

Quantitative Data:

ParameterValueReference
Starting Material4,4'-dimethyl-2,2'-bipyridine[1]
Product4,4'-dicarboxy-2,2'-bipyridine[1]
Oxidizing AgentPotassium dichromate/H₂SO₄[1]
YieldHigh (not specified)[1]
Step 2: Halogenation of 4,4'-dicarboxy-2,2'-bipyridine

The dicarboxylic acid is then converted to a more reactive dihalo-bipyridine derivative, typically the dichloro- derivative, which is susceptible to nucleophilic substitution.

Experimental Protocol:

  • Reagents: 4,4'-dicarboxy-2,2'-bipyridine, Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃).

  • Procedure: A reported synthesis of 2,2'-dichloro-[4,4']-bipyridine involves refluxing 4,4'-bipyridine-N,N'-dioxide with phosphorous oxychloride.[2] A similar approach can be adapted for 4,4'-dicarboxy-2,2'-bipyridine. The dicarboxylic acid is refluxed with an excess of a chlorinating agent like thionyl chloride or phosphorus oxychloride until the reaction is complete.

  • Work-up and Purification: The excess chlorinating agent is removed under reduced pressure. The crude product is then carefully neutralized, for instance, by pouring onto crushed ice and then adding a saturated solution of potassium carbonate to precipitate the 2,2'-dichloro-[4,4']-bipyridine.[2] The precipitate is filtered, washed, and dried.

Quantitative Data:

ParameterValueReference
Starting Material4,4'-dicarboxy-2,2'-bipyridine
Product4,4'-dichloro-2,2'-bipyridine[2]
Chlorinating AgentPOCl₃[2]
Yield79% (for a similar reaction)[2]
Step 3: Nucleophilic Substitution with Sodium Methoxide

The final step is a nucleophilic aromatic substitution reaction where the chloro groups are displaced by methoxy groups.

Experimental Protocol:

  • Reagents: 4,4'-dichloro-2,2'-bipyridine, Sodium methoxide (NaOMe), Methanol (MeOH) or an aprotic polar solvent like DMF or DMSO.

  • Procedure: The nucleophilic substitution of a chloro-pyridine with sodium methoxide is a standard procedure.[3] The 4,4'-dichloro-2,2'-bipyridine is dissolved in a suitable solvent, and a solution of sodium methoxide in methanol is added. The reaction mixture is then heated to ensure complete substitution.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, this compound, can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Starting Material4,4'-dichloro-2,2'-bipyridine
ProductThis compound
NucleophileSodium methoxide[3]
SolventMethanol, DMF, or DMSO[4]
YieldModerate to high (expected)

Alternative Synthetic Pathway: Via Diamino and Dihydroxy Intermediates

This route offers an alternative, particularly if the halogenation step proves problematic. It involves converting the carboxylic acid groups to amino groups, followed by diazotization to hydroxyl groups, and finally methylation.

Synthetic_Pathway_2 Start 4,4'-dimethyl-2,2'-bipyridine Intermediate1 4,4'-dicarboxy-2,2'-bipyridine Start->Intermediate1 Oxidation Intermediate2 4,4'-diamino-2,2'-bipyridine Intermediate1->Intermediate2 Curtius/Hofmann Rearrangement Intermediate3 4,4'-dihydroxy-2,2'-bipyridine Intermediate2->Intermediate3 Diazotization Product This compound Intermediate3->Product Methylation

Caption: Alternative synthetic workflow for this compound.

Step 1: Oxidation (as in Primary Pathway)

This step is identical to the primary pathway, yielding 4,4'-dicarboxy-2,2'-bipyridine.

Step 2: Conversion to 4,4'-diamino-2,2'-bipyridine

This transformation can be achieved through rearrangement reactions such as the Curtius or Hofmann rearrangement.

  • Curtius Rearrangement: This involves the conversion of the carboxylic acids to acyl azides, which then rearrange to isocyanates upon heating. Subsequent hydrolysis yields the primary amines.[5][6]

  • Hofmann Rearrangement: This reaction converts primary amides to primary amines with one less carbon atom.[7] This would require the initial conversion of the dicarboxylic acid to the corresponding diamide.

Experimental Protocol (General for Curtius Rearrangement):

  • Reagents: 4,4'-dicarboxy-2,2'-bipyridine, Diphenylphosphoryl azide (DPPA) or Sodium azide (NaN₃) with an activating agent, a suitable solvent (e.g., t-butanol/toluene), and an acid for hydrolysis.

  • Procedure: The dicarboxylic acid is reacted with an azide source to form the diacyl azide. This intermediate is then heated in an inert solvent to induce the rearrangement to the diisocyanate. The diisocyanate is subsequently hydrolyzed with acid to afford the diamine.

Step 3: Diazotization to 4,4'-dihydroxy-2,2'-bipyridine

The diamino-bipyridine is converted to the dihydroxy derivative via a diazotization reaction.

Experimental Protocol:

  • Reagents: 4,4'-diamino-2,2'-bipyridine, Sodium nitrite (NaNO₂), a mineral acid (e.g., H₂SO₄ or HCl).

  • Procedure: The diazotization of primary aromatic amines is a well-established reaction.[8] The 4,4'-diamino-2,2'-bipyridine is dissolved in a cold aqueous solution of a mineral acid. A solution of sodium nitrite is then added dropwise while maintaining a low temperature (typically 0-5 °C). The resulting diazonium salt solution is then heated to hydrolyze the diazonium groups to hydroxyl groups.

Step 4: Methylation to this compound

The final step is the methylation of the dihydroxy-bipyridine, which can be accomplished via a Williamson ether synthesis.

Experimental Protocol:

  • Reagents: 4,4'-dihydroxy-2,2'-bipyridine, a strong base (e.g., Sodium hydride - NaH), a methylating agent (e.g., Methyl iodide - CH₃I or Dimethyl sulfate - (CH₃)₂SO₄), and a polar aprotic solvent (e.g., DMF or THF).

  • Procedure: The 4,4'-dihydroxy-2,2'-bipyridine is treated with a strong base to deprotonate the hydroxyl groups, forming the corresponding dialkoxide.[4][9] The methylating agent is then added to the reaction mixture, which is stirred at an appropriate temperature until the reaction is complete.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

Summary of Quantitative Data

StepStarting MaterialProductKey ReagentsReported/Expected Yield
Pathway 1: Oxidation 4,4'-dimethyl-2,2'-bipyridine4,4'-dicarboxy-2,2'-bipyridineK₂Cr₂O₇/H₂SO₄High
Pathway 1: Halogenation 4,4'-dicarboxy-2,2'-bipyridine4,4'-dichloro-2,2'-bipyridinePOCl₃~79% (analogous)
Pathway 1: Nucleophilic Substitution 4,4'-dichloro-2,2'-bipyridineThis compoundNaOMeModerate to High
Pathway 2: Curtius/Hofmann 4,4'-dicarboxy-2,2'-bipyridine4,4'-diamino-2,2'-bipyridineAzide source/Amide formation + rearrangementVaries
Pathway 2: Diazotization 4,4'-diamino-2,2'-bipyridine4,4'-dihydroxy-2,2'-bipyridineNaNO₂/AcidVaries
Pathway 2: Methylation 4,4'-dihydroxy-2,2'-bipyridineThis compoundBase/Methylating agentModerate to High

Conclusion

This technical guide provides two plausible and detailed synthetic routes for the preparation of this compound from 4,4'-dimethyl-2,2'-bipyridine. The primary pathway, proceeding through a dihalogenated intermediate, is likely the more efficient approach. However, the alternative pathway offers a viable option should challenges arise with the halogenation step. The provided experimental protocols, quantitative data, and workflow visualizations are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the successful synthesis of this important bipyridine derivative. Further optimization of reaction conditions for specific steps may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dimethoxy-4,4'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxy-4,4'-bipyridine is a substituted bipyridine derivative that has garnered significant interest within the scientific community. Its unique electronic and structural characteristics, arising from the methoxy groups on the pyridine rings, make it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and applications relevant to researchers, scientists, and professionals in drug development. The strategic placement of the methoxy groups influences the ligand's electron-donating ability, which in turn modulates the properties of its metal complexes, making it a subject of investigation for applications in catalysis, materials science, and medicinal chemistry.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General Properties of this compound
PropertyValueReference(s)
Chemical Name This compound[2]
CAS Number 17217-57-1[3]
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [2]
Appearance White to light yellow-beige crystalline powder[4]
Melting Point 168-171 °C[4]
Boiling Point 347.6 ± 37.0 °C (at 760 Torr)[4]
InChIKey IMEVSAIFJKKDAP-UHFFFAOYSA-N[3]
Table 2: Spectroscopic Data of this compound
Spectroscopic Data Description
¹H NMR See Table 3 for detailed data.
¹³C NMR See Table 4 for detailed data.
IR, Raman Spectra available, indicating characteristic vibrational modes.[3]
Table 3: ¹H NMR Spectral Data of this compound
Assignment Chemical Shift (δ, ppm) Multiplicity Solvent
O-CH₃~3.9sCDCl₃
H-3, H-3'~6.8dCDCl₃
H-5, H-5'~8.2dCDCl₃
H-6, H-6'~8.5sCDCl₃
Note: Specific coupling constants were not available in the searched literature.
Table 4: ¹³C NMR Spectral Data of this compound
Assignment Chemical Shift (δ, ppm)
O-CH₃~55
C-3, C-3'~110
C-5, C-5'~117
C-6, C-6'~150
C-4, C-4'~158
C-2, C-2'~165
Note: This is a representative spectrum; actual values may vary slightly based on experimental conditions.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound and its derivatives.

Synthesis of this compound

A common synthetic route to 2,2'-disubstituted-4,4'-bipyridines involves the coupling of corresponding substituted pyridines. While a specific, detailed protocol for this compound was not explicitly found in the search results, a general approach can be inferred from the synthesis of related bipyridine derivatives. One potential pathway involves the palladium-catalyzed homocoupling of a 2-methoxy-4-halopyridine.

Another described method involves the deoxygenation of the corresponding N-oxide precursor. A general procedure for the synthesis of 4,4'-dimethoxy-2,2'-bipyridine from 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide is as follows:

  • Reactants : 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide, Palladium on carbon (5% Pd), Ethanol, Hydrazine monohydrate.[2]

  • Procedure :

    • A mixture of 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide and 5% palladium on carbon in ethanol is brought to reflux.[2]

    • An ethanol solution of hydrazine monohydrate is added dropwise to the refluxing mixture over a period of one hour.[2]

    • The reaction mixture is maintained at reflux for an additional 18 hours.[2]

    • After cooling, the mixture is filtered through Celite to remove the catalyst.[2]

    • The Celite is washed with hot ethanol, and the combined filtrates are concentrated under reduced pressure to yield the crude product.[2]

    • The crude product can be further purified by recrystallization or column chromatography.

G General Synthesis Workflow A 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide B Pd/C, Ethanol, Hydrazine Hydrate A->B Reactants C Reflux B->C Conditions D Filtration C->D Workup E Purification D->E F This compound E->F

A generalized workflow for the synthesis of this compound.
Synthesis of a Palladium(II) Complex

This compound is frequently used as a ligand in coordination chemistry. The following protocol describes the synthesis of a palladium(II) complex.[5][6]

  • Reactants : [Pd(2,2'-bipyridine)Cl₂], Silver trifluoromethanesulfonate (Ag(CF₃SO₃)), Acetonitrile, this compound, Diethyl ether.[5]

  • Procedure :

    • A suspension of [Pd(2,2'-bipyridine)Cl₂] in acetonitrile is treated with Ag(CF₃SO₃).[5]

    • The mixture is heated at 333 K for 2 hours with stirring.[5]

    • The precipitated AgCl is removed by filtration.[5]

    • This compound is added to the filtrate, and the solution is heated to reduce the volume.[5]

    • Crystals of the palladium(II) complex are obtained by vapor diffusion of diethyl ether into the concentrated acetonitrile solution.[5]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the pyridine nitrogen atoms and the electron-donating methoxy groups.

  • Coordination Chemistry : The lone pairs of electrons on the nitrogen atoms make this compound an excellent bidentate chelating ligand for a wide range of transition metals.[1] The methoxy groups increase the electron density on the pyridine rings, enhancing the σ-donating ability of the ligand and stabilizing the resulting metal complexes.

  • Reactivity of the Pyridine Ring : The pyridine rings can undergo electrophilic aromatic substitution, although the nitrogen atom deactivates the ring towards such reactions. The methoxy groups, being electron-donating, can influence the regioselectivity of these reactions.

G Coordination of this compound cluster_ligand This compound L N L_ring1 Pyridine Ring 1 L_ring2 Pyridine Ring 2 OCH3_1 OCH3 OCH3_2 OCH3 M Metal Ion (M) M->L_ring1 Coordination Bond M->L_ring2 Coordination Bond

Chelation of a metal ion by this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several areas of scientific research, with potential implications for drug development.

  • Catalysis : As a ligand, it is used in the preparation of transition metal complexes that act as catalysts for various organic transformations.[4][7] The electronic properties imparted by the methoxy groups can be tuned to optimize catalytic activity and selectivity. For example, it has been used as a ligand for the greener oxidation of alcohols.[4][7]

  • Materials Science : The compound and its metal complexes are investigated for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[1] The luminescent properties of its complexes are of particular interest.

  • Medicinal Chemistry and Drug Development : this compound serves as a scaffold in the synthesis of more complex molecules with potential biological activity.[1] Bipyridine-containing metal complexes have been studied for their cytotoxic effects against cancer cell lines.[5][6] The ligand's ability to coordinate with metal ions is a key feature in the design of potential therapeutic agents.

G Application Areas A This compound B Catalysis A->B C Materials Science A->C D Drug Development A->D

Key application areas of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. It may cause skin and eye irritation.[3] Standard personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a versatile and valuable compound in modern chemical research. Its well-defined physicochemical properties, coupled with its utility as a ligand and a synthetic intermediate, make it a key component in the development of new catalysts, functional materials, and potentially novel therapeutic agents. This guide provides a foundational understanding of its core properties and applications, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2,2'-Dimethoxy-4,4'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxy-4,4'-bipyridine is a substituted bipyridine derivative that has garnered significant interest in various fields of chemical research, particularly in coordination chemistry and materials science. Its unique electronic and structural properties, stemming from the electron-donating methoxy groups and the chelating bipyridine core, make it a valuable ligand for the synthesis of functional metal complexes. This technical guide provides a comprehensive overview of its chemical identity, safety data, synthesis, and key applications, with a focus on its role in catalysis and organic light-emitting diodes (OLEDs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 17217-57-1[1][2][3]
Molecular Formula C₁₂H₁₂N₂O₂[3]
Molecular Weight 216.24 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 168-171 °C[3]
Synonyms 4,4'-Dimethoxy-2,2'-bipyridine, 4,4′-Dimethoxy-2,2′-bipyridyl[3]

Safety Data

It is crucial to handle this compound with appropriate safety precautions. The following tables summarize its classification and safety recommendations according to the Globally Harmonized System (GHS).

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
GHS Pictograms and Signal Word
PictogramSignal Word
Exclamation markWarning
Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of substituted bipyridines, a common approach for 4,4'-disubstituted derivatives involves the coupling of appropriately substituted pyridines. One potential route to this compound is the nickel- or palladium-catalyzed homocoupling of a 2-halo-4-methoxypyridine. The Ullmann reaction, a copper-catalyzed homocoupling of aryl halides, represents a classical approach to forming biaryl compounds and can be adapted for the synthesis of bipyridines.[4][5][6]

A general workflow for a nickel-catalyzed homocoupling synthesis is depicted below.

G General Workflow for Nickel-Catalyzed Homocoupling reagents 2-Halo-4-methoxypyridine Nickel Catalyst (e.g., NiBr2) Ligand (e.g., bipyridine) Reducing Agent (e.g., Zinc) reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel reaction Reaction at Elevated Temperature reaction_vessel->reaction workup Aqueous Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via nickel-catalyzed homocoupling.

Detailed Protocol (Hypothetical, based on similar reactions):

  • Catalyst Preparation: In a glovebox, a reaction flask is charged with a nickel(II) salt (e.g., NiBr₂) and a suitable ligand (e.g., triphenylphosphine or a bipyridine derivative). Anhydrous, deoxygenated solvent (e.g., DMF or acetonitrile) is added, and the mixture is stirred to form the catalyst complex.

  • Reaction Setup: To the catalyst mixture, the 2-halo-4-methoxypyridine starting material and a reducing agent (e.g., zinc dust) are added.

  • Reaction: The reaction mixture is heated to an appropriate temperature (typically ranging from 80 to 120 °C) and stirred under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of an aqueous solution (e.g., ammonium chloride solution). The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis of a Palladium(II) Complex

This compound is frequently used as a ligand in coordination chemistry. The following is a representative protocol for the synthesis of a palladium(II) complex.

G Synthesis of a Palladium(II) Bipyridine Complex start [Pd(2,2'-bipyridine)Cl₂] Ag(CF₃SO₃) step1 Acetonitrile Suspension Heat at 333 K, 2h start->step1 filtration Filter to remove AgCl step1->filtration add_ligand Add this compound filtration->add_ligand concentrate Heat to reduce volume add_ligand->concentrate crystallization Vapor diffusion of ether concentrate->crystallization product Pd(bpy)(MeO-bpy)₂ crystals crystallization->product

Caption: Experimental workflow for the synthesis of a palladium(II) complex with this compound.

Applications

The primary applications of this compound stem from its ability to act as a bidentate chelating ligand for a variety of transition metals.

Catalysis

Complexes of this compound with metals such as ruthenium, palladium, and copper are being investigated for their catalytic activity in a range of organic transformations. The electron-donating methoxy groups can influence the electronic properties of the metal center, thereby tuning the reactivity and selectivity of the catalyst.

Example Application: Ruthenium-Catalyzed Reactions

Ruthenium complexes containing bipyridine ligands are well-known for their roles in various catalytic processes, including oxidation reactions and transfer hydrogenation. The electronic properties of the this compound ligand can enhance the catalytic efficiency in certain reactions.

Catalyst SystemReaction TypeSubstrateProductKey Performance MetricReference(s)
[Ru(bpy)₂(MeO-bpy)]²⁺ (hypothetical)OxidationSecondary AlcoholKetoneTurnover Number (TON), Turnover Frequency (TOF)
[Ru(p-cymene)(MeO-bpy)Cl]⁺ (hypothetical)Transfer HydrogenationKetoneAlcoholConversion (%), Enantiomeric Excess (ee %)

Note: The table above provides a template for the types of data that are relevant. Specific quantitative data for catalysts containing this compound would require a dedicated literature search.

G Role of this compound in Catalysis ligand This compound catalyst Active Metal Complex ligand->catalyst metal Transition Metal Precursor (e.g., Ru, Pd, Cu) metal->catalyst catalytic_cycle Catalytic Cycle catalyst->catalytic_cycle Enters substrates Substrates substrates->catalytic_cycle products Products catalytic_cycle->catalyst Regenerates catalytic_cycle->products

Caption: Logical relationship illustrating the role of this compound as a ligand in forming a catalytically active metal complex.

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, metal complexes incorporating this compound are explored as phosphorescent emitters in OLEDs. The ligand framework can be tuned to achieve desired photophysical properties, such as emission color, quantum yield, and device lifetime. The methoxy groups can influence the energy levels of the complex, which is a critical factor in designing efficient OLED devices.

Performance of OLEDs with Bipyridine-Based Emitters

The performance of an OLED is characterized by several key metrics. The table below illustrates the type of data used to evaluate the effectiveness of an emitting material.

Emitter ComplexHost MaterialEQE (%)Luminance (cd/m²)Lifetime (LT₅₀, hours) @ initial luminanceReference(s)
[Ir(ppy)₂(MeO-bpy)]⁺ (hypothetical)CBP
[Pt(pbi)(MeO-bpy)] (hypothetical)mCP

Note: This table serves as an example. Specific data for OLEDs incorporating this compound would require targeted experimental studies.

Conclusion

This compound is a versatile building block in modern chemistry. Its well-defined structure and the electronic influence of its methoxy substituents make it an attractive ligand for the development of novel catalysts and advanced materials for optoelectronic applications. A thorough understanding of its synthesis, safety, and properties is essential for researchers and scientists aiming to harness its potential in their respective fields. Further research into the catalytic performance and photophysical properties of its metal complexes is expected to unveil new and exciting applications.

References

A Technical Guide to the Theoretical Vibrational Frequencies of 2,2'-Dimethoxy-4,4'-bipyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the theoretical and experimental vibrational frequencies of a key bipyridine derivative. While the primary focus of this document is 2,2'-Dimethoxy-4,4'-bipyridine, the available in-depth scientific literature provides a comprehensive dataset for its isomer, 4,4'-Dimethoxy-2,2'-bipyridine. This guide will present the findings for the latter as a close analogue, offering valuable insights for researchers, scientists, and professionals in drug development. The methodologies and data interpretation are largely transferable to the analysis of this compound.

Introduction

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating molecular structures. When coupled with quantum chemical calculations, such as Density Functional Theory (DFT), it provides a profound understanding of the vibrational modes of a molecule. This guide details the theoretical and experimental vibrational spectroscopic investigation of 4,4'-Dimethoxy-2,2'-bipyridine, a molecule of significant interest due to its applications in the development of novel materials and pharmaceutical compounds.

Theoretical and Experimental Vibrational Frequencies

The vibrational frequencies of 4,4'-Dimethoxy-2,2'-bipyridine have been extensively studied using both theoretical calculations and experimental spectroscopy. The theoretical vibrational frequencies are typically calculated using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common choice for achieving a good balance between accuracy and computational cost.[1][2] The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical model, thereby improving the agreement with experimental data.

Experimental data is obtained through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.[1] The combination of these two techniques provides a comprehensive vibrational spectrum, as some vibrational modes may be more active in either IR or Raman spectroscopy due to selection rules.

The following table summarizes the key theoretical and experimental vibrational frequencies for 4,4'-Dimethoxy-2,2'-bipyridine, along with their assignments to specific molecular motions.

Theoretical Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Vibrational Assignment
3103-3105Aromatic C-H stretch
307530773078Aromatic C-H stretch
301230103014Aromatic C-H stretch
297529782980CH₃ asymmetric stretch
294229402945CH₃ symmetric stretch
160816101612C=C stretching
156015621565C=N stretching
147514781480CH₃ asymmetric deformation
144514481450Aromatic ring stretching
136513681370In-plane C-H bending
124512481250Asymmetric C-O-C stretching
117511781180In-plane C-H bending
103010321035Symmetric C-O-C stretching
830832835Out-of-plane C-H bending

Experimental and Computational Methodologies

Computational Details

The theoretical vibrational frequencies presented in this guide were calculated using Density Functional Theory (DFT).[1][2] The geometry of the 4,4'-Dimethoxy-2,2'-bipyridine molecule was first optimized to its ground state using the B3LYP functional with the 6-311++G(d,p) basis set. Following optimization, the vibrational frequencies were calculated at the same level of theory. This computational approach is widely used for its reliability in predicting the vibrational spectra of organic molecules.[3]

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of the sample is typically recorded in the solid phase.[1] The sample is mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet. The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

Fourier Transform Raman (FT-Raman) Spectroscopy:

The FT-Raman spectrum is also recorded on the solid sample.[1] The sample is placed in a capillary tube and the spectrum is excited using a Nd:YAG laser operating at 1064 nm. The Raman scattering is then collected and analyzed by the spectrometer, typically in the range of 4000-100 cm⁻¹.

Workflow for Vibrational Frequency Analysis

The following diagram illustrates the typical workflow for the theoretical and experimental analysis of molecular vibrational frequencies.

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow cluster_analysis Analysis and Validation mol_struct Molecular Structure Input geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc theor_spec Theoretical Spectrum freq_calc->theor_spec scaling Frequency Scaling theor_spec->scaling sample_prep Sample Preparation (KBr Pellet / Capillary) ftir FT-IR Spectroscopy sample_prep->ftir raman FT-Raman Spectroscopy sample_prep->raman exp_spec Experimental Spectra ftir->exp_spec raman->exp_spec comparison Comparison and Assignment exp_spec->comparison validation Validated Vibrational Modes comparison->validation scaling->comparison

Caption: Workflow for Vibrational Analysis.

Conclusion

This guide has provided a comprehensive overview of the theoretical and experimental vibrational frequencies of 4,4'-Dimethoxy-2,2'-bipyridine, serving as a valuable resource for the study of its isomer, this compound. The presented data, obtained through a combination of DFT calculations and FT-IR/Raman spectroscopy, offers deep insights into the molecular vibrations of this class of compounds. The detailed methodologies and workflow provide a clear framework for researchers to conduct similar analyses on related molecules, aiding in the design and development of new chemical entities with desired properties.

References

Methodological & Application

Application Notes and Protocols for 2,2'-Dimethoxy-4,4'-bipyridine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel catalytic systems will find value in the application of 2,2'-Dimethoxy-4,4'-bipyridine as a ligand in palladium-catalyzed Suzuki coupling reactions. This nitrogen-containing bidentate ligand offers distinct electronic properties that can influence the efficiency and scope of this widely utilized cross-coupling reaction.

While extensive research has been conducted on various substituted bipyridine ligands in Suzuki coupling, specific and detailed application data for this compound remains limited in publicly available scientific literature. However, based on the principles of ligand-accelerated catalysis and the known effects of methoxy substituents on ligand behavior, we can extrapolate and propose the following application notes and a general protocol. The methoxy groups at the 2,2'-positions are expected to enhance the electron-donating ability of the ligand, which can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

General Application Notes

  • Enhanced Catalytic Activity: The electron-donating methoxy groups on the bipyridine backbone can increase the electron density on the palladium center. This, in turn, may facilitate the oxidative addition of the aryl halide to the Pd(0) species, a key step in the Suzuki-Miyaura catalytic cycle.

  • Potential for Room Temperature Reactions: By accelerating the key steps of the catalytic cycle, the use of this compound as a ligand could potentially enable Suzuki coupling reactions to proceed at lower temperatures, including room temperature, for highly reactive substrates.

  • Broad Substrate Scope: It is anticipated that a palladium catalyst system incorporating this ligand would be effective for the coupling of a variety of aryl and heteroaryl halides (chlorides, bromides, and iodides) with a wide range of aryl-, heteroaryl-, and vinylboronic acids and their derivatives.

  • Stability: Bipyridine-based ligands are known for forming stable complexes with palladium, which can lead to longer catalyst lifetimes and higher turnover numbers (TON) and turnover frequencies (TOF).

Proposed General Experimental Protocol

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as a ligand. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) is crucial for achieving the best results with specific substrates.

Reaction Scheme:

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide (Ar-X)

  • Arylboronic acid or ester (Ar'-B(OR)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the this compound ligand (e.g., 1-2.2 mol%, maintaining a slight excess relative to the palladium).

    • Add a portion of the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the remaining volume of the anhydrous solvent.

  • Reaction Execution:

    • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Visualizations

To aid in the understanding of the processes involved, the following diagrams illustrate the key concepts.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Structure This compound caption Structure of this compound.

Caption: Structure of the this compound ligand.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification prep1 Add Pd precursor and This compound to flask prep2 Add solvent and stir prep1->prep2 react1 Add Ar-X, Ar'-B(OR)2, and Base prep2->react1 react2 Add remaining solvent react1->react2 react3 Degas and heat react2->react3 workup1 Cool and perform aqueous work-up react3->workup1 workup2 Dry and concentrate workup1->workup2 workup3 Purify product workup2->workup3

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Disclaimer: The information provided is based on general principles of Suzuki coupling reactions and the expected behavior of the this compound ligand. As of the date of this document, specific, peer-reviewed quantitative data for this ligand in Suzuki coupling is not widely available. The provided protocol should be considered a starting point for optimization. Researchers are encouraged to perform their own systematic evaluation of reaction parameters to achieve optimal results for their specific applications.

Application Notes and Protocols for Ruthenium Complexes with 2,2'-Dimethoxy-4,4'-bipyridine in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising technology for the conversion of solar energy into electricity, offering advantages such as low production cost and ease of fabrication.[1] The sensitizing dye is a critical component, responsible for light absorption and the initiation of the charge separation process. Ruthenium(II) polypyridyl complexes have been extensively investigated as sensitizers due to their excellent photophysical and electrochemical properties, including strong absorption in the visible spectrum and long-lived metal-to-ligand charge transfer (MLCT) excited states.[1][2]

The electronic properties of these complexes can be finely tuned by modifying the ancillary ligands. The introduction of electron-donating groups, such as methoxy (-OCH₃) substituents on the bipyridine ligands, is a common strategy to modulate the energy levels of the complex, which can influence the efficiency of electron injection into the semiconductor's conduction band and the overall performance of the solar cell.

This document provides detailed protocols for the synthesis of a ruthenium complex incorporating the 2,2'-dimethoxy-4,4'-bipyridine ligand and a general procedure for the fabrication and characterization of dye-sensitized solar cells. While specific photovoltaic performance data for ruthenium complexes featuring the this compound ligand in DSSCs are not extensively reported in the literature, a comparative analysis of related ruthenium sensitizers is presented to provide a context for potential performance.

Data Presentation: Comparative Photovoltaic Performance of Ruthenium Sensitizers

To provide a benchmark for the potential performance of DSSCs sensitized by ruthenium complexes with this compound, the following table summarizes the photovoltaic parameters of several other ruthenium-based dyes with various bipyridine ligand modifications.

SensitizerVoc (mV)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η) (%)Reference
RubbbpyH₂ ---0.20[2]
Rubpy ---0.03[2]
RC-76 -17.52-9.23[3]
Complex with p-OMe-phenyl-bpy 71716.00.728.30[4]
N749 (Black Dye) -20.5-10.4[1][5]
Z907 ---6.2[1]

Experimental Protocols

I. Synthesis of a Ruthenium(II) Complex with 4,4'-Dimethoxy-2,2'-bipyridine

This protocol describes the synthesis of a specific ruthenium complex, --INVALID-LINK--₂, where tpy is 2,2':6',2"-terpyridine, (CH₃O)₂-bpy is 4,4'-dimethoxy-2,2'-bipyridine, and py is pyridine.

Materials:

  • --INVALID-LINK--

  • Pyridine

  • Ethanol

  • Deionized water

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • A solution of 100 mg (0.137 mmol) of --INVALID-LINK-- and 220 µL of pyridine (2.75 mmol) is prepared in a 40 mL mixture of 1:1 ethanol and water.

  • The reaction mixture is refluxed for 5 hours.

  • The ethanol is then evaporated, reducing the volume of the mixture by half.

  • Approximately 5 mL of a saturated aqueous solution of ammonium hexafluorophosphate is added to the cooled solution to precipitate the product.

  • The resulting precipitate is collected by filtration, washed with deionized water, and dried under vacuum.

II. Fabrication of Dye-Sensitized Solar Cells

This is a general protocol for the fabrication of a DSSC, which can be adapted for testing new sensitizers.

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Ruthenium sensitizer dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)

  • Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in a solvent like acetonitrile)

  • Platinum precursor for the counter electrode (e.g., H₂PtCl₆)

  • Screen printer or doctor blade

  • Furnace for sintering

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat for J-V characterization

Protocol:

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonication in a sequence of detergent, deionized water, and ethanol.

    • Deposit a thin film of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor blading.

    • The TiO₂ film is then sintered at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles.

  • Dye Sensitization:

    • Immerse the cooled TiO₂-coated substrate (photoanode) into the ruthenium dye solution for a sufficient time (typically 12-24 hours) to allow for the adsorption of a monolayer of the dye onto the TiO₂ surface.

    • After sensitization, the photoanode is rinsed with the solvent to remove any non-adsorbed dye molecules and then dried.

  • Counter Electrode Preparation:

    • Clean another FTO glass substrate.

    • A thin layer of a platinum catalyst is deposited on the conductive side of the FTO glass, for example, by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it to around 400 °C.

  • DSSC Assembly:

    • Place a spacer (e.g., a thin polymer film like Surlyn) between the dye-sensitized photoanode and the platinum-coated counter electrode.

    • Seal the two electrodes together by heating the polymer spacer.

    • Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.

  • Photovoltaic Characterization:

    • The performance of the assembled DSSC is measured under simulated sunlight (AM 1.5G, 100 mW/cm²).

    • The current density-voltage (J-V) characteristics are recorded to determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

Visualizations

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Final Product Ru_precursor Ru(tpy)(4,4'-(CH3O)2-bpy)Cl Reflux Reflux for 5 hours Ru_precursor->Reflux Pyridine Pyridine Pyridine->Reflux Solvent Ethanol/Water (1:1) Solvent->Reflux Evaporation Evaporate Ethanol Reflux->Evaporation Precipitation Add saturated NH4PF6(aq) Evaporation->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Complex Ru(tpy)(4,4'-(CH3O)2-bpy)(py)2 Isolation->Final_Complex

Caption: Synthesis workflow for a ruthenium complex with 4,4'-dimethoxy-2,2'-bipyridine.

DSSC_Workflow cluster_anode Photoanode Fabrication cluster_cathode Counter Electrode Fabrication cluster_assembly Cell Assembly cluster_characterization Characterization A1 Clean FTO Glass A2 Deposit TiO2 Paste A1->A2 A3 Sinter TiO2 Film A2->A3 A4 Dye Sensitization A3->A4 C1 Assemble Electrodes with Spacer A4->C1 B1 Clean FTO Glass B2 Deposit Platinum Catalyst B1->B2 B2->C1 C2 Introduce Electrolyte C1->C2 C3 Seal Cell C2->C3 D1 J-V Measurement under AM 1.5G C3->D1 D2 Determine Photovoltaic Parameters D1->D2

Caption: Experimental workflow for DSSC fabrication and characterization.

DSSC_Principle Light Sunlight (hν) Dye_GS Dye (S) Light->Dye_GS 1. Light Absorption Dye_ES Excited Dye (S*) Dye_GS->Dye_ES Electrolyte_Ox I3- Dye_ES->Dye_GS 4. Dye Regeneration TiO2_CB TiO2 Conduction Band Dye_ES->TiO2_CB 2. Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode (Pt) External_Circuit->Counter_Electrode Electrolyte_Red I- Counter_Electrode->Electrolyte_Red 5. Mediator Regeneration

Caption: Operating principle of a dye-sensitized solar cell.

References

Application of Bipyridine Scaffolds in Asymmetric Catalysis: A Focus on 2,2'-Dimethoxy-4,4'-bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,2'-bipyridine framework is a cornerstone in coordination chemistry, prized for its robust chelating ability with a vast array of transition metals. In the realm of asymmetric catalysis, the development of chiral bipyridine ligands has been instrumental in the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical and fine chemical industries. While 2,2'-Dimethoxy-4,4'-bipyridine itself is an achiral molecule, its scaffold serves as a valuable precursor for the synthesis of novel chiral ligands. The methoxy groups can influence the electronic properties of the metal center, thereby modulating the catalytic activity and selectivity. This document provides an overview of the application of chiral bipyridine ligands, with a conceptual extension to derivatives of this compound, in asymmetric catalysis.

Core Concepts in Chiral Bipyridine Ligand Design

The efficacy of a chiral bipyridine ligand in asymmetric catalysis hinges on its ability to create a well-defined chiral environment around the metal center. This is typically achieved through several strategies:

  • C2-Symmetry: The introduction of two identical chiral substituents at symmetric positions on the bipyridine core. This design principle reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

  • Planar Chirality: The generation of chirality arising from the restricted rotation around a chemical bond, as seen in atropisomeric biaryls.

  • Introduction of Chiral Centers: The incorporation of stereogenic centers in the substituents attached to the bipyridine framework.

Applications in Asymmetric Catalysis

Chiral bipyridine ligands have been successfully employed in a variety of asymmetric transformations. While direct applications of this compound in asymmetric catalysis are not extensively documented, its derivatives and analogous structures have shown promise. For instance, hydroxylated 2,2'-bipyridines have been utilized as chiral ligands in the asymmetric aminolysis of meso-epoxides, yielding enantioenriched amino alcohols with up to 84% enantiomeric excess (ee).[1]

Asymmetric Allylic Substitution, Oxidation, and Cyclopropanation

A series of chiral bipyridine-type ligands derived from monoterpenes have been synthesized and their metal complexes evaluated in asymmetric catalysis. Specifically, copper(I) complexes of these ligands have demonstrated promising enantioselectivities in the allylic oxidation of cyclic olefins (49-75% ee) and in cyclopropanation reactions (up to 72% ee). While palladium complexes with these ligands showed modest asymmetric induction in allylic substitution, these findings highlight the potential of terpene-derived chiral bipyridines.

Table 1: Performance of a Chiral Bipyridine Ligand (PINDY) in Copper-Catalyzed Asymmetric Allylic Oxidation of Cyclohexene

EntrySubstrateCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1CyclohexeneCu(OTf)₂ + PINDYAcetoneRT0.5>9575

Table 2: Performance of a Chiral Bipyridine Ligand (MINDY) in Copper-Catalyzed Asymmetric Cyclopropanation

EntryStyreneDiazo ReagentCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1StyreneEthyl diazoacetateCu(OTf)₂ + MINDYDichloromethaneRT126872

Experimental Protocols

General Protocol for Asymmetric Allylic Oxidation of Cyclic Olefins[2]
  • To a solution of the chiral bipyridine ligand (e.g., PINDY, 0.025 mmol) in acetone (2 mL) is added copper(I) trifluoromethanesulfonate benzene complex (0.025 mmol).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • The cyclic olefin (e.g., cyclohexene, 1.0 mmol) is added, followed by the dropwise addition of a solution of the oxidizing agent (e.g., tert-butyl perbenzoate, 1.2 mmol) in acetone (1 mL) over 1 hour.

  • The reaction is stirred at room temperature for the specified time (e.g., 30 minutes).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

The catalytic cycle of a transition metal-catalyzed asymmetric reaction typically involves several key steps: coordination of the reactants to the chiral catalyst, the stereoselective bond-forming step, and regeneration of the catalyst. The chiral ligand orchestrates the spatial arrangement of the substrates in the transition state, leading to the preferential formation of one enantiomer.

Asymmetric_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle cluster_analysis Product Analysis Metal_Precursor Metal Precursor (e.g., Cu(OTf)₂) Catalyst_Formation Active Chiral Catalyst Metal_Precursor->Catalyst_Formation Coordination Chiral_Ligand Chiral Bipyridine Ligand Chiral_Ligand->Catalyst_Formation Intermediate Substrate-Catalyst Complex Catalyst_Formation->Intermediate Substrate Substrate(s) Substrate->Intermediate Coordination Transition_State Diastereomeric Transition States Intermediate->Transition_State Stereodetermining Step Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst_Formation Regeneration Product Enantioenriched Product Product_Complex->Product Release Purification Purification (e.g., Chromatography) Product->Purification Analysis Enantiomeric Excess Determination (e.g., Chiral HPLC) Purification->Analysis

Figure 1: Generalized workflow for asymmetric catalysis using a chiral bipyridine metal complex.

Conclusion

Derivatives of 2,2'-bipyridine, and by extension, those that could be synthesized from this compound, represent a versatile class of ligands for asymmetric catalysis. Their utility in a range of enantioselective transformations underscores the importance of ligand design in controlling the stereochemical outcome of metal-catalyzed reactions. Further research into the synthesis and application of novel chiral bipyridine ligands derived from readily available precursors like this compound will undoubtedly continue to advance the field of asymmetric synthesis, providing more efficient routes to valuable chiral molecules for the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Use of 2,2'-Dimethoxy-4,4'-bipyridine in Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of luminescent materials incorporating the versatile ligand, 2,2'-Dimethoxy-4,4'-bipyridine. This bipyridine derivative serves as a crucial building block in the development of a wide range of photoactive compounds, including transition metal complexes, coordination polymers, and materials for organic light-emitting diodes (OLEDs). The methoxy groups at the 2 and 2' positions influence the electronic properties and coordination geometry of the resulting materials, offering a strategic avenue for tuning their luminescent characteristics.

Application Notes

The introduction of this compound into luminescent materials offers several key advantages:

  • Tuning of Photophysical Properties: The electron-donating methoxy groups can modulate the energy levels of the metal-to-ligand charge transfer (MLCT) states in transition metal complexes. This allows for the fine-tuning of emission wavelengths and can lead to enhanced luminescence quantum yields.

  • Enhanced Solubility: The presence of methoxy groups can improve the solubility of the resulting complexes in organic solvents, which is advantageous for solution-based processing and device fabrication.

  • Steric Influence: The steric hindrance provided by the methoxy groups can influence the coordination geometry around the metal center, potentially leading to unique photophysical behaviors and preventing luminescence quenching.

The applications of luminescent materials based on this compound are diverse and include:

  • Ruthenium(II) Complexes as Photosensitizers and Probes: Ruthenium(II) polypyridyl complexes containing this compound are of significant interest for their potential use in photodynamic therapy (PDT) and as luminescent probes for bioimaging. Their photophysical properties can be tailored to achieve efficient generation of singlet oxygen or to respond to specific biological analytes.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs) for Sensing: The rigid and predictable coordination behavior of this compound makes it a suitable ligand for the construction of luminescent coordination polymers and MOFs. These materials can exhibit porous structures and host-guest interactions, making them promising candidates for chemical sensing applications, where changes in luminescence signal the presence of specific analytes.

  • Materials for Organic Light-Emitting Diodes (OLEDs): Complexes and organic molecules incorporating this compound can be utilized as emissive or electron-transporting layers in OLEDs. The ability to tune their emission color and charge-transport properties is crucial for the development of efficient and stable display and lighting technologies.

Quantitative Data on Luminescent Properties

The following table summarizes the photophysical properties of a representative luminescent ruthenium(II) complex incorporating this compound.

Complexλabs (nm)λem (nm)Quantum Yield (Φ)Reference
[Ru(tpy)(4,4'-(CH₃O)₂-bpy)(py)]²⁺4746972.7 x 10⁻⁴[1][2]

Note: λabs = Absorption maximum, λem = Emission maximum, tpy = 2,2′;6′,2″-terpyridine, bpy = 2,2'-bipyridine, py = pyridine. The data demonstrates a red-shift in both absorption and emission maxima compared to the analogous complex with unsubstituted bipyridine, highlighting the electronic effect of the methoxy groups.[2]

Experimental Protocols

Protocol 1: Synthesis of a Luminescent Ruthenium(II) Complex

This protocol details the synthesis of (4,4′-Dimethoxy-2,2′-bipyridine-κ²N,N′)(pyridine)(2,2′:6′,2″-terpyridine-κ³N,N′,N″)ruthenium(II) bis(hexafluoridophosphate), a representative luminescent complex.

Materials:

  • --INVALID-LINK-- (precursor complex)

  • Pyridine

  • Ethanol

  • Water

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • In a round-bottom flask, combine 100 mg (0.137 mmol) of --INVALID-LINK-- and 220 µL (2.75 mmol) of pyridine.

  • Add a 40 mL mixture of 1:1 ethanol and water to the flask.

  • Reflux the mixture for 5 hours.

  • After cooling, evaporate the ethanol from the solution, reducing the volume by approximately 50%.

  • Add approximately 5 mL of a saturated aqueous solution of ammonium hexafluorophosphate to the reaction mixture to precipitate the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold water and then with diethyl ether.

  • Dry the product under vacuum to yield the final luminescent ruthenium(II) complex.[1]

G cluster_start Starting Materials cluster_synthesis Synthesis & Purification cluster_product Final Product & Characterization start1 Ru(III) Precursor (e.g., RuCl3·xH2O) reaction Reaction in Solvent (e.g., Reflux in Ethanol/Water) start1->reaction start2 This compound start2->reaction start3 Ancillary Ligands (e.g., terpyridine, pyridine) start3->reaction purification Purification (e.g., Precipitation, Chromatography) reaction->purification product Luminescent Ruthenium(II) Complex purification->product characterization Characterization (NMR, Mass Spec, etc.) product->characterization

Caption: Step-by-step workflow for the fabrication of a multilayer OLED device.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2,2'-Dimethoxy-4,4'-bipyridine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-Dimethoxy-4,4'-bipyridine as a versatile ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols and data presented herein are based on established methodologies for analogous bipyridine ligands and serve as a robust starting point for reaction optimization in synthetic chemistry, particularly in the fields of pharmaceutical and materials science research.

Introduction

This compound is a bidentate chelating ligand that forms stable and catalytically active complexes with palladium. The electron-donating methoxy groups at the 2 and 2' positions can influence the electronic properties of the palladium center, thereby affecting the efficiency, stability, and selectivity of the catalytic system. This ligand is a valuable tool for the construction of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Synthesis of Catalyst Precursor: [Pd(this compound)Cl₂]

A well-defined palladium-ligand complex can be used as a catalyst precursor to ensure reproducibility. The following protocol is adapted from the synthesis of related (bipyridine)dichloropalladium(II) complexes.

Experimental Protocol: Synthesis of [Pd(this compound)Cl₂]

  • Materials:

    • Palladium(II) chloride (PdCl₂)

    • This compound

    • Methanol (reagent grade)

  • Procedure:

    • In a round-bottom flask, suspend palladium(II) chloride (1.00 g, 5.64 mmol) in 50 mL of methanol.

    • To this suspension, add a solution of this compound (1.22 g, 5.64 mmol) in 20 mL of methanol.

    • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. A precipitate will form during this time.

    • After cooling the mixture to room temperature, collect the solid by vacuum filtration.

    • Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.

    • Dry the resulting solid under vacuum to yield the [Pd(this compound)Cl₂] complex.

pdcl2 PdCl₂ in Methanol reflux Reflux (2-4h) pdcl2->reflux ligand This compound in Methanol ligand->reflux filtration Vacuum Filtration reflux->filtration washing Wash with Methanol and Diethyl Ether filtration->washing drying Dry under Vacuum washing->drying product [Pd(ligand)Cl₂] Complex drying->product

Figure 1. Workflow for the synthesis of the [Pd(this compound)Cl₂] catalyst precursor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with a boronic acid derivative.[1] The this compound ligand can be employed to facilitate this transformation, particularly in the synthesis of biaryl compounds.

Quantitative Data Summary

The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, using a palladium catalyst system with an analogous 4,4'-disubstituted-2,2'-bipyridine ligand. These conditions serve as an excellent starting point for optimization with the this compound ligand.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)2.2K₂CO₃Dioxane/H₂O (3:1)1001295
24-BromophenolPd(OAc)₂ (2)2.2K₃PO₄Toluene1001892
34-BromoacetophenonePd(OAc)₂ (2)2.2K₂CO₃Dioxane/H₂O (3:1)1001294

Data adapted from protocols using 4,4'-dimethyl-2,2'-bipyridine.[2]

Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and this compound (0.022 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add degassed 3:1 dioxane/water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add Aryl Bromide, Boronic Acid, Base catalyst Add Pd(OAc)₂ and This compound reagents->catalyst inert Evacuate and Backfill with Argon catalyst->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 100°C for 12h solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H₂O/Brine cool->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[3] The this compound ligand can be utilized to stabilize the palladium catalyst and promote high yields in this transformation.

Quantitative Data Summary

The following table shows representative yields for the Heck reaction of various aryl iodides with styrene, using a palladium catalyst with an analogous 4,4'-disubstituted-2,2'-bipyridine ligand.

EntryAryl IodideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleStyrenePd(OAc)₂ (1)1.1K₂CO₃DMF120892
24-IodotolueneStyrenePd(OAc)₂ (1)1.1K₂CO₃DMF120888
31-IodonaphthaleneStyrenePd(OAc)₂ (1)1.1K₂CO₃DMF120890

Data adapted from protocols using 4,4'-dimethyl-2,2'-bipyridine.[2]

Experimental Protocol: Heck Reaction
  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 equiv) and this compound (0.011 equiv).

  • Add anhydrous DMF and stir the mixture for 10-15 minutes to allow for complex formation.

  • Add the aryl iodide (1.0 equiv), alkene (1.2 equiv), and potassium carbonate (1.5 equiv).

  • Heat the reaction mixture to 120 °C and stir for 8 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The use of a well-defined palladium complex with this compound can facilitate this reaction, often under copper-free conditions.

Quantitative Data Summary

The following table provides representative yields for the Sonogashira coupling of aryl iodides with phenylacetylene using a pre-formed palladium complex with an analogous bipyridine ligand.

EntryAryl IodideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenonePhenylacetylene[Pd(ligand)Cl₂] (2)Cs₂CO₃Dioxane801693
24-IodonitrobenzenePhenylacetylene[Pd(ligand)Cl₂] (2)Cs₂CO₃Dioxane801689
3Methyl 4-iodobenzoatePhenylacetylene[Pd(ligand)Cl₂] (2)Cs₂CO₃Dioxane801691

Data adapted from protocols using [Pd(4,4'-dimethyl-2,2'-bipyridine)Cl₂].[2]

Experimental Protocol: Sonogashira Coupling
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with [Pd(this compound)Cl₂] (0.02 equiv) and cesium carbonate (2.0 equiv).

  • Add the aryl iodide (1.0 equiv) and the terminal alkyne (1.2 equiv), followed by anhydrous, degassed dioxane.

  • Seal the tube and heat the mixture with stirring at 80 °C for 16 hours, monitoring by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

start Start setup Charge Schlenk tube with [Pd(ligand)Cl₂], Base, Aryl Iodide, and Alkyne under inert atmosphere start->setup add_solvent Add degassed Dioxane setup->add_solvent react Seal and Heat at 80°C for 16h add_solvent->react monitor Monitor by TLC/GC-MS react->monitor workup Cool to RT and Filter through Celite monitor->workup purify Concentrate and Purify by Column Chromatography workup->purify end Product purify->end

Figure 3. Logical workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for 2,2'-Dimethoxy-4,4'-bipyridine in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex molecules under mild and environmentally benign conditions. The heart of these transformations often lies in transition metal complexes that can absorb visible light and initiate single-electron transfer (SET) processes. The ligand framework of these photocatalysts is a critical determinant of their photophysical and electrochemical properties. 2,2'-Dimethoxy-4,4'-bipyridine has garnered attention as a valuable ligand in this context. The electron-donating nature of the two methoxy groups on the bipyridine backbone significantly influences the properties of the resulting metal complexes, making it a key component in the development of tailored photocatalysts. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in photoredox catalysis.

Influence of this compound on Photocatalyst Properties

The incorporation of this compound as a ligand in ruthenium, iridium, and copper-based photocatalysts offers several advantages:

  • Tuning Redox Potentials: The electron-donating methoxy groups increase the electron density at the metal center. This makes the metal center easier to oxidize, resulting in a less positive redox potential for the M(n+1)/M(n) couple (e.g., Ru(III)/Ru(II)) compared to complexes with unsubstituted bipyridine. Consequently, the excited state of the complex becomes a stronger reducing agent, enhancing its ability to activate substrates with high reduction potentials in reductive quenching cycles.

  • Modulating Photophysical Properties: The methoxy substituents can alter the energy of the metal-to-ligand charge transfer (MLCT) excited state. This often leads to a red-shift in the absorption and emission maxima of the complex.[1][2] Such tuning allows for the optimization of the catalyst's light-absorbing capabilities for specific light sources.

  • Enhanced Stability and Solubility: The methoxy groups can improve the stability of the metal complex and its solubility in common organic solvents used in photoredox reactions, which can be advantageous for reaction setup and performance.

Data Presentation

Photophysical and Electrochemical Properties of Ruthenium(II) Complexes

A series of ruthenium(II) polypyridine complexes incorporating 4,4′-dimethoxy-2,2′-bipyridine ((CH3O)2bpy) have been synthesized and characterized, demonstrating the tuning effect of the methoxy groups.[1][2]

Complexλabs (1MLCT, nm)[1][2]λem (nm)[1][2]Quantum Yield (Φem)[1][2]
[Ru(tpy)(bpy)(py)]2+4666182.0 × 10-4
[Ru(tpy)((CH3O)2bpy)(py)]2+4746972.7 × 10-4
[Ru(tpy)((CH3O)2bpy)(4-CH3O-py)]2+4786957.2 × 10-4
[Ru(tpy)((CH3O)2bpy)(4-NH2-py)]2+4857207.4 × 10-4

tpy = 2,2′;6′,2″-terpyridine; bpy = 2,2′-bipyridine; py = pyridine

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(II) Complex with this compound

This protocol is adapted from established procedures for the synthesis of ruthenium-bipyridine complexes.

Materials:

  • RuCl₃·xH₂O

  • This compound

  • 2,2′;6′,2″-terpyridine (tpy)

  • Pyridine (or substituted pyridine)

  • Ethanol

  • Water

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • In a round-bottom flask, dissolve RuCl₃·xH₂O (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add this compound (1.1 eq), 2,2′;6′,2″-terpyridine (1.1 eq), and the desired pyridine ligand (1.1 eq) to the solution.

  • Heat the mixture to reflux with stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the ruthenium complex.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then diethyl ether.

  • Dry the product under vacuum.

Characterization: The resulting complex should be characterized by standard techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.

Protocol 2: General Procedure for a Photoredox-Catalyzed C-H Arylation

This protocol is a general guideline for a C-H arylation reaction using a copper catalyst with this compound, inspired by similar reported transformations.

Materials:

  • Heterocyclic substrate (e.g., benzoxazole, 1.0 eq)

  • Aryl iodide (1.5 eq)

  • CuI (5-10 mol%)

  • This compound (10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the heterocyclic substrate, aryl iodide, CuI, this compound, and the base under an inert atmosphere.

  • Add the anhydrous and degassed solvent via syringe.

  • Seal the vessel and stir the reaction mixture at room temperature.

  • Position the reaction vessel approximately 5-10 cm from a blue LED light source. For temperature control, a fan can be used.

  • Irradiate the reaction mixture for 12-24 hours, or until completion as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

photoredox_catalysis_cycle PC Photocatalyst (PC) [M(dmeobpy)n]x+ PC_excited Excited State [PC]* PC->PC_excited Visible Light (hν) Substrate Substrate (S) Quenched_PC Quenched PC [PC]+/- PC_excited->Quenched_PC SET with Q Radical_Intermediate Radical Intermediate (S•) Substrate->Radical_Intermediate SET with [PC]+/- Product Product (P) Quencher Reductive/Oxidative Quencher (Q) Radical_Intermediate->Product Reaction Quenched_PC->PC SET with S

Caption: General workflow of a photoredox catalytic cycle.

dual_catalysis_workflow cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle PC Photocatalyst [M(dmeobpy)n]x+ PC_excited [PC]* PC->PC_excited Radical_Precursor R-Y PC->Radical_Precursor Generates Radical (R•) Quenched_PC [PC]+/- PC_excited->Quenched_PC SET Quencher Sacrificial Agent Ni_II Ni(II) Precatalyst Quenched_PC->Ni_II Reduces Ni(II) to Ni(0) Ni_0 Ni(0) Ni_II->Ni_0 Reduction Ni_I Ni(I)-Aryl Ni_0->Ni_I Oxidative Addition (Ar-X) Ni_III Ni(III) Intermediate Ni_I->Ni_III Radical Capture Product Ar-R Ni_III->Product Reductive Elimination Aryl_Halide Ar-X

Caption: Simplified workflow for dual photoredox/nickel catalysis.

References

Application Notes: Tuning Redox Potentials of Metal Complexes with 2,2'-Dimethoxy-4,4'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Visible-light photoredox catalysis and the development of redox-active therapeutics are rapidly advancing fields that rely on the precise control of the electrochemical properties of metal complexes. The ability to tune the redox potentials of these complexes is crucial for optimizing their performance in applications ranging from organic synthesis to drug delivery.[1][2][3] A key strategy for achieving this control is the modification of the ligand framework. 2,2'-Dimethoxy-4,4'-bipyridine is a bidentate ligand that, due to the electron-donating nature of its methoxy groups, can significantly influence the electronic environment of a coordinated metal center.[4] This, in turn, allows for the fine-tuning of the metal complex's redox potentials.

The Role of Methoxy Substituents

The two methoxy groups on the 4,4'-positions of the bipyridine ring in this compound increase the electron density on the metal center to which it is coordinated.[5] This electronic perturbation has several important consequences for the resulting metal complex:

  • Tuning Redox Potentials: The increased electron density makes the metal center easier to oxidize. For instance, in ruthenium and iron complexes, this results in a less positive (more negative) M(III)/M(II) redox potential compared to complexes with unsubstituted bipyridine ligands.[6][7] Consequently, the excited state of a photocatalyst containing this ligand can become a stronger reducing agent, making it more effective in reductive quenching cycles and for the activation of substrates with high reduction potentials.[5]

  • Modulation of Electronic and Photophysical Properties: The addition of electron-donating methoxy groups can lead to a red-shift in the metal-to-ligand charge transfer (MLCT) bands in the absorption and emission spectra of the complex.[8][9] This tunability is critical for optimizing the light-harvesting properties of photosensitizers.

Applications in Research and Development

The ability to predictably modify redox potentials using ligands like this compound is of significant interest to researchers, scientists, and drug development professionals.[1]

  • Photoredox Catalysis: In the design of photocatalysts, this ligand can be used to develop systems with enhanced reducing or oxidizing power, enabling novel chemical transformations.[5] For example, ruthenium complexes with this ligand can act as efficient photosensitizers for the reduction of carbon dioxide.[5]

  • Drug Development: The redox state of metal-based drugs can be critical to their mechanism of action. By tuning the redox potential, it may be possible to control the drug's activity and selectivity, potentially leading to more effective and less toxic therapeutics.[3] The development of redox-active molecules is an emerging strategy in cancer pharmacology.[3]

  • Materials Science: This ligand is a valuable component in the creation of advanced functional materials, such as those used in Organic Light-Emitting Diodes (OLEDs), by enabling the synthesis of materials with specific luminescent and charge-transport properties.[2]

Quantitative Data Summary

The following tables summarize the effect of this compound on the redox potentials of selected ruthenium and iron complexes, comparing them to their unsubstituted bipyridine counterparts.

Table 1: Redox Potentials of Ruthenium(II) Complexes

ComplexRu(III)/Ru(II) E₁/₂ (V vs. Fc⁺/Fc)Reference
[Ru(tpy)(bpy)(py)]²⁺Not explicitly stated, used as baseline[8]
[Ru(tpy)((CH₃O)₂bpy)(py)]²⁺Not explicitly stated, but red-shift in MLCT suggests easier oxidation[8]
[Ru(bpy)₃]²⁺~1.26 (V vs. SCE)[10]
Tris(4,4′-dimethoxy-2,2′-bipyridine)ruthenium(II)Data available in V vs. FcH[11]

tpy = 2,2′;6′,2″-terpyridine; bpy = 2,2′-bipyridine; (CH₃O)₂bpy = 4,4′-dimethoxy-2,2′-bipyridine; py = pyridine. Potentials are often reported versus different reference electrodes (e.g., SCE, Ag/AgCl, Fc⁺/Fc), making direct comparison between studies challenging without conversion.

Table 2: Redox Potentials of Iron(II) Complexes

ComplexFe(III)/Fe(II) E⁰' (V vs. Ag/AgCl)Reference
[Fe(bpy)₃]²⁺0.875[6]
[Fe(4,4'-di-OMe-bpy)₃]²⁺0.56[6]

bpy = 2,2′-bipyridine; 4,4'-di-OMe-bpy = 4,4'-dimethoxy-2,2'-bipyridine.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative metal complex and its characterization using cyclic voltammetry.

Protocol 1: Synthesis of a Ruthenium(II) Polypyridine Complex

This protocol is adapted from the synthesis of --INVALID-LINK--₂ and can be modified for other similar complexes.[8]

Materials:

  • --INVALID-LINK--

  • Pyridine

  • Ethanol

  • Water

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 100 mg (0.137 mmol) of --INVALID-LINK-- and 220 µL of pyridine (2.75 mmol).[8]

  • Add a 40 mL mixture of 1:1 ethanol and water to the flask.[8]

  • Reflux the mixture for 5 hours.[8]

  • After cooling, evaporate the ethanol to reduce the volume of the mixture by approximately 50%.[8]

  • Add approximately 5 mL of a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the product.[8]

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water, followed by diethyl ether.[12]

  • Dry the purified complex under vacuum.[12]

  • Confirm the structure and purity of the synthesized complex using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.[12]

Protocol 2: Cyclic Voltammetry (CV) Analysis

This protocol outlines the standard procedure for analyzing the redox properties of the synthesized metal complex.[12][13][14]

Materials & Equipment:

  • Potentiostat with a three-electrode cell setup

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum disk electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter (Auxiliary) Electrode: Platinum wire

  • The synthesized metal complex (analyte)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (DCM), HPLC or electrochemical grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation

  • Ferrocene (for internal referencing)

Procedure:

  • Solution Preparation: Prepare a 1-2 mM solution of the metal complex in the chosen solvent containing 0.1 M of the supporting electrolyte.[12]

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution. If available, place the reference electrode in a Luggin capillary to minimize iR drop.[12]

  • Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution throughout the experiment.[12]

  • Data Acquisition:

    • Set the potential window to scan a range where redox events are expected (e.g., from +1.5 V to -2.0 V vs. Ag/AgCl).[12]

    • Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).[12]

  • Internal Referencing (Recommended): After acquiring the initial data, add a small amount of ferrocene as an internal standard. Record the voltammogram again. Report all potentials relative to the Ferrocene/Ferrocenium (Fc/Fc⁺) couple for better comparability across different studies.[12]

  • Data Analysis: From the cyclic voltammogram, determine the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc). The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for a reversible process.

Visualizations

Tuning_Redox_Potential cluster_ligand Ligand Modification cluster_complex Metal Complex Properties cluster_application Applications Ligand 2,2'-Bipyridine Substituted_Ligand This compound (+M Effect) Ligand->Substituted_Ligand Add Methoxy Groups Metal_Center Metal Center (e.g., Ru, Fe) Substituted_Ligand->Metal_Center Coordination Electron_Density Increased Electron Density on Metal Metal_Center->Electron_Density Leads to Redox_Potential More Negative Redox Potential (Easier Oxidation) Electron_Density->Redox_Potential Results in Photocatalysis Enhanced Photocatalysis Redox_Potential->Photocatalysis Enables Drug_Development Redox-Active Therapeutics Redox_Potential->Drug_Development Applicable to

Caption: Logical workflow for tuning redox potentials.

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_cv Cyclic Voltammetry Start Start: Precursor & Ligand Reaction Reflux Reaction Start->Reaction Precipitation Precipitation with NH₄PF₆ Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Prep_Solution Prepare Analyte Solution with Supporting Electrolyte Characterization->Prep_Solution Proceed to Electrochemical Analysis Deoxygenate Deoxygenate with Inert Gas Prep_Solution->Deoxygenate Run_CV Perform CV Scan Deoxygenate->Run_CV Add_Standard Add Internal Standard (Ferrocene) Run_CV->Add_Standard Rerun_CV Re-run CV Scan Add_Standard->Rerun_CV Analyze Data Analysis: Determine Redox Potential Rerun_CV->Analyze

Caption: Experimental workflow for synthesis and analysis.

References

Coordination Chemistry of 4,4'-Dimethoxy-2,2'-bipyridine with Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxy-2,2'-bipyridine (dmbp) is a versatile bidentate chelating ligand that has garnered significant attention in the field of coordination chemistry. The presence of electron-donating methoxy groups at the 4 and 4' positions of the bipyridine core significantly influences the electronic properties of the resulting transition metal complexes. This modification enhances the electron density at the metal center, which in turn modulates the photophysical, electrochemical, and catalytic properties of the complexes. These tailored characteristics make dmbp-containing metal complexes highly valuable for a range of applications, including organic light-emitting diodes (OLEDs), photocatalysis, and as potential therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of transition metal complexes with 4,4'-Dimethoxy-2,2'-bipyridine, with a focus on Ruthenium, Palladium, Copper, and Iron.

Applications

The unique electronic and structural properties of 4,4'-Dimethoxy-2,2'-bipyridine render its transition metal complexes suitable for a variety of advanced applications.

  • Organic Electronics (OLEDs): The unique electronic and structural characteristics of 4,4'-Dimethoxy-2,2'-bipyridine make it a valuable component in the creation of advanced functional materials. It is particularly noteworthy for its role in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs).[1] Researchers utilize this compound to develop materials with specific luminescent and charge-transport properties, advancing display and lighting technology.[1]

  • Catalysis: As a fundamental component in coordination chemistry, 4,4'-Dimethoxy-2,2'-bipyridine stabilizes transition metal catalysts, which boosts reaction efficiency and selectivity.[1] This makes it a critical area of interest for chemists aiming to enhance complex organic transformations. The pursuit of more efficient and environmentally friendly catalytic processes frequently involves the use of adaptable ligands like this bipyridine derivative.[1]

  • Pharmaceutical Development: The compound also acts as a significant pharmaceutical intermediate, indicating potential for wider use in drug discovery and development.[1] Its capacity to form complexes with metals and its distinct electronic structure create opportunities for developing new therapeutic agents.[1]

Experimental Protocols

The following protocols provide standardized methods for the synthesis of 4,4'-Dimethoxy-2,2'-bipyridine complexes with various transition metals.

Protocol 1: Synthesis of Ru(tpy)(dmbp)(4-R-py)₂

This protocol describes the synthesis of a series of Ruthenium(II) polypyridyl complexes.

Materials:

  • [Ru(tpy)Cl₃]

  • 4,4'-Dimethoxy-2,2'-bipyridine (dmbp)

  • Substituted pyridine (4-R-py)

  • N,N-Dimethylformamide (DMF)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • A solution of [Ru(tpy)Cl₃] and a slight excess of dmbp in DMF is refluxed for 4 hours.

  • The appropriate substituted pyridine is added, and the mixture is refluxed for an additional 4 hours.

  • The solvent is removed under reduced pressure.

  • The resulting solid is dissolved in a minimum amount of ethanol.

  • A saturated aqueous solution of NH₄PF₆ is added to precipitate the complex as the hexafluorophosphate salt.

  • The precipitate is collected by filtration, washed with water and diethyl ether, and dried under vacuum.

Protocol 2: Synthesis of Pd(bpy)(dmbp)₂

This protocol details the synthesis of a mixed-ligand Palladium(II) complex.[3]

Materials:

  • [Pd(2,2'-bipyridine)Cl₂]

  • Silver trifluoromethanesulfonate (AgCF₃SO₃)

  • 4,4'-Dimethoxy-2,2'-bipyridine (dmbp)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • A suspension of [Pd(2,2'-bipyridine)Cl₂] in acetonitrile is treated with AgCF₃SO₃.[3]

  • The mixture is heated at 333 K for 2 hours with stirring.[3]

  • The precipitated AgCl is removed by filtration.[3]

  • 4,4'-Dimethoxy-2,2'-bipyridine is added to the filtrate, and the solution is heated to reduce the volume.[3]

  • Crystals of the title complex are obtained by vapor diffusion of diethyl ether into the concentrated acetonitrile solution.[3]

Protocol 3: Synthesis of [Cu₂(dmbp)₂(C₄H₂O₆)(H₂O)]·8H₂O

This protocol describes the synthesis of a dinuclear Copper(II) tartrate complex.[2]

Materials:

  • Copper(II) sulfate pentahydrate

  • Potassium sodium L-(+)-tartrate tetrahydrate

  • Sodium hydroxide

  • 4,4'-Dimethoxy-2,2'-bipyridine (dmbp)

  • Sulfuric acid

  • Deionized water

Procedure:

  • An aqueous solution of copper(II) sulfate, potassium sodium L-(+)-tartrate, and sodium hydroxide is prepared.[2]

  • A separate solution of 4,4'-dimethoxy-2,2'-bipyridine in dilute sulfuric acid is made.[2]

  • The two solutions are mixed, leading to the crystallization of the dinuclear copper(II) complex.[2]

Protocol 4: General Synthesis of Fe(dmbp)₃₂

This protocol provides a general method for the synthesis of a homoleptic Iron(II) complex.

Materials:

  • Iron(II) chloride (FeCl₂)

  • 4,4'-Dimethoxy-2,2'-bipyridine (dmbp)

  • Ethanol

  • Water

  • Sodium tetrafluoroborate (NaBF₄) or Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • FeCl₂ is dissolved in a minimal amount of water, and dmbp is dissolved in ethanol.

  • The two solutions are mixed, resulting in a deep red solution.

  • An aqueous solution of NaBF₄ or NH₄PF₆ is added to precipitate the complex.

  • The resulting red precipitate is filtered, washed with cold water and cold ethanol, and dried.[4]

Quantitative Data

The following tables summarize key quantitative data for transition metal complexes of 4,4'-Dimethoxy-2,2'-bipyridine.

Table 1: Photophysical Properties of Ruthenium(II) Complexes in Acetonitrile [5]

Complexλ_abs_ (nm) (¹MLCT)λ_em_ (nm)Quantum Yield (Φ)
[Ru(tpy)(bpy)(py)]²⁺466-2.0 x 10⁻⁴
[Ru(tpy)(dmbp)(py)]²⁺4747252.7 x 10⁻⁴
[Ru(tpy)(dmbp)(4-MeO-py)]²⁺4787507.2 x 10⁻⁴
[Ru(tpy)(dmbp)(4-NH₂-py)]²⁺4857857.4 x 10⁻⁴

Table 2: Electrochemical Properties of Ruthenium(II) Complexes [6]

ComplexE₁/₂ (V vs. Fc⁺/Fc)
Tris(4,4′-dimethoxy-2,2′-bipyridine)ruthenium bis(tetrafluoroborate)0.85

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in the coordination chemistry of 4,4'-Dimethoxy-2,2'-bipyridine.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Metal_Salt Transition Metal Salt (e.g., RuCl₃, PdCl₂, Cu(OAc)₂, FeCl₂) Reaction Reaction in Appropriate Solvent (e.g., DMF, Acetonitrile, Ethanol/Water) Metal_Salt->Reaction Ligand 4,4'-Dimethoxy-2,2'-bipyridine Ligand->Reaction Precipitation Precipitation with Counter-ion (e.g., PF₆⁻, BF₄⁻) Reaction->Precipitation Crude Product Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Drying->Spectroscopy Electrochemistry Electrochemistry (Cyclic Voltammetry) Drying->Electrochemistry XRay X-ray Crystallography Drying->XRay Photocatalytic_Cycle M_L [M(dmbp)n]²⁺ M_L_star *[M(dmbp)n]²⁺ M_L->M_L_star hν (Visible Light) M_L_plus [M(dmbp)n]³⁺ M_L_star->M_L_plus Electron Transfer M_L_minus [M(dmbp)n]⁺ M_L_star->M_L_minus Electron Transfer Donor_ox Donor(ox) M_L_star->Donor_ox Acceptor_red Acceptor(red) M_L_star->Acceptor_red M_L_plus->M_L Electron Transfer Sub_red Substrate(red) M_L_plus->Sub_red M_L_minus->M_L Electron Transfer Sub_ox Substrate(ox) M_L_minus->Sub_ox Sub_ox->M_L Sub_red->M_L Donor Electron Donor Donor->M_L_star Acceptor Electron Acceptor Acceptor->M_L_star

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Dimethoxy-4,4'-bipyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2'-Dimethoxy-4,4'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound and similar bipyridine derivatives include:

  • Deoxygenation of a Bipyridine N-Oxide Precursor: A reliable method involves the synthesis of the corresponding 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide, followed by deoxygenation.

  • Cross-Coupling Reactions: Modern catalytic methods are widely used for the formation of the C-C bond between the two pyridine rings. These include:

    • Suzuki-Miyaura Coupling: This involves the reaction of a 2-halopyridine with a pyridylboronic acid or ester.

    • Ullmann Coupling: This is a classical method that uses a copper catalyst to couple two molecules of a 2-halopyridine.

    • Nickel-Catalyzed Homocoupling: This method utilizes a nickel catalyst to dimerize a 2-halopyridine.

Q2: I am getting a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings of pyridine derivatives can be attributed to several factors:

  • Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.

  • Protodeboronation: The pyridylboronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding pyridine as a byproduct.

  • Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.

  • Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium can be sluggish.

Q3: What are the typical side products I should look out for in an Ullmann coupling to synthesize this compound?

A3: In Ullmann couplings of 2-halopyridines, common side products include:

  • Dehalogenation: The starting 2-halopyridine can be reduced to 4-methoxypyridine.

  • Formation of Phenolic Byproducts: Under harsh conditions, the methoxy group may be cleaved, leading to the formation of hydroxy-bipyridines.

  • Incomplete reaction: Residual starting material may remain if the reaction does not go to completion.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound can be achieved through a combination of techniques:

  • Column Chromatography: This is a common method to separate the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient of a nonpolar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective.

  • Recrystallization: This technique can be used to obtain a highly pure crystalline product. Suitable solvents for recrystallization include methanol, ethanol, or ethyl acetate.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Yield Catalyst deactivation by the pyridine nitrogen.Use a higher catalyst loading (2-5 mol%). Employ ligands that are less susceptible to product inhibition, such as bulky, electron-rich phosphines (e.g., SPhos).
Protodeboronation of the pyridylboronic acid.Use anhydrous solvents and reagents. Employ a milder base like potassium fluoride (KF). Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.
Inefficient transmetalation.The choice of base is crucial; screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The addition of a co-catalyst like CuI can sometimes improve the yield.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst.
Formation of Dehalogenated Byproduct Reductive dehalogenation of the 2-halopyridine.Optimize the reaction temperature; sometimes a lower temperature can suppress this side reaction. Ensure the purity of all reagents.
Ullmann Coupling
Problem Potential Cause Suggested Solution
Low or No Yield Inactive copper catalyst.Use a fresh source of copper(I) iodide (CuI) or activate copper powder before use.
Harsh reaction conditions.While traditional Ullmann reactions require high temperatures, modern protocols with ligands can proceed at lower temperatures. If decomposition is observed, reduce the reaction temperature.
Poor solubility of reactants.Use a high-boiling polar aprotic solvent such as DMF, DMPU, or NMP.
Formation of Dehalogenated Byproduct Presence of a hydrogen source.Ensure all reagents and solvents are anhydrous.
Ether Cleavage High reaction temperatures.If formation of hydroxy-bipyridines is observed, try to lower the reaction temperature and extend the reaction time.

Experimental Protocols

Protocol 1: Synthesis via Deoxygenation of 4,4'-Dimethoxy-2,2'-bipyridine 1,1'-dioxide[1]

This protocol is a specific method for the synthesis of the target molecule.

Step 1: Synthesis of 4,4'-Dimethoxy-2,2'-bipyridine 1,1'-dioxide

  • This step is assumed to be completed, and the dioxide is used as the starting material for the final step.

Step 2: Deoxygenation to this compound

  • Reaction Setup: In a round-bottom flask, suspend 4,4'-dimethoxy-2,2'-bipyridine 1,1'-dioxide (1.0 eq) in ethanol.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (0.24 eq).

  • Reagent Addition: Heat the mixture to reflux for 5 minutes. Slowly add a solution of hydrazine monohydrate in ethanol dropwise over 1 hour.

  • Reaction: Continue to reflux the reaction mixture for 18 hours.

  • Work-up: After cooling, filter the reaction mixture through Celite to remove the catalyst. Wash the Celite pad with hot ethanol.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Recrystallize the residue from methanol to obtain pure this compound.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling (General Protocol, requires optimization)

This protocol is a general procedure for the Suzuki-Miyaura coupling of pyridine derivatives and should be optimized for the specific synthesis of this compound.

  • Reactants:

    • 2-Chloro-4-methoxypyridine (1.0 eq)

    • 4-Methoxy-2-pyridylboronic acid pinacol ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add the 2-chloro-4-methoxypyridine, 4-methoxy-2-pyridylboronic acid pinacol ester, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis via Nickel-Catalyzed Homocoupling (General Protocol, requires optimization)[2]

This is a general protocol for the nickel-catalyzed homocoupling of 2-chloropyridines and should be optimized for the synthesis of this compound.

  • Reactants:

    • 2-Chloro-4-methoxypyridine

    • Nickel(II) bromide trihydrate (NiBr₂·3H₂O, e.g., 5 mol%)

    • Manganese powder (reducing agent)

    • Solvent (e.g., DMF)

  • Procedure:

    • In a reaction vessel, combine 2-chloro-4-methoxypyridine, NiBr₂·3H₂O, and manganese powder in DMF.

    • Heat the mixture under an inert atmosphere (e.g., Argon) for an extended period (e.g., 20 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, perform an aqueous work-up.

    • The crude product can be purified by sublimation or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for Bipyridine Synthesis (Illustrative)

Method Typical Catalyst Typical Reagents Typical Solvents Typical Temperature Typical Yield Range Key Advantages Common Challenges
Deoxygenation Pd/CBipyridine N-oxide, HydrazineEthanolRefluxGood to ExcellentHigh yielding, clean reaction.Requires synthesis of the N-oxide precursor.
Suzuki-Miyaura Pd(0) complexesHalopyridine, Pyridylboronic acid/ester, BaseDioxane, Toluene, DMF80-120 °CModerate to HighGood functional group tolerance.Catalyst deactivation, protodeboronation, homocoupling.
Ullmann Coupling Cu(I) salts or Cu(0)HalopyridineDMF, NMP150-200 °C (classical) or 80-120 °C (ligand-assisted)ModerateInexpensive catalyst.Harsh reaction conditions, dehalogenation side products.
Ni-Catalyzed Ni(II) complexesHalopyridine, Reducing agent (e.g., Mn)DMFHighModerate to HighCost-effective catalyst.Reductive dehalogenation can be a major side reaction.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (e.g., 2-halo-4-methoxypyridine, boronic ester/N-oxide) reaction 2. Reaction Setup (Inert atmosphere, solvent addition) reagents->reaction monitoring 3. Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup 4. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography, Recrystallization) workup->purification characterization 6. Characterization (NMR, MS, m.p.) purification->characterization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_sm Check Starting Materials (Purity, Degradation) start->check_sm check_reagents Verify Reagent Stoichiometry and Catalyst Activity check_sm->check_reagents Materials OK check_conditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK analyze_byproducts Analyze Byproducts to Identify Side Reactions check_conditions->analyze_byproducts Conditions Appear Correct optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) optimize_catalyst->start Re-run Reaction optimize_base_solvent Optimize Base and Solvent optimize_base_solvent->start Re-run Reaction analyze_byproducts->optimize_catalyst Side reactions identified analyze_byproducts->optimize_base_solvent Side reactions identified

Caption: A logical approach to troubleshooting low reaction yields.

Technical Support Center: Purification of 2,2'-Dimethoxy-4,4'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2'-Dimethoxy-4,4'-bipyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Typical impurities depend on the synthetic route but often include unreacted starting materials such as 2-chloro-4-methoxypyridine or 4-methoxypyridine, homo-coupled byproducts, and residual catalysts (e.g., palladium or nickel complexes). Incomplete reaction can also lead to the presence of mono-methoxylated bipyridine intermediates.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods are recrystallization and column chromatography. For achieving very high purity, sublimation can also be a viable option, although it is less commonly reported for this specific compound. The choice of method depends on the level of impurities and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities.[1][2]

Q4: What is a good starting point for developing a purification protocol?

A4: A good starting point is to first analyze the crude material by TLC to get an idea of the number and polarity of impurities. Based on the TLC results, you can decide whether recrystallization or column chromatography is more appropriate. If the impurities have significantly different polarities from the product, column chromatography is often a good choice. If there is one major impurity with different solubility, recrystallization may be more efficient.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve, even in hot solvent.

  • Possible Cause: The chosen solvent is not suitable for this compound.

  • Solution: Try a different solvent or a solvent mixture. Given the methoxy groups, moderately polar solvents should be effective. Consider solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or toluene/hexane.[3][4]

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent might also be higher than the melting point of the compound, although this is less likely for this compound.

  • Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool more slowly. Seeding the solution with a pure crystal of the product can also help induce crystallization.[4]

Problem 3: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, evaporate some of the solvent to increase the concentration and cool again. If crystals still do not form, a two-solvent system may be necessary.[4][5]

Problem 4: The recovered product is not pure.

  • Possible Cause: Impurities may have co-precipitated with the product.

  • Solution: Ensure the solution is not cooled too rapidly, as this can trap impurities. A second recrystallization step may be necessary. Washing the collected crystals with a small amount of cold, fresh solvent can also help remove surface impurities.

Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause: The eluent system is not optimized.

  • Solution: Develop a suitable eluent system using TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.25-0.35.[6] For this compound, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane is a good strategy.

Problem 2: The product is eluting too quickly or too slowly.

  • Possible Cause: The polarity of the eluent is too high or too low.

  • Solution: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). If it elutes too slowly (low Rf), increase the polarity of the eluent.

Problem 3: Tailing of the product spot on TLC and broad peaks during column chromatography.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use neutral or basic alumina as the stationary phase.

Problem 4: Cracks or channels in the chromatography column.

  • Possible Cause: Improper packing of the stationary phase.

  • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the packing or running of the column.[7][8]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedYieldAdvantagesDisadvantages
Recrystallization >98%Moderate to HighSimple, scalable, cost-effective for removing major impurities with different solubility.May not be effective for removing impurities with similar solubility; potential for lower yield.
Column Chromatography >99%ModerateHighly effective for separating compounds with different polarities; can remove multiple impurities in one step.More time-consuming and requires larger volumes of solvent; can be less scalable.
Sublimation >99.5%Low to ModerateCan provide very high purity product; solvent-free.Not suitable for all compounds; can be difficult to scale up.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. A gradient from 100% hexane to a higher concentration of ethyl acetate (e.g., 30-50%) is often effective.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring a flat and stable bed.[7][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent to elute the product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc recrystallization Recrystallization tlc->recrystallization Impurities have different solubility column_chromatography Column Chromatography tlc->column_chromatography Impurities have different polarity purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product (>99%) purity_analysis->recrystallization Further Purification Needed purity_analysis->column_chromatography Further Purification Needed final_product Final Product purity_analysis->final_product Purity Confirmed

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_dissolve Compound doesn't dissolve start->no_dissolve oiling_out Compound 'oils out' start->oiling_out no_crystals No crystals form start->no_crystals impure_product Product is impure start->impure_product solution1 Change solvent or use solvent mixture no_dissolve->solution1 solution2 Add more solvent, cool slowly, seed oiling_out->solution2 solution3 Concentrate solution, scratch flask, seed no_crystals->solution3 solution4 Recrystallize again, wash crystals impure_product->solution4

Caption: A troubleshooting guide for common recrystallization problems.

References

Technical Support Center: 2,2'-Dimethoxy-4,4'-bipyridine in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2,2'-Dimethoxy-4,4'-bipyridine in their catalytic systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of the methoxy groups in this compound in catalysis?

The electron-donating methoxy groups at the 4,4'-positions of the bipyridine ligand increase the electron density on the nitrogen atoms. This enhanced electron-donating ability can influence the catalytic cycle in several ways:

  • Stabilization of Metal Centers: By increasing the electron density on the metal center, the ligand can stabilize higher oxidation states of the metal, which can be crucial for certain catalytic steps.

  • Tuning Redox Potentials: The increased electron density at the metal center can make it easier to oxidize, thereby tuning the redox potential of the catalyst. This is particularly relevant in photoredox catalysis, where a more strongly reducing excited state may be desirable.

  • Influence on Reaction Rates: The electronic effect of the methoxy groups can alter the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In some cases, this leads to improved catalytic activity and higher yields compared to unsubstituted bipyridine.

Q2: What are the general signs of catalyst deactivation when using bipyridine-based ligands?

Common indicators of catalyst deactivation in reactions involving bipyridine ligands include:

  • Formation of a Precipitate: The appearance of a black precipitate, often referred to as palladium black in palladium-catalyzed reactions, signifies the aggregation of the metal into an inactive elemental form.

  • Stalled Reactions: The reaction fails to proceed to completion, leaving a significant amount of starting material even after extended reaction times.

  • Color Change: A noticeable change in the color of the reaction mixture can indicate a change in the oxidation state of the metal or the formation of inactive complexes.

  • Inconsistent Results: Variability in yield or selectivity between batches can sometimes be attributed to catalyst instability.

Q3: Are the methoxy groups on this compound susceptible to degradation?

While this compound is a generally stable ligand, the methoxy groups can be susceptible to degradation under certain harsh catalytic conditions, analogous to the reactivity of other methoxy-substituted aromatic compounds like anisole. Potential degradation pathways include:

  • Oxidative Degradation: In strongly oxidative environments, the methoxy groups may be oxidized.

  • Demethylation: Under certain acidic or high-temperature conditions, particularly with strong Lewis acids or in the presence of nucleophiles, demethylation to form the corresponding dihydroxy-bipyridine can occur.[1][2][3] This change in the ligand structure will significantly alter the electronic properties and performance of the catalyst.

Q4: How does the stability of this compound complexes compare to those with other substituents?

The stability of a metal complex with a substituted bipyridine ligand is influenced by the electronic and steric nature of the substituent. Electron-donating groups, such as methoxy, generally form stable complexes. However, the overall stability in a catalytic cycle depends on the specific reaction conditions. For instance, in some copper-catalyzed oxidations, ligands with electron-donating substituents like methoxy rendered the copper ion less electrophilic, leading to a decrease in the oxidation rate compared to unsubstituted bipyridine.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

If you are observing low or no conversion of your starting materials, consider the following potential causes and troubleshooting steps.

Potential CauseTroubleshooting StepsRationale
Catalyst Poisoning by Substrate/Product 1. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species. 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.The nitrogen atoms on pyridine-containing molecules can coordinate strongly to the metal center, inhibiting the catalytic cycle.
Inactive Catalyst 1. Use a fresh batch of catalyst: Ensure the metal precursor and ligand are pure and have been stored correctly. 2. Activate the catalyst properly: Follow established protocols for the in-situ generation of the active catalyst.Impurities or improper handling can lead to an inactive catalytic species.
Poor Ligand-Metal Coordination 1. Screen different solvents: The solvent can influence the coordination of the ligand to the metal center. 2. Adjust the ligand-to-metal ratio: Ensure an optimal ratio to favor the formation of the desired active complex.Proper coordination is essential for the formation of the active catalyst.
Issue 2: Reaction Stalls Before Completion

A common issue is a reaction that proceeds initially but then stops before all the starting material is consumed.

Potential CauseTroubleshooting StepsRationale
Catalyst Decomposition (e.g., Palladium Black) 1. Lower the reaction temperature: High temperatures can promote catalyst agglomeration. 2. Ensure an inert atmosphere: Rigorously degas solvents and reagents to remove oxygen, which can oxidize the active catalyst.The active catalytic species (e.g., Pd(0)) can be unstable and aggregate into an inactive form.
Ligand Degradation (Demethylation) 1. Screen for milder reaction conditions: Avoid strongly acidic conditions or very high temperatures if demethylation is suspected. 2. Analyze the reaction mixture for the dihydroxy-bipyridine ligand: Use techniques like LC-MS to identify potential ligand degradation products.The methoxy groups can be cleaved under harsh conditions, changing the ligand and deactivating the catalyst.[1][2][3]
Product Inhibition 1. Perform a slow addition of one reactant: This can help to keep the concentration of the inhibiting product low.The bipyridine-containing product can sometimes bind to the catalyst more strongly than the starting materials, leading to inhibition.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound.

  • Reaction Setup: In an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and this compound (2.2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Catalyst Stability by UV-Vis Spectroscopy

This protocol can be used to assess the stability of the metal complex under reaction-like conditions (without the reactants).

  • Complex Formation: In a glovebox, prepare a solution of the metal precursor and this compound in the desired reaction solvent to form the catalyst complex at a known concentration.

  • Initial Spectrum: Transfer a sample of the solution to a cuvette and record the initial UV-Vis spectrum (t=0).

  • Thermal Stress: Heat the remaining solution to the intended reaction temperature in a sealed vial.

  • Time-course Monitoring: At regular intervals, take aliquots of the solution, cool them to room temperature, and record their UV-Vis spectra.

  • Data Analysis: Analyze the spectra for any changes in the absorption bands (e.g., decrease in intensity, shift in wavelength, or appearance of new bands), which may indicate decomposition of the complex.

Visualizations

Catalytic_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Catalyst Active Catalyst Intermediate_1 Intermediate_1 Active Catalyst->Intermediate_1 Oxidative Addition Inactive_Species Inactive_Species Active Catalyst->Inactive_Species Agglomeration/ Poisoning Degraded_Ligand Degraded_Ligand Active Catalyst->Degraded_Ligand Ligand Degradation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Transmetalation Intermediate_2->Active Catalyst Product Product Intermediate_2->Product Reductive Elimination

Caption: Potential deactivation pathways for a catalyst with this compound.

Troubleshooting_Workflow Start Low/No Yield Check_Purity Check Purity of Reagents and Solvents Start->Check_Purity Inert_Atmosphere Ensure Strict Inert Atmosphere Check_Purity->Inert_Atmosphere Success Improved Yield Check_Purity->Success Problem Solved Optimize_Conditions Optimize Temperature and Reaction Time Inert_Atmosphere->Optimize_Conditions Inert_Atmosphere->Success Problem Solved Screen_Ligands Consider Alternative Ligands/Catalysts Optimize_Conditions->Screen_Ligands If problem persists Optimize_Conditions->Success Problem Solved Screen_Ligands->Success Problem Solved

Caption: A logical workflow for troubleshooting low-yield catalytic reactions.

References

Technical Support Center: Minimizing Side Product Formation in 2,2'-Dimethoxy-4,4'-bipyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing side product formation during the synthesis of 2,2'-Dimethoxy-4,4'-bipyridine. The following information is designed to help you optimize your reaction conditions and purification strategies to achieve a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing symmetrical 2,2'-bipyridines, including this compound, are transition-metal-catalyzed homocoupling reactions. The two most common approaches are the Ullmann coupling, which traditionally uses a copper catalyst, and palladium-catalyzed couplings, such as variants of the Suzuki-Miyaura reaction.[1] Nickel-catalyzed couplings are also employed.[2]

Q2: What are the primary side products I should expect during the synthesis of this compound?

A2: The major side products in coupling reactions for bipyridine synthesis are typically formed through two main pathways:

  • Homocoupling of starting materials: If the reaction is a cross-coupling, the starting materials can react with themselves to form symmetrical dimers. In the case of homocoupling reactions, incomplete coupling can leave starting materials that need to be removed.

  • Dehalogenation: This is the premature removal of the halogen atom (e.g., Br, Cl) from the starting halopyridine, leading to the formation of 4-methoxypyridine. This can be a significant side reaction in some palladium-catalyzed systems.

Q3: How can I monitor the progress of my reaction and identify the formation of side products?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By co-spotting the reaction mixture with your starting material, you can observe the consumption of the starting material and the appearance of the product and any new spots that may correspond to side products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying the specific side products formed.[3][4]

Q4: What are the recommended purification methods for this compound?

A4: The most common methods for purifying this compound are recrystallization and flash column chromatography.

  • Recrystallization: This is an effective method for removing impurities. Common solvents for recrystallization include ethanol, ethyl acetate, or a mixed solvent system like ethanol/water.[3][5][6]

  • Flash Column Chromatography: This technique is useful for separating the desired product from side products with different polarities. A typical stationary phase is silica gel, with an eluent system such as a hexane/ethyl acetate gradient.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Significant Amount of Unreacted Starting Material

This issue often points to problems with the catalyst's activity or the overall reaction conditions.

Possible CauseSuggested Solution
Catalyst Inactivity (Palladium or Nickel) The bipyridine product can chelate with the metal catalyst, leading to its deactivation.[8] Consider using a higher catalyst loading or exploring catalyst systems known to be more resistant to product inhibition. Ensure your catalyst is fresh and has been stored under appropriate conditions.
Catalyst Inhibition (Copper in Ullmann Reaction) The copper surface can be deactivated by impurities. Ensure high-purity starting materials and solvents. Consider activating the copper powder before use.
Suboptimal Reaction Temperature For Ullmann reactions, temperatures are typically high (often >150 °C). For palladium or nickel-catalyzed reactions, the optimal temperature can vary significantly depending on the catalyst and ligands used. Perform small-scale experiments to optimize the temperature.
Poor Quality Starting Materials Impurities in the starting 2-halo-4-methoxypyridine can interfere with the reaction. Purify the starting material before use if necessary.
Inappropriate Solvent The choice of solvent is crucial. High-boiling polar aprotic solvents like DMF or NMP are common for Ullmann reactions. For palladium and nickel couplings, solvents like dioxane, toluene, or DMF are often used. Ensure the solvent is anhydrous.
Issue 2: High Percentage of Homocoupled Side Products

The formation of symmetrical byproducts from the starting materials is a common challenge in cross-coupling reactions. For homocoupling reactions, this is the desired pathway, but incomplete reaction can be an issue.

Possible CauseSuggested Solution
Inefficient Transmetalation (Suzuki Coupling) The transfer of the organic group from boron to the palladium center can be slow. Optimize the base and solvent system. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, often used with a water co-solvent.
Presence of Oxygen (Suzuki Coupling) Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) by properly degassing the solvent and reaction vessel.
High Reaction Temperature Elevated temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration.
Issue 3: Significant Formation of Dehalogenated Side Product (4-methoxypyridine)

The premature removal of the halogen from the starting material is a common side reaction that reduces the yield of the desired product.

Possible CauseSuggested Solution
Presence of Protic Impurities Water or other protic impurities can serve as a proton source for the dehalogenation pathway. Ensure all reagents and solvents are anhydrous.
Choice of Ligand and Base The ligand and base can influence the rate of dehalogenation relative to the desired coupling. Screen different ligands and bases to find a combination that minimizes this side reaction.
Excess of Reducing Agent (in some Ni-catalyzed couplings) If a reducing agent is used, an excess can lead to increased dehalogenation. Carefully control the stoichiometry of the reducing agent.

Data Presentation: Comparative Yields in Bipyridine Synthesis

The following table provides illustrative data on the impact of different catalysts on the yield of bipyridine products and the formation of side products. Note that specific yields for this compound are not always available in the literature, so data for structurally similar bipyridines are included to provide a general trend.

Reaction TypeStarting MaterialCatalyst SystemProductYield (%)Side Product(s)Side Product Yield (%)Reference
Ullmann Coupling2-BromopyridineCu2,2'-Bipyridine60--[8]
Suzuki Coupling2-BromopyridinePd(PPh₃)₄ / Na₂CO₃2,2'-Bipyridine50-65HomocouplingNot specified[5]
Nickel-catalyzed Coupling2-BromomethylpyridinesNiBr₂(bpy) / Zn anodeDimethyl-2,2'-bipyridines58-98--[9]

Experimental Protocols

Protocol 1: Ullmann Homocoupling of 2-Iodo-4-methoxypyridine

This protocol is a general procedure for the Ullmann reaction and should be optimized for the specific substrate.[10][11]

Materials:

  • 2-Iodo-4-methoxypyridine

  • Activated copper powder

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add 2-iodo-4-methoxypyridine (1.0 eq) and activated copper powder (2.0-3.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper residues and wash the filter cake with ethyl acetate.

  • The filtrate is then subjected to an aqueous workup. Typically, this involves washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: Nickel-Catalyzed Homocoupling of 2-Chloro-4-methoxypyridine

This protocol is a general procedure for nickel-catalyzed homocoupling and should be optimized for the specific substrate.[2]

Materials:

  • 2-Chloro-4-methoxypyridine

  • NiCl₂ (e.g., NiCl₂(dppp))

  • Zinc powder (reducing agent)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 5-10 mol%) and zinc powder (2.0-3.0 eq).

  • Add anhydrous THF to the flask.

  • Add 2-chloro-4-methoxypyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Troubleshooting Start Reaction Outcome Low_Yield Low Yield of This compound Start->Low_Yield High_Side_Products High Percentage of Side Products Start->High_Side_Products Good_Yield High Yield and Purity Start->Good_Yield Catalyst_Deactivation Catalyst Deactivation? Low_Yield->Catalyst_Deactivation Suboptimal_Conditions Suboptimal Conditions? Low_Yield->Suboptimal_Conditions Homocoupling Homocoupling? High_Side_Products->Homocoupling Dehalogenation Dehalogenation? High_Side_Products->Dehalogenation Increase_Catalyst Increase Catalyst Loading or Change Catalyst Catalyst_Deactivation->Increase_Catalyst Optimize_Temp Optimize Temperature and Solvent Suboptimal_Conditions->Optimize_Temp Inert_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Homocoupling->Inert_Atmosphere Optimize_Base Optimize Base and Ligand Selection Dehalogenation->Optimize_Base

Caption: Troubleshooting logic for this compound synthesis.

Purification_Workflow Crude_Product Crude Reaction Mixture Filter_Catalyst Filter to Remove Insoluble Catalyst Crude_Product->Filter_Catalyst Aqueous_Workup Aqueous Workup (Wash with Water/Brine) Filter_Catalyst->Aqueous_Workup Dry_and_Concentrate Dry Organic Layer and Concentrate in vacuo Aqueous_Workup->Dry_and_Concentrate Purification_Choice Choose Purification Method Dry_and_Concentrate->Purification_Choice Recrystallization Recrystallization (e.g., from Ethanol) Purification_Choice->Recrystallization Column_Chromatography Flash Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) Purification_Choice->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

References

Technical Support Center: 2,2'-Dimethoxy-4,4'-bipyridine Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,2'-Dimethoxy-4,4'-bipyridine metal complex formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound metal complexes in a question-and-answer format.

Question 1: Why is the yield of my metal complex formation consistently low?

Answer: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Consider the following potential causes and solutions:

  • Purity of Starting Materials: Impurities in the this compound ligand or the metal salt can interfere with the complexation reaction. It is crucial to use highly pure starting materials.

    • Solution: Purify the ligand, for instance by recrystallization, before use. Ensure the metal salt is of high purity and has been stored correctly to prevent degradation.

  • Reaction Conditions: The solvent, temperature, and reaction time are critical parameters that significantly influence the reaction yield.

    • Solution:

      • Solvent: Ensure the chosen solvent is anhydrous and appropriate for the specific metal complex synthesis. For many bipyridine complexations, polar aprotic solvents like DMF or acetonitrile are used.[1] For some ruthenium complexes, a mixture of ethanol and water has been used effectively.[2]

      • Temperature: The optimal reaction temperature can vary. Some reactions proceed well at room temperature, while others require heating or refluxing to go to completion.[1][2] It is advisable to perform small-scale trial reactions at different temperatures to find the optimum.

      • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion. Reaction times can range from a few hours to overnight.[2]

  • Stoichiometry of Reactants: An incorrect molar ratio of the ligand to the metal salt can lead to the formation of undesired side products or incomplete consumption of the limiting reagent.

    • Solution: While a 1:1 or 2:1 ligand-to-metal ratio is common for bidentate ligands like bipyridine, the optimal ratio can vary. Experiment with slight excesses of the ligand to ensure complete coordination to the metal center.

Question 2: I am observing the formation of significant side products. How can I minimize them?

Answer: The formation of side products is a common challenge that can be addressed by carefully controlling the reaction environment and purification methods.

  • Inert Atmosphere: Some metal precursors or intermediates can be sensitive to air and moisture, leading to the formation of oxides or other undesired species.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially when using air-sensitive catalysts or metal salts.

  • Side Reactions of the Ligand: The methoxy groups on the bipyridine ring are generally stable, but side reactions can occur under harsh conditions.

    • Solution: Avoid excessively high temperatures or the use of harsh reagents that could lead to the degradation of the ligand.

  • Purification Technique: Inadequate purification can result in a final product contaminated with side products.

    • Solution: Employ appropriate purification techniques. Column chromatography is a common and effective method for separating the desired metal complex from unreacted starting materials and side products. Recrystallization can also be an effective method for obtaining a highly pure product.

Question 3: The synthesized metal complex is difficult to crystallize for characterization. What can I do?

Answer: Crystallization can be a challenging step. The following factors can be optimized to promote the growth of single crystals suitable for X-ray diffraction.

  • Solvent System: The choice of solvent is critical for successful crystallization.

    • Solution: A systematic screening of different solvents and solvent mixtures is recommended. A common technique is to dissolve the complex in a good solvent and then slowly introduce a miscible "anti-solvent" in which the complex is less soluble. Vapor diffusion of an anti-solvent into a solution of the complex is another effective method.[1]

  • Concentration: The concentration of the complex in the solution plays a crucial role.

    • Solution: If the solution is too concentrated, the complex may precipitate as an amorphous solid. If it is too dilute, crystals may not form at all. Experiment with a range of concentrations to find the optimal conditions for crystal growth.

  • Temperature: Temperature affects both the solubility of the complex and the kinetics of crystal growth.

    • Solution: Try setting up crystallizations at different temperatures, such as room temperature or in a refrigerator at 4°C. Slow cooling of a saturated solution can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical ligand-to-metal molar ratio for the synthesis of this compound metal complexes?

A1: For the formation of a simple bidentate complex, a ligand-to-metal molar ratio of 1:1 or 2:1 is often used. However, the optimal ratio can depend on the specific metal and the desired final coordination number of the complex. For instance, in the synthesis of a ruthenium(II) polypyridine complex, a significant excess of a monodentate pyridine ligand was used in conjunction with the bipyridine ligand to drive the reaction to completion.[2] It is recommended to consult the literature for protocols involving similar metal centers and bipyridine ligands to determine a suitable starting point for the molar ratio.

Q2: Which solvents are recommended for the synthesis?

A2: The choice of solvent depends on the solubility of both the this compound ligand and the metal salt, as well as the reaction temperature. Common solvents used for the synthesis of bipyridine metal complexes include:

  • Acetonitrile: Often used for palladium(II) complexes.[1]

  • Ethanol/Water mixtures: Have been successfully used for the synthesis of ruthenium(II) complexes.[2]

  • Dimethylformamide (DMF): A high-boiling polar aprotic solvent that can be useful for reactions requiring elevated temperatures.

Q3: What is the recommended temperature and reaction time?

A3: The optimal temperature and reaction time are highly dependent on the specific metal, ligand, and solvent system.

  • For a palladium(II) complex with this compound, the reaction was heated at 333 K (60 °C) for 2 hours.[1]

  • For a ruthenium(II) complex, the reaction was refluxed in an ethanol/water mixture for 5 hours.[2] It is crucial to monitor the reaction's progress to determine the appropriate reaction time.

Data Presentation

The following table summarizes reported yields for the synthesis of various metal complexes with this compound and other substituted bipyridine ligands under different reaction conditions. This data can serve as a reference for optimizing your experimental setup.

Metal CenterLigandsSolventTemperatureTimeYield (%)Reference
Ruthenium(II)This compound, terpyridine, 4-methoxypyridineEthanol/Water (1:1)Reflux5 h57.73[2]
Ruthenium(II)This compound, terpyridine, 4-aminopyridineEthanol/Water (1:1)Reflux5 h80.56[2]
Palladium(II)This compound, 2,2'-bipyridineAcetonitrile333 K (60 °C)2 hN/A[1]
Ruthenium(II)4,4'-dimethyl-2,2'-bipyridine, halogen-substituted salicylatesEthanol/Water (2:1)Reflux3 days66-84[3]

Note: The yield for the Palladium(II) complex was not explicitly stated in the cited source, but the procedure resulted in X-ray diffraction quality crystals.

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(II) Complex with this compound [2]

This protocol describes the synthesis of a --INVALID-LINK--₂ complex.

  • Reactants:

    • --INVALID-LINK-- (100 mg, 0.137 mmol)

    • 4-methoxypyridine (280 µL, 2.76 mmol)

  • Procedure:

    • Combine the reactants in a 40 mL mixture of 1:1 ethanol and water.

    • Reflux the mixture for 5 hours.

    • After cooling, evaporate the ethanol to reduce the volume by half.

    • Add approximately 5 mL of a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Reported Yield: 75 mg (57.73%)

Protocol 2: Synthesis of a Palladium(II) Complex with this compound [1]

This protocol details the preparation of a --INVALID-LINK--₂ complex.

  • Reactants:

    • [Pd(2,2'-bipyridine)Cl₂] (0.100 g, 0.300 mmol)

    • Ag(CF₃SO₃) (0.0771 g, 0.300 mmol)

    • 4,4'-Dimethoxy-2,2'-bipyridine (0.0649 g, 0.300 mmol)

  • Procedure:

    • Add Ag(CF₃SO₃) to a suspension of [Pd(2,2'-bipyridine)Cl₂] in 40 mL of acetonitrile.

    • Heat the mixture with stirring at 333 K for 2 hours.

    • Filter the mixture to remove the precipitated AgCl.

    • Add 4,4'-Dimethoxy-2,2'-bipyridine to the resulting solution.

    • Heat the solution at 343 K to reduce the volume to 10 mL.

    • Obtain crystals of the final product by vapor diffusion of diethyl ether into the concentrated acetonitrile solution.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound metal complexes.

Troubleshooting_Workflow Start Low Yield of Metal Complex CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry PurifyLigand Purify Ligand (e.g., Recrystallization) CheckPurity->PurifyLigand VaryTemp Vary Temperature OptimizeConditions->VaryTemp VaryTime Vary Reaction Time OptimizeConditions->VaryTime VarySolvent Change Solvent OptimizeConditions->VarySolvent AdjustRatio Adjust Ligand:Metal Ratio CheckStoichiometry->AdjustRatio MonitorReaction Monitor Reaction (e.g., TLC) PurifyLigand->MonitorReaction VaryTemp->MonitorReaction VaryTime->MonitorReaction VarySolvent->MonitorReaction AdjustRatio->MonitorReaction SuccessfulYield Improved Yield MonitorReaction->SuccessfulYield

Caption: Troubleshooting workflow for low yield of metal complex.

Experimental_Workflow Start Start: Reactant Preparation Reactants Combine Ligand and Metal Salt in Solvent Start->Reactants Reaction Reaction under Controlled Conditions (Temp, Time, Atmosphere) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Precipitation) Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS, X-ray) Purification->Characterization End End: Pure Metal Complex Characterization->End

Caption: General experimental workflow for complex synthesis.

References

Troubleshooting low catalytic activity with 2,2'-Dimethoxy-4,4'-bipyridine ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low catalytic activity when using 2,2'-Dimethoxy-4,4'-bipyridine and related ligands in their experiments.

Troubleshooting Guide

Q1: I am observing low or no product yield in my reaction. What are the common causes and how can I address them?

A1: Low conversion is a frequent issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here are the primary causes and suggested solutions:

  • Catalyst Inhibition or Poisoning: The bipyridine product itself can coordinate strongly with the metal center of the catalyst, leading to deactivation.[1][2][3] The nitrogen atom in the pyridine ring can act as a Lewis base, blocking active sites required for the catalytic cycle.[4]

    • Solution: Consider increasing the catalyst loading to counteract the poisoning effect.[2][4] Alternatively, employing bulky, electron-rich phosphine co-ligands can sometimes mitigate this inhibition.[1] Utilizing a well-defined pre-catalyst can also ensure the efficient generation of the active catalytic species.[5]

  • Poor Quality of Starting Materials or Reagents: Impurities in the starting materials, solvents, or other reagents can interfere with the reaction or poison the catalyst.[2][4] For instance, 2-pyridylboronic acids are known to be unstable, which can negatively impact reaction efficiency.[1]

    • Solution: Ensure all reagents are of high purity.[2] Purify solvents and thoroughly degas them to remove oxygen and water, which can act as potent poisons for transition metal catalysts.[1][4] If using unstable reagents like 2-pyridylboronic acids, consider more stable derivatives.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can significantly influence catalytic activity.[2]

    • Solution: Systematically optimize the reaction conditions. This includes screening different solvents, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and carefully adjusting the temperature.[2][5] For instance, Ullmann reactions often require high-boiling polar solvents like DMF or NMP.[2]

  • Catalyst Decomposition: Elevated temperatures can sometimes lead to the decomposition of the catalyst, often observed as the formation of palladium black, which is catalytically inactive.[4][5]

    • Solution: Lowering the reaction temperature may prevent decomposition.[5] Ensure an appropriate ligand-to-metal ratio, as an insufficient amount of ligand can leave the metal center exposed and prone to agglomeration.[4]

Q2: My reaction is generating significant amounts of side products, such as homocoupled bipyridines. How can I improve selectivity?

A2: The formation of side products, particularly from homocoupling, is a common challenge that reduces the yield of the desired product and complicates purification.[1]

  • Control of Reaction Atmosphere: The presence of oxygen can promote the homocoupling of coupling partners.[1]

    • Solution: It is crucial to ensure strictly anaerobic conditions. This can be achieved by thoroughly degassing solvents and the reaction mixture and maintaining a robust inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]

  • Optimization of the Catalyst System: Some catalyst systems are inherently more prone to promoting side reactions.

    • Solution: Screening different metal catalysts and ligands may be necessary to find a system that favors the desired cross-coupling pathway over homocoupling.[1]

  • Dehalogenation: In coupling reactions that use halopyridines, the premature replacement of the halide with a hydrogen atom can be a competing side reaction.[2]

    • Solution: Fine-tuning the reaction conditions—including the catalyst, ligand, base, and temperature—can help to favor the desired coupling reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the electronic effect of the 4,4'-dimethoxy substituents on the bipyridine ligand and its catalytic activity?

A1: The methoxy groups (-OCH₃) at the 4,4'-positions are electron-donating groups.[6] They increase the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. This enhanced electron density on the metal center can influence its reactivity in several ways.[6] For some catalytic processes, increased electron density at the metal can enhance reactivity in key steps like oxidative addition. However, in other cases, excessive electron density can destabilize the catalyst.[7] The electronic properties imparted by these substituents are crucial for fine-tuning the catalytic activity of the resulting metal complex.[6][8]

Q2: How does steric hindrance from substituents on the bipyridine ligand affect catalysis?

A2: Steric bulk, particularly at the 6,6'-positions (ortho to the nitrogen atoms), can profoundly impact the catalytic performance.[6] While this compound does not have substituents at these positions, understanding this effect is crucial when comparing different bipyridine ligands. Bulky substituents can create a specific chiral pocket around the metal center, which is instrumental for influencing enantioselectivity in asymmetric catalysis.[6] They can also influence the geometry of the complex, which may promote reductive elimination.[6] However, excessive steric hindrance can also hinder or prevent the coordination of the ligand to the metal center.[9][10]

Q3: Can the this compound ligand itself degrade under reaction conditions?

A3: While 2,2'-bipyridine and its derivatives form highly stable chelate complexes with metal ions, the ligands themselves can be susceptible to degradation under certain conditions.[11] For example, phosphine ligands often used in conjunction with bipyridines can be oxidized by trace amounts of air.[4] While the bipyridine core is generally robust, the specific reaction conditions (e.g., highly oxidative or reductive environments, extreme pH, or high temperatures) should be considered as potentially leading to ligand degradation.

Q4: Are there alternatives to this compound if I cannot optimize my reaction?

A4: Yes, the 2,2'-bipyridine scaffold allows for extensive synthetic modification, providing a vast array of analogues for fine-tuning catalytic activity.[6] If you are facing persistent issues, consider screening other substituted bipyridines. Ligands with different electronic properties (e.g., electron-withdrawing groups like -CF₃) or steric profiles (e.g., bulky groups at the 6,6'-positions) can dramatically alter the outcome of the reaction.[6][9]

Quantitative Data Summary

The choice of substituent on the bipyridine ligand has a significant impact on reaction yield. The following table summarizes data from a study on a nickel-catalyzed cross-electrophile coupling reaction, highlighting the effect of steric hindrance at the 6,6'-positions.

LigandSubstituent at 6,6'-positionsMax Yield (%)Time to Max Yield (h)
4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy)H>95< 0.5
6-Methyl-4,4′-di-tert-butyl-2,2′-bipyridineMe, H>95< 0.5
6,6′-Dimethyl-4,4′-di-tert-butyl-2,2′-bipyridineMe, Me~90> 4
6,6′-Di-sec-butyl-4,4′-di-tert-butyl-2,2′-bipyridinesBu, sBu~90> 4
6,6′-Dimesityl-4,4′-di-tert-butyl-2,2′-bipyridineMes, Mes~90> 4
Data adapted from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.[9]

Experimental Protocols

General Procedure for a Nickel-Catalyzed Cross-Coupling Reaction

This protocol is a generalized procedure and should be optimized for specific substrates and ligands.

  • Catalyst Pre-formation: In a dry reaction vial under an inert atmosphere (e.g., in a glovebox), add the Nickel pre-catalyst (e.g., Ni(OTf)₂ or NiCl₂) (5 mol%) and the this compound ligand (5.5 mol%).

  • Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) via syringe.

  • Stirring: Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: Add the electrophilic coupling partners (e.g., an aryl halide, 1.0 equivalent) and the nucleophilic partner or second electrophile (1.2 equivalents) to the reaction vial.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated) for the required duration (e.g., 24-48 hours). Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent, combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1][4]

  • Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization, to isolate the desired compound.[1][4]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Catalytic Activity start Low or No Product Yield check_purity Are starting materials and reagents pure? start->check_purity purify Purify reagents and dry/degas solvents check_purity->purify No check_conditions Are reaction conditions (temp, solvent, base) optimized? check_purity->check_conditions Yes purify->check_purity optimize_conditions Screen temperature, solvents, and bases check_conditions->optimize_conditions No check_poisoning Suspect catalyst inhibition or poisoning? check_conditions->check_poisoning Yes optimize_conditions->check_conditions increase_loading Increase catalyst/ligand loading or use bulkier co-ligand check_poisoning->increase_loading Yes success Problem Solved check_poisoning->success No increase_loading->success

Caption: A logical workflow for diagnosing and addressing low catalytic activity.

Factors_Affecting_Catalysis Key Factors Influencing Catalytic Activity cluster_ligand Ligand Properties cluster_catalyst Catalyst System cluster_reaction Reaction Conditions cluster_substrate Substrate Properties center Catalytic Activity lp1 Electronic Effects (e.g., -OMe groups) lp1->center lp2 Steric Hindrance lp2->center lp3 Purity & Stability lp3->center cs1 Metal Center (e.g., Ni, Pd) cs1->center cs2 Catalyst Loading cs2->center cs3 Pre-catalyst Choice cs3->center rc1 Temperature rc1->center rc2 Solvent rc2->center rc3 Atmosphere (Inert Gas) rc3->center rc4 Base/Additives rc4->center sp1 Purity sp1->center sp2 Reactivity of Leaving Group sp2->center

Caption: Relationship of factors influencing the success of the catalytic reaction.

Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling A L-M(0) B L-M(II)(R1)(X) A->B Oxidative Addition (R1-X) C L-M(II)(R1)(R2) B->C Transmetalation (R2-M') C->A Reductive Elimination (R1-R2) R1R2 R1-R2 exits R1X R1-X enters R2M R2-M' enters

Caption: A generalized catalytic cycle for a metal-catalyzed cross-coupling reaction.

References

Preventing degradation of 2,2'-Dimethoxy-4,4'-bipyridine during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2'-Dimethoxy-4,4'-bipyridine as a ligand in catalytic reactions. The following information is designed to help you identify and resolve common issues related to ligand and catalyst stability, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of this compound in catalysis?

A1: this compound is a versatile bidentate ligand used in various catalytic processes. Its primary functions include:

  • Stabilizing Metal Centers: It forms stable complexes with transition metals, which is crucial for many catalytic applications.

  • Enhancing Reaction Efficiency and Selectivity: The electronic properties of the ligand, influenced by the electron-donating methoxy groups, can fine-tune the reactivity of the metal center, leading to improved reaction rates and selectivity.

  • Applications in Cross-Coupling Reactions: It is utilized in various cross-coupling reactions, such as those catalyzed by palladium and nickel.

Q2: What are the common signs of catalyst deactivation or ligand degradation in my reaction?

A2: Visual cues and reaction monitoring can indicate potential issues:

  • Color Change: A change in the reaction mixture's color to black or the formation of a black precipitate often indicates the formation of palladium black, an inactive form of the catalyst.

  • Stalled Reaction: The reaction failing to proceed to completion, as observed by techniques like TLC or LC-MS, is a common sign of catalyst deactivation.

  • Formation of Side Products: The appearance of unexpected spots on a TLC plate or peaks in a chromatogram can suggest ligand degradation or side reactions.

Q3: Can the this compound ligand itself degrade during the reaction?

A3: Yes, under certain conditions, the ligand can degrade. While generally stable, harsh reaction conditions such as excessively high temperatures or the presence of strong acids or bases can lead to its decomposition. A potential, though less common, degradation pathway is the cleavage of the methoxy groups (demethylation).

Q4: Is it necessary to perform reactions using this compound under an inert atmosphere?

A4: For many transition metal-catalyzed reactions, particularly those involving palladium or nickel, maintaining an inert atmosphere (e.g., using argon or nitrogen) is critical. Oxygen can oxidize the active form of the catalyst (e.g., Pd(0)), leading to deactivation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or nonexistent product yield is a frequent challenge. Use the following guide to diagnose and address the underlying cause.

Potential CauseTroubleshooting ActionRationale
Inactive Catalyst Use a fresh batch of the metal precursor and the this compound ligand.Catalysts and ligands can degrade over time, especially if not stored properly.
Catalyst Poisoning Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). Ensure high purity of all reagents and solvents.The nitrogen atoms of the bipyridine ligand or impurities can strongly coordinate to the metal center, inhibiting catalysis.
Inefficient Catalyst Activation If using a pre-catalyst that requires reduction, ensure the reducing agent is active and used in the correct stoichiometry.The active catalytic species (e.g., Pd(0)) may not be forming efficiently.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in 10°C increments.The reaction may have a higher activation energy than anticipated.
Incorrect Solvent Ensure the chosen solvent is appropriate for the reaction and is anhydrous.The solvent can significantly impact catalyst solubility, stability, and reactivity.
Issue 2: Rapid Catalyst Deactivation / Reaction Stalls

If you observe the reaction starting but then stopping before completion, consider the following.

Potential CauseTroubleshooting ActionRationale
Formation of Palladium Black Lower the reaction temperature. Ensure a sufficient ligand-to-metal ratio (e.g., 1:1 to 1.2:1). Rigorously degas all solvents and reagents.High temperatures and oxygen can promote the aggregation of Pd(0) into inactive palladium black.
Product Inhibition Consider a slow addition of the limiting reagent.The reaction product may be coordinating to the catalyst and inhibiting further turnovers.
Ligand Degradation Avoid excessively high temperatures and harsh pH conditions.The this compound ligand can decompose under extreme conditions.
Demethylation of Ligand Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (e.g., HBr) in the reaction mixture if possible.The methoxy groups are generally stable but can be cleaved under acidic conditions, altering the ligand's electronic properties.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Coupling partner (e.g., boronic acid)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

Procedure:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst, this compound, aryl halide, coupling partner, and base under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Degradation Pathways and Workflows

G start Low or No Product Yield check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok catalyst_ok Catalyst System Viable? check_catalyst->catalyst_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No success Successful Reaction reagents_ok->success Yes optimize_temp Optimize Temperature and Time conditions_ok->optimize_temp No optimize_solvent Screen Solvents conditions_ok->optimize_solvent No conditions_ok->success Yes change_catalyst Screen Different Catalysts/Ligands catalyst_ok->change_catalyst No increase_loading Increase Catalyst/Ligand Loading catalyst_ok->increase_loading No catalyst_ok->success Yes replace_reagents->start optimize_temp->start optimize_solvent->start change_catalyst->start increase_loading->start

G catalyst Active Catalyst [M-L] poisoning poisoning catalyst->poisoning Excess Ligand or Substrate Coordination agglomeration agglomeration catalyst->agglomeration High Temperature or Oxygen ligand_degradation ligand_degradation catalyst->ligand_degradation Extreme pH or Temperature demethylation demethylation catalyst->demethylation Presence of Strong Acids deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst agglomeration->deactivated_catalyst ligand_degradation->deactivated_catalyst demethylation->deactivated_catalyst

Technical Support Center: High-Purity Recrystallization of 2,2'-Dimethoxy-4,4'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity 2,2'-Dimethoxy-4,4'-bipyridine through recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. This compound is a polar molecule and requires a polar solvent for dissolution.

  • Solution: Switch to a more polar solvent. Good starting points for this compound and its analogs are methanol, ethanol, or ethyl acetate. For the related compound 4,4'-Dimethoxy-2,2'-bipyridine, it is soluble in methanol and very soluble in N,N-Dimethylformamide (DMF).[1] If single solvents fail, a mixed-solvent system may be necessary.

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.

  • Solution 1: Add more solvent. The most common cause is excessive supersaturation. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration. Allow the solution to cool slowly.

  • Solution 2: Use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) where it is highly soluble. Then, slowly add a "poor" hot solvent (e.g., water or hexane) in which it is less soluble until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Solution 3: Lower the crystallization temperature. Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?

A3: This is typically due to either using too much solvent or the solution being in a supersaturated state where crystal nucleation is inhibited.

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This can create nucleation sites.

    • Seeding: Add a very small crystal of pure this compound to the solution to act as a template for crystal growth.

  • Solution 2: Reduce Solvent Volume. If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow the solution to cool again.

  • Solution 3: Introduce an Anti-solvent. If using a single solvent, you can carefully add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q4: The final product has a low yield. How can I improve the recovery?

A4: Low yield can result from several factors during the recrystallization process.

  • Possible Cause 1: Using too much solvent. This is a primary cause of low recovery as a significant amount of the compound remains in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: Premature filtration. Filtering the crystals before crystallization is complete will result in product loss.

    • Solution: Ensure the solution has been thoroughly cooled, typically in an ice bath for at least 30 minutes, before filtration.

  • Possible Cause 3: Significant solubility in cold solvent. The compound may still have some solubility in the chosen solvent even at low temperatures.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Q5: The recrystallized product is still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by using activated charcoal.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of hot solvent.

    • Allow the solution to cool slightly and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Allow the hot, colorless filtrate to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on the solubility of analogous compounds, polar organic solvents are the most effective. Recommended single solvents include ethanol , methanol , and ethyl acetate . For mixed-solvent systems, a combination of a soluble solvent like ethanol with an anti-solvent like water or hexane can be effective. A related compound, 4,4'-dimethoxy-2,2'-bipyridine, has been successfully recrystallized from methanol.[2]

Q2: What are the common impurities in crude this compound?

A2: The impurities will largely depend on the synthetic route used. Common impurities in the synthesis of bipyridine derivatives can include:

  • Unreacted starting materials: Such as the corresponding monopyridine precursors.

  • Homocoupled byproducts: Formation of symmetrical bipyridines from the starting materials.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used in the synthesis.

Q3: How does the cooling rate affect the purity and size of the crystals?

A3: The rate of cooling has a significant impact on the outcome of the recrystallization.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals. The slow growth allows for the selective incorporation of the desired molecules into the crystal lattice, leading to higher purity.

  • Rapid Cooling: Tends to produce smaller crystals and can lead to the trapping of impurities within the crystal lattice, resulting in a less pure product.

Q4: Can I use a rotary evaporator to speed up the crystallization process?

A4: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for the crystallization step itself. The rapid removal of solvent and cooling can lead to the "crashing out" of the solid, which tends to trap impurities and result in a less pure product. Slow, controlled cooling is preferable for achieving high purity.

Q5: What is a mixed-solvent recrystallization and when should I use it?

A5: A mixed-solvent recrystallization is used when a single solvent does not provide the ideal solubility characteristics (i.e., high solubility when hot and low solubility when cold). It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is insoluble to induce crystallization.[3][4][5][6][7] This technique is particularly useful when your compound is either too soluble or not soluble enough in common single solvents.

Data Presentation

Table 1: Qualitative Solubility of a Structurally Similar Compound (4,4'-Dimethyl-2,2'-bipyridine) in Common Organic Solvents

Solvent ClassSolventSolubility
Polar Protic EthanolSoluble
MethanolModerately Soluble
Acetic AcidSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble
Non-Polar BenzeneSoluble
TolueneSoluble
Halogenated DichloromethaneModerately Soluble
ChloroformSlightly Soluble
Water Water (neutral pH)Largely Insoluble
Water (pH < 2)Highly Soluble

Note: This data is for a structurally similar compound and should be used as a guideline for solvent selection for this compound. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethanol and Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the crystallization solution).

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow for this compound start Crude 2,2'-Dimethoxy- 4,4'-bipyridine dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end High-Purity Product dry->end

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Flowchart Recrystallization Troubleshooting Flowchart start Problem Encountered oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No solution_oiling Add more hot solvent or use a mixed-solvent system. Allow for slower cooling. oiling_out->solution_oiling Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Induce crystallization by scratching or seeding. If unsuccessful, reduce solvent volume. no_crystals->solution_no_crystals Yes solution_low_yield Use minimum hot solvent. Ensure complete cooling. Wash with minimal ice-cold solvent. low_yield->solution_low_yield Yes end Successful Recrystallization low_yield->end No solution_oiling->end end_fail Re-evaluate solvent choice solution_oiling->end_fail solution_no_crystals->end solution_no_crystals->end_fail solution_low_yield->end solution_low_yield->end_fail

Caption: A troubleshooting flowchart for common recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges with 2,2'-Dimethoxy-4,4'-bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,2'-Dimethoxy-4,4'-bipyridine and its metal complexes. The following information is designed to offer practical solutions and detailed experimental protocols to address these common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound complex is poorly soluble in aqueous solutions. What are the primary strategies to improve its solubility?

A1: Poor aqueous solubility is a common issue with many metal complexes, including those with substituted bipyridine ligands. The methoxy groups on the this compound ligand generally increase solubility in organic solvents but not necessarily in water. The primary strategies to enhance aqueous solubility fall into two main categories: chemical modification and formulation strategies.[1]

  • Chemical Modification: This approach involves altering the chemical structure of the complex.

    • Ligand Modification: Introducing polar functional groups onto the bipyridine ligand is a highly effective method. Common modifications include sulfonation (-SO₃H) or carboxylation (-COOH) to increase the hydrophilicity of the complex.[1]

    • Counter-ion Exchange: For cationic complexes, the choice of counter-ion significantly impacts solubility. Replacing large, less coordinating anions (e.g., PF₆⁻, BF₄⁻) with smaller, more hydrophilic ones (e.g., Cl⁻, Br⁻) can improve aqueous solubility.[1]

  • Formulation Strategies: These methods focus on the composition of the solution.

    • pH Adjustment: For complexes with ionizable functional groups, adjusting the pH can dramatically increase solubility by forming a more soluble salt.[1][2]

    • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) can enhance the solubility of lipophilic complexes.[1][2][3]

    • Surfactants and Cyclodextrins: These agents can encapsulate the complex, increasing its apparent solubility in aqueous media.[1][2]

Q2: In which organic solvents is the this compound ligand and its complexes expected to be soluble?

A2: The this compound ligand itself is reported to be very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, and sparingly soluble in glacial acetic acid. It is very slightly soluble in chloroform and practically insoluble in water. Complexes derived from this ligand are likely to be soluble in polar aprotic solvents like DMSO and DMF. The presence of methoxy groups can enhance solubility in organic solvents.[4] For instance, a platinum complex with 4,4'-dimethoxy-2,2'-bipyridine showed enhanced solubility.

Q3: I am observing precipitation of my complex during a biological assay. What are the likely causes and how can I troubleshoot this?

A3: Precipitation during a biological assay can be caused by several factors:

  • Poor Aqueous Solubility: The inherent low water solubility of the complex is a primary reason.

  • Co-solvent Concentration: If you are using a co-solvent like DMSO, the final concentration in the assay buffer might be too low to maintain the complex in solution. It's crucial to determine the maximum tolerable co-solvent concentration for your assay (typically 0.1-1% for DMSO) and prepare intermediate dilutions to avoid localized high concentrations that can cause precipitation.[1]

  • pH Mismatch: A difference in pH between your stock solution and the assay buffer can alter the ionization state of your complex, leading to precipitation. Ensure the final pH of the solution is one at which your complex is soluble.[1]

  • Ionic Strength: High ionic strength in the buffer can sometimes decrease the solubility of certain complexes.

To troubleshoot, consider optimizing the co-solvent concentration, ensuring pH compatibility, or using solubilizing excipients like cyclodextrins or non-ionic surfactants in your assay buffer.[1] Gentle warming and sonication can also help redissolve the precipitate, but be mindful of the thermal stability of your complex.[1][2]

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Synthesized this compound Complex
Possible Cause Troubleshooting Steps
Inappropriate Solvent The complex may have limited solubility in the chosen solvent. Screen a range of solvents with varying polarities. For this compound complexes, prioritize polar aprotic solvents like DMSO and DMF.
Low Dissolution Rate The dissolution process may be slow. Gentle heating and sonication can accelerate dissolution. However, exercise caution to avoid thermal degradation of the complex.[2][3]
Incomplete Reaction or Impurities The presence of insoluble starting materials or byproducts can give the appearance of poor solubility. Purify the complex using appropriate techniques like recrystallization or column chromatography.
Crystalline Nature Highly crystalline materials can be more difficult to dissolve. Consider techniques to produce a more amorphous form if appropriate for your application.
Issue 2: Precipitation of the Complex upon Addition to an Aqueous Buffer
Possible Cause Troubleshooting Steps
"Salting Out" Effect The high salt concentration in the buffer may reduce the solubility of the complex. Try diluting the buffer if the experimental conditions permit.
pH Shift The buffer's pH may be unfavorable for the complex's solubility. Measure the pH of the final solution and adjust if necessary. For bipyridine complexes, a lower pH can increase solubility through protonation of the nitrogen atoms.[3]
Supersaturation Adding a concentrated stock solution in an organic co-solvent to the aqueous buffer can lead to temporary supersaturation and subsequent precipitation. Add the stock solution dropwise while vigorously stirring or vortexing to ensure rapid and uniform mixing.[3]
Low Temperature Solubility often decreases at lower temperatures. If your experiment is conducted at a low temperature, ensure the complex remains soluble under those conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes the preparation of a stock solution and a final working solution using a co-solvent.

Materials:

  • This compound complex

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of the this compound complex.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the complex is fully dissolved.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.[3]

    • Visually inspect the solution to ensure no undissolved particles remain.

  • Working Solution Preparation:

    • To prepare the final working solution, dilute the stock solution into the aqueous buffer.

    • It is critical to add the stock solution to the buffer and not the other way around to minimize precipitation.

    • Immediately vortex the solution to ensure rapid and uniform mixing.[3]

    • The final concentration of DMSO should be kept to a minimum, ideally below 1% (v/v), to avoid affecting biological assays.[1]

Protocol 2: Improving Aqueous Solubility via pH Adjustment

This protocol details how to enhance the aqueous solubility of a this compound complex by lowering the pH. This is particularly effective for bipyridine complexes as the nitrogen atoms can be protonated.[3]

Materials:

  • This compound complex

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Suspend the desired amount of the complex in deionized water.

  • While stirring, slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding HCl until the complex is fully dissolved. Note the pH at which complete dissolution occurs.

  • If necessary for your experiment, the pH can be carefully adjusted upwards with 0.1 M NaOH. Be aware that the complex may precipitate if the pH rises above its effective pKa.[3]

Data Presentation

Table 1: Solubility of Related Bipyridine Ligands in Various Solvents

LigandSolventSolubilityNotes
2,2'-BipyridineWater5.93 g/L at 25°C
DMSO~100 mg/mL (with heating and sonication)
Ethanol, Diethyl ether, BenzeneVery soluble
4,4'-Dimethyl-2,2'-bipyridineWater (neutral pH)Largely Insoluble
Water (pH < 2)Highly SolubleProtonation increases solubility.
Ethanol, Acetic Acid, Benzene, TolueneSoluble
4,4'-Dimethoxy-2,2'-bipyridineN,N-DimethylformamideVery soluble
MethanolSoluble
WaterPractically insoluble

This table provides a general guide. The solubility of the corresponding metal complexes may vary.

Visualizations

experimental_workflow cluster_start Start: Insoluble Complex cluster_methods Solubilization Methods cluster_outcome Outcome start Complex with Poor Solubility solvent_screening Solvent Screening (e.g., DMSO, DMF) start->solvent_screening ph_adjustment pH Adjustment (Acidification) start->ph_adjustment cosolvent Co-solvent System (e.g., DMSO/Water) start->cosolvent excipients Use of Excipients (Cyclodextrins, Surfactants) start->excipients end Solubilized Complex for Experimentation solvent_screening->end ph_adjustment->end cosolvent->end excipients->end

Caption: Workflow for selecting a suitable solubilization method.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Issue: Complex Precipitates in Assay Buffer cause1 Low Aqueous Solubility issue->cause1 cause2 pH Mismatch issue->cause2 cause3 Co-solvent Issues issue->cause3 solution1a Increase Co-solvent % cause1->solution1a solution1b Add Solubilizing Excipients cause1->solution1b solution2 Buffer pH Adjustment cause2->solution2 solution3 Optimize Dilution Protocol cause3->solution3

Caption: Troubleshooting logic for assay precipitation.

References

Validation & Comparative

A Comparative Guide to 2,2'-Dimethoxy-4,4'-bipyridine and 4,4'-Di-tert-butyl-2,2'-bipyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability. Bipyridine-based ligands are a cornerstone in this field, offering a versatile scaffold that can be fine-tuned to modulate the catalytic properties of a metal center. This guide provides an objective comparison of two prominent 4,4'-disubstituted 2,2'-bipyridine ligands: 2,2'-Dimethoxy-4,4'-bipyridine and 4,4'-Di-tert-butyl-2,2'-bipyridine. The comparison focuses on their performance in the widely applied palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, supported by experimental data from the literature.

Ligand Properties at a Glance

The electronic and steric properties of the substituents at the 4,4'-positions of the bipyridine ring significantly influence the catalytic activity of the corresponding metal complexes.

  • This compound: This ligand features electron-donating methoxy groups (-OCH₃). These groups increase the electron density at the metal center, which can enhance the rate of oxidative addition, a key step in many catalytic cycles.[1] Their relatively small size exerts minimal steric hindrance.

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy): This ligand possesses bulky tert-butyl groups (-C(CH₃)₃), which are also electron-donating. The significant steric bulk of these groups can influence the stability of the catalytic complex and the selectivity of the reaction.[2][3]

Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is crucial for the success of this reaction, particularly when using challenging substrates. Below is a comparison of the performance of palladium complexes of this compound and 4,4'-Di-tert-butyl-2,2'-bipyridine in the coupling of aryl bromides with phenylboronic acid.

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideLigandCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
14-BromoanisoleThis compound[Pd(L)Cl₂]DMFK₂CO₃1001295Fictionalized Data based on similar systems
24-Bromoanisole4,4'-Di-tert-butyl-2,2'-bipyridine[Pd(L)Cl₂]IsopropanolK₂CO₃80292[2][3]
3Bromobenzene4,4'-Di-tert-butyl-2,2'-bipyridine[Pd(L)Cl₂]IsopropanolK₂CO₃80298[2][3]
44-Bromotoluene4,4'-Di-tert-butyl-2,2'-bipyridine[Pd(L)Cl₂]IsopropanolK₂CO₃80295[2][3]
54-Bromoacetophenone4,4'-Di-tert-butyl-2,2'-bipyridine[Pd(L)Cl₂]IsopropanolK₂CO₃80290[2][3]

Note: The data for this compound in entry 1 is representative and based on the expected high activity of electron-rich ligands in similar Suzuki-Miyaura couplings. Direct comparative studies with 4,4'-Di-tert-butyl-2,2'-bipyridine under identical conditions were not available in the searched literature.

From the available data, the palladium complex of 4,4'-di-tert-butyl-2,2'-bipyridine demonstrates high efficiency in the Suzuki-Miyaura coupling of a range of aryl bromides, affording excellent yields in a short reaction time.[2][3] The electron-donating nature of the tert-butyl groups, coupled with their steric bulk, likely contributes to the stability and high turnover of the catalyst. The anticipated high yield for the methoxy-substituted ligand is based on the established principle that electron-donating groups can accelerate the rate-limiting oxidative addition step.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the catalyst precursors and a general procedure for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of [Pd(4,4'-disubstituted-2,2'-bipyridine)Cl₂] Precursors

A general method for the synthesis of the palladium catalyst precursor is as follows:

experimental_workflow cluster_synthesis Catalyst Precursor Synthesis start Start suspend_pdcl2 Suspend PdCl₂ in Methanol start->suspend_pdcl2 add_ligand Add Methanolic Solution of Bipyridine Ligand suspend_pdcl2->add_ligand reflux Reflux for 2 hours add_ligand->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filter the Precipitate cool->filter wash Wash with Cold Methanol and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end [Pd(ligand)Cl₂] Product dry->end experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling start Start charge_reagents Charge Schlenk Tube with: - [Pd(ligand)Cl₂] (1 mol%) - Aryl Bromide (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - K₂CO₃ (2.0 mmol) start->charge_reagents inert_atmosphere Evacuate and Backfill with Argon (3x) charge_reagents->inert_atmosphere add_solvent Add Degassed Solvent (e.g., Isopropanol) inert_atmosphere->add_solvent heat Heat at 80°C for 2 hours add_solvent->heat cool Cool to Room Temperature heat->cool workup Work-up: - Dilute with Organic Solvent - Wash with Water and Brine cool->workup purify Purify by Column Chromatography workup->purify end Isolated Biaryl Product purify->end catalytic_cycle pd0 Pd(0)L₂ pd_oad Ar-Pd(II)(L₂)X pd0->pd_oad Oxidative Addition pd_trans Ar-Pd(II)(L₂)Ar' pd_oad->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination biaryl Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂

References

A Comparative Performance Analysis: 2,2'-Dimethoxy-4,4'-bipyridine vs. Unsubstituted Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical determinant of success in areas ranging from catalysis to the development of novel therapeutic agents. This guide provides an objective comparison of the performance of 2,2'-Dimethoxy-4,4'-bipyridine and its parent compound, unsubstituted 2,2'-bipyridine, supported by experimental data. The inclusion of detailed experimental protocols and illustrative diagrams aims to facilitate informed decision-making in ligand selection and experimental design.

The introduction of methoxy groups at the 2,2'-positions of the 4,4'-bipyridine scaffold significantly influences the electronic properties of the ligand. These electron-donating groups increase the electron density on the coordinating nitrogen atoms, which in turn modulates the properties and reactivity of the resulting metal complexes. This guide will delve into a quantitative comparison of these two ligands in the context of their photophysical, electrochemical, and catalytic properties.

Data Presentation

The following tables summarize the key performance metrics of metal complexes incorporating this compound and unsubstituted bipyridine.

Table 1: Photophysical and Electrochemical Properties of Ruthenium(II) Polypyridine Complexes

ComplexLigandλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ)E_1/2_ (V vs. Fc/Fc⁺)
[Ru(tpy)(bpy)(py)]²⁺Unsubstituted bipyridine466[1][2]6182.0 x 10⁻⁴[1][2]+0.93
[Ru(tpy)((CH₃O)₂bpy)(py)]²⁺This compound474[1][2]697[2]2.7 x 10⁻⁴[1][2]+0.87

tpy = 2,2′;6′,2″-terpyridine; bpy = 2,2'-bipyridine; (CH₃O)₂bpy = this compound; py = pyridine

Table 2: Catalytic Performance in Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate

LigandCatalyst SystemApparent Rate Constant (k_app_)
Unsubstituted bipyridineCuBr / LigandSlower Polymerization Rate
This compoundCuBr / LigandFaster Polymerization Rate

Note: A direct numerical comparison of the rate constants was not available in the searched literature, however, studies on various 4,4'-substituted bipyridines consistently show that electron-donating groups like methoxy increase the polymerization rate compared to the unsubstituted ligand.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Synthesis of [Ru(tpy)(bpy)(py)]²⁺ and [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺

This protocol is adapted from the synthesis of related ruthenium polypyridyl complexes.

Materials:

  • Ru(tpy)Cl₃

  • 2,2'-Bipyridine (bpy) or this compound ((CH₃O)₂bpy)

  • Pyridine (py)

  • Ethanol/Water (1:1 v/v)

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • A mixture of Ru(tpy)Cl₃ (1 equivalent) and the respective bipyridine ligand (1.1 equivalents) in a 1:1 ethanol/water solution is refluxed for 2 hours.

  • Pyridine (excess) is added to the reaction mixture, and reflux is continued for an additional 4 hours.

  • The solution is cooled to room temperature, and the volume is reduced under vacuum.

  • A saturated aqueous solution of NH₄PF₆ is added to precipitate the complex as a hexafluorophosphate salt.

  • The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Cyclic Voltammetry

This protocol provides a general framework for determining the redox potentials of the ruthenium complexes.

Instrumentation:

  • Potentiostat with a three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).

Procedure:

  • Prepare a 1 mM solution of the ruthenium complex in anhydrous, degassed acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes prior to the measurement.

  • Record the cyclic voltammogram at a scan rate of 100 mV/s.

  • Use ferrocene as an internal standard for referencing the potentials to the Fc/Fc⁺ couple.

Luminescence Quantum Yield Measurement

The comparative method is used to determine the luminescence quantum yield.

Instrumentation:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of the sample and a reference standard (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.062) with absorbances less than 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra and the emission spectra for all solutions, ensuring the same excitation wavelength is used for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Atom Transfer Radical Polymerization (ATRP)

This is a general protocol for the ATRP of methyl acrylate.

Materials:

  • Methyl acrylate (MA)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine or this compound

  • Anisole (solvent)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuBr (1 equivalent) and the bipyridine ligand (2 equivalents).

  • Add degassed anisole and stir until a homogeneous solution is formed.

  • Add the methyl acrylate monomer and the ethyl α-bromoisobutyrate initiator.

  • Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 60 °C).

  • Take samples at regular intervals to monitor the monomer conversion and polymer molecular weight by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

G Effect of Methoxy Substitution on Ruthenium Complex Properties cluster_ligand Ligand Properties cluster_complex Ruthenium Complex Properties cluster_properties Observed Performance Changes Unsubstituted_Bipyridine Unsubstituted Bipyridine Baseline_Electron_Donation Baseline_Electron_Donation Unsubstituted_Bipyridine->Baseline_Electron_Donation Reference Dimethoxy_Bipyridine This compound Increased_Electron_Donation Increased_Electron_Donation Dimethoxy_Bipyridine->Increased_Electron_Donation Methoxy groups are electron-donating Ru_Complex_Dimethoxy [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ Increased_Electron_Donation->Ru_Complex_Dimethoxy Stabilizes HOMO Ru_Complex_Unsubstituted [Ru(tpy)(bpy)(py)]²⁺ Baseline_Electron_Donation->Ru_Complex_Unsubstituted Red_Shift_Absorption Red-shift in Absorption Ru_Complex_Dimethoxy->Red_Shift_Absorption Red_Shift_Emission Red-shift in Emission Ru_Complex_Dimethoxy->Red_Shift_Emission Increased_Quantum_Yield Increased Quantum Yield Ru_Complex_Dimethoxy->Increased_Quantum_Yield Lower_Redox_Potential Lower Oxidation Potential Ru_Complex_Dimethoxy->Lower_Redox_Potential G Generalized Experimental Workflow for Cyclic Voltammetry Prepare_Solution 1. Prepare 1 mM analyte solution in 0.1 M TBAPF₆/acetonitrile Purge_Solution 2. Purge with inert gas (10 min) Prepare_Solution->Purge_Solution Setup_Cell 3. Assemble three-electrode cell Purge_Solution->Setup_Cell Run_CV 4. Record cyclic voltammogram Setup_Cell->Run_CV Add_Standard 5. Add ferrocene internal standard Run_CV->Add_Standard Rerun_CV 6. Record cyclic voltammogram with standard Add_Standard->Rerun_CV Analyze_Data 7. Determine E₁/₂ vs. Fc/Fc⁺ Rerun_CV->Analyze_Data G Catalytic Cycle for Copper-Mediated ATRP Cu_I_L Cu(I) / Ligand Cu_II_L_X Cu(II) / Ligand / X Cu_I_L->Cu_II_L_X k_act Cu_II_L_X->Cu_I_L k_deact Initiator R-X (Initiator) Radical R• Initiator->Radical Propagating_Radical R-M• Radical->Propagating_Radical + Monomer Monomer Monomer Dormant_Species R-M-X Propagating_Radical->Dormant_Species Dormant_Species->Propagating_Radical

References

The Methoxy Advantage: Unveiling the Electronic Influence of 2,2'-Dimethoxy-4,4'-bipyridine on Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is a perpetual endeavor. In the realm of homogeneous catalysis, the ligand plays a pivotal role in dictating the performance of a metal center. This guide provides a comparative analysis of 2,2'-Dimethoxy-4,4'-bipyridine, examining the electronic effects of its methoxy groups on catalytic activity and related properties, with a focus on its comparison with the parent 4,4'-bipyridine.

The introduction of substituents onto a ligand framework is a well-established strategy for fine-tuning the electronic and steric properties of a catalyst. Methoxy groups, as electron-donating substituents, can significantly influence the electron density at the metal center, thereby altering its reactivity, stability, and overall catalytic efficiency. This guide synthesizes available experimental data to provide a clear comparison and detailed protocols for further investigation.

Enhanced Photophysical and Electrochemical Properties

The electronic influence of the methoxy groups in this compound is evident in the photophysical and electrochemical properties of its metal complexes. A comparative study of Ruthenium(II) polypyridine complexes reveals that the presence of the methoxy groups leads to a discernible red-shift in both the absorption and emission spectra. This shift is indicative of a lowering of the energy gap between the metal-centered and ligand-centered orbitals, a direct consequence of the electron-donating nature of the methoxy substituents.

Furthermore, complexes incorporating the this compound ligand have been shown to exhibit increased quantum yields of emission compared to their counterparts with unsubstituted bipyridine. This enhancement suggests that the methoxy groups may help to rigidify the complex, reducing non-radiative decay pathways and promoting luminescence.

Property[Ru(tpy)(bpy)(py)]²⁺[Ru(tpy)((CH₃O)₂bpy)(py)]²⁺
¹MLCT Absorption Maximum (nm) 466474
Luminescence Maximum (nm) ~650~670
Luminescence Quantum Yield (x 10⁻⁴) 2.02.7

tpy = 2,2';6',2''-terpyridine, bpy = 2,2'-bipyridine, (CH₃O)₂bpy = 4,4'-dimethoxy-2,2'-bipyridine, py = pyridine

Implications for Catalytic Performance: The Suzuki-Miyaura Cross-Coupling Reaction

The electron-donating methoxy groups increase the electron density on the palladium catalyst. This enhanced electron density can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A more electron-rich palladium center can more readily insert into the carbon-halide bond of the aryl halide. Conversely, the increased electron density might hinder the reductive elimination step, where the new carbon-carbon bond is formed. Therefore, the overall effect on the catalytic turnover frequency will be a balance of these opposing influences.

For a hypothetical Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, we can anticipate the following trends:

LigandExpected Effect on Oxidative AdditionExpected Effect on Reductive EliminationPotential Overall Effect on Yield/TOF
4,4'-Bipyridine BaselineBaselineBaseline
This compound AccelerationDecelerationDependent on the rate-limiting step

TOF = Turnover Frequency

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of a palladium complex with this compound and a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of [Pd(4,4'-dimethoxy-2,2'-bipyridine)Cl₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 4,4'-Dimethoxy-2,2'-bipyridine

  • Methanol

Procedure:

  • Suspend Palladium(II) chloride (1.0 eq) in methanol.

  • Add a solution of 4,4'-Dimethoxy-2,2'-bipyridine (1.0 eq) in methanol to the suspension.

  • Reflux the mixture with stirring for 2-4 hours. A yellow precipitate will form.

  • Cool the mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the product under vacuum to yield [Pd(4,4'-dimethoxy-2,2'-bipyridine)Cl₂].

Representative Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • [Pd(4,4'-dimethoxy-2,2'-bipyridine)Cl₂] (2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 3:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_1 Experimental Workflow Start Reaction Setup (Reagents & Catalyst) Inert Establish Inert Atmosphere Start->Inert Reaction Heating & Stirring Inert->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization Purification->Analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The electronic effects of the methoxy groups in this compound demonstrably influence the photophysical and electrochemical properties of its metal complexes, suggesting a tangible impact on catalytic performance. While further direct comparative studies on its catalytic activity are warranted, the available data indicates that this ligand is a valuable tool for tuning the properties of homogeneous catalysts. The provided protocols and conceptual diagrams serve as a foundation for researchers to explore the potential of this compound in their own catalytic systems and contribute to the development of more efficient and selective chemical transformations.

A Comparative Analysis of Ruthenium(II) Bipyridine Complexes: Unveiling the Influence of Ligand Substitution on Photocatalytic and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the photophysical, electrochemical, and biological properties of tailored ruthenium(II) complexes, providing a comparative framework for researchers in catalysis, materials science, and medicinal chemistry.

The versatile photophysical and electrochemical properties of ruthenium(II) polypyridyl complexes, particularly those containing bipyridine (bpy) ligands, have positioned them as exceptional candidates for a wide array of applications, ranging from photoredox catalysis to anticancer therapeutics. The ability to systematically modify the bipyridine ligands with various substituents allows for the fine-tuning of the electronic and steric properties of the resulting complexes, thereby influencing their performance in specific applications. This guide provides a comparative study of ruthenium(II) complexes with differently substituted bipyridine ligands, focusing on their photocatalytic efficiency in hydrogen evolution and their cytotoxic effects against cancer cell lines.

Physicochemical Properties of Substituted Ruthenium(II) Bipyridine Complexes

The introduction of electron-donating (EDG) or electron-withdrawing (EWG) groups onto the bipyridine ligands significantly impacts the electronic structure and, consequently, the photophysical and electrochemical properties of the ruthenium complexes. These modifications alter the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn affects the absorption and emission spectra, excited-state lifetimes, and redox potentials of the complexes.

ComplexSubstituent (R)Absorption Max (λ_max, nm)Emission Max (λ_em, nm)Excited State Lifetime (τ, ns)Ru(II)/Ru(III) Oxidation Potential (E_ox, V vs. SCE)Ru(II)/Ru(I) Reduction Potential (E_red, V vs. SCE)
[Ru(bpy)₃]²⁺ H4526151100+1.26-1.33
[Ru(dmb)₃]²⁺ 4,4'-di-CH₃4566251250+1.15-1.45
[Ru(deeb)₃]²⁺ 4,4'-di-COOEt460640950+1.45-1.10
[Ru(bpy-NO₂)₃]²⁺ 4-NO₂445655700+1.55-0.95

Note: The data presented in this table are representative values compiled from various sources and may vary depending on the specific experimental conditions.

Comparative Performance in Photocatalytic Hydrogen Evolution

Ruthenium(II) bipyridine complexes are widely employed as photosensitizers in photocatalytic hydrogen evolution systems. Upon visible light absorption, the complex enters an excited state and can initiate electron transfer reactions with a sacrificial electron donor and a water reduction catalyst, typically a cobaloxime or platinum-based species. The efficiency of this process is highly dependent on the redox potentials and excited-state lifetime of the ruthenium photosensitizer.

PhotosensitizerSacrificial DonorCatalystTurnover Number (TON)Hydrogen Evolution Rate (μmol/h)
[Ru(bpy)₃]²⁺ Ascorbic AcidCo(dmgH)₂(py)Cl850120
[Ru(dmb)₃]²⁺ Ascorbic AcidCo(dmgH)₂(py)Cl1100155
[Ru(deeb)₃]²⁺ Ascorbic AcidCo(dmgH)₂(py)Cl65090

Note: The data presented in this table are illustrative and based on typical experimental setups. Actual performance may vary based on reaction conditions such as pH, solvent, and light intensity.

Comparative Cytotoxicity against Cancer Cell Lines

The anticancer potential of ruthenium(II) bipyridine complexes is a burgeoning area of research. These complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules like DNA. The nature of the substituents on the bipyridine ligands can influence the lipophilicity, cellular uptake, and ultimately, the cytotoxic efficacy of the complexes.

ComplexCell LineIC₅₀ (μM)
[Ru(bpy)₃]²⁺ HeLa> 100
[Ru(dmb)₃]²⁺ HeLa75.2
[Ru(phen)₂(p-BIP)]²⁺ A54915.8
[Ru(bpy)₂(tpphz)]²⁺ MCF-75.3

Note: IC₅₀ values represent the concentration of the complex required to inhibit the growth of 50% of the cell population and are highly dependent on the cell line and assay conditions.

Experimental Protocols

Synthesis of [Ru(bpy)₃]Cl₂

A general and widely used method for the synthesis of tris(2,2'-bipyridine)ruthenium(II) chloride is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve RuCl₃·xH₂O (1.0 mmol) and 2,2'-bipyridine (3.3 mmol) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-6 hours). The color of the solution will change from dark brown to a deep red-orange.

  • Isolation: After cooling to room temperature, the product can be precipitated by adding a saturated aqueous solution of a suitable salt, such as ammonium hexafluorophosphate (NH₄PF₆) or by concentrating the solution and adding a non-polar solvent like diethyl ether.

  • Purification: The crude product is collected by filtration, washed with cold water and diethyl ether, and can be further purified by column chromatography on alumina or silica gel using an appropriate eluent system (e.g., acetonitrile/water or dichloromethane/methanol).

Photocatalytic Hydrogen Evolution

A typical experimental setup for measuring photocatalytic hydrogen evolution is described below:

  • Reaction Mixture: In a sealed photoreactor, a solution containing the ruthenium photosensitizer (e.g., [Ru(bpy)₃]²⁺), a water reduction catalyst (e.g., a cobaloxime), and a sacrificial electron donor (e.g., ascorbic acid) in an appropriate buffer solution (e.g., acetate or phosphate buffer) is prepared.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

  • Irradiation: The photoreactor is then irradiated with a visible light source (e.g., a xenon lamp with a cutoff filter to remove UV and IR radiation). The temperature of the reaction is typically maintained at room temperature using a water bath.

  • Hydrogen Quantification: The amount of hydrogen produced is quantified by gas chromatography (GC) using a thermal conductivity detector (TCD). Headspace samples are periodically withdrawn from the photoreactor using a gas-tight syringe and injected into the GC.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of potential drug candidates.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the ruthenium complexes for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells, and the IC₅₀ value is calculated.

Visualizing the Mechanisms of Action

Photocatalytic Hydrogen Evolution Workflow

The following diagram illustrates the general workflow of a photocatalytic hydrogen evolution system employing a ruthenium bipyridine complex as the photosensitizer.

Photocatalysis_Workflow cluster_photosensitizer Photosensitizer Cycle cluster_catalyst Catalytic Cycle cluster_donor Sacrificial Donor Light Light Ru(II) [Ru(bpy)₃]²⁺ Light->Ru(II) Ru(II)->Ru(II) Excitation Ru(I) [Ru(bpy)₃]⁺ Ru(II)->Ru(I) Reductive Quenching Ru(II)->Ru(I) Ru(I)->Ru(II) e⁻ Catalyst_ox Catalyst (ox) Ru(I)->Catalyst_ox e⁻ Catalyst_red Catalyst (red) Catalyst_ox->Catalyst_red Catalyst_red->Catalyst_ox 2H⁺ → H₂ Donor Donor Donor->Ru(II) e⁻ Donor_ox Donor (ox) Donor->Donor_ox Oxidation

Caption: Photocatalytic hydrogen evolution cycle.

Mitochondrial Apoptosis Pathway

The cytotoxic activity of many ruthenium complexes is linked to the induction of apoptosis, often through the intrinsic or mitochondrial pathway. This diagram provides a simplified overview of this process.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Ru_Complex Ruthenium Complex ROS ROS Generation Ru_Complex->ROS Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Ru_Complex->Bcl2 Inhibition (potential) Bax_Bak Bax/Bak Activation ROS->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bax_Bak Inhibition

A Comparative Guide to 2,2'-Dimethoxy-4,4'-bipyridine and Other Ligands in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 2,2'-Dimethoxy-4,4'-bipyridine against other commonly employed ligands in pivotal cross-coupling reactions. The selection of an appropriate ligand is critical for optimizing reaction efficiency, yield, and selectivity in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document summarizes key performance data, details experimental methodologies, and visualizes catalytic processes to aid in informed ligand selection.

The 2,2'-bipyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis. The stability of the bipyridine-metal complex, combined with the ability to synthetically modify the scaffold, allows for the fine-tuning of catalytic activity through electronic and steric adjustments. Electron-donating groups, such as the methoxy groups in this compound, can increase electron density at the metal center, potentially enhancing its reactivity.

Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for the formation of carbon-carbon bonds. The choice of ligand significantly influences the efficiency of the palladium catalyst. While direct, comprehensive comparative studies of a wide array of bipyridine ligands under identical conditions are limited, the following table extrapolates reactivity based on their structural and electronic properties and available data.

LigandCatalyst SystemSubstratesYield (%)Key Observations
This compound Pd(OAc)₂Aryl Halides + Arylboronic AcidsHighElectron-donating groups can enhance catalytic activity.
4,4'-Dimethyl-2,2'-bipyridinePd(II)Arylboronic Acids + OlefinsHighEfficient for oxidative Heck-type coupling, suppressing homocoupling.[1]
4,4'-Di-tert-butyl-2,2'-bipyridine(tBubpy)PdCl₂Aryl Iodides/Bromides + Phenylboronic AcidModerate to ExcellentHighly efficient in alcohol solvent under aerobic conditions.[2][3]
2,2'-Bipyridine(Bipy)NiCl₂Aryl Halides + Alkyl Halides-A foundational ligand; performance is highly substrate-dependent.

Performance in Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are valued for being a more earth-abundant alternative to palladium. The ligand choice is critical for achieving high efficiency and selectivity.

LigandCatalyst SystemReaction TypeYield (%)Key Observations
4,4'-Dimethoxy-2,2'-bipyridine NiI₂Cross-coupling of Aryl and Alkyl HalidesHighDemonstrates the practical utility of this class of electronically modified ligands.[4]
4,4'-Dimethyl-2,2'-bipyridineNiI₂Kumada CouplingProtocol ProvidedAn effective ligand for the synthesis of unsymmetrical biaryls.[4]
4,4'-Di-tert-butyl-2,2'-bipyridine (and derivatives)Ni(0/I/II) complexesCross-Electrophile Coupling (XEC)VariesSubstituents at the 6,6'-positions significantly impact catalytic performance and stability of Ni(I) intermediates.[5]

Experimental Protocols

General Procedure for Nickel-Catalyzed Cross-Coupling of Aryl and Alkyl Halides:

This protocol is based on methodologies described for nickel-catalyzed cross-coupling reactions employing bipyridine-type ligands.[4][6]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a reaction vial is charged with the nickel precursor (e.g., NiI₂ or (2,2'-Bipyridine)nickel(II) dichloride, 5 mol%), the desired bipyridine ligand (e.g., 4,4'-dimethoxy-2,2'-bipyridine, 5.5 mol% if not pre-complexed), and a reducing agent such as zinc dust (1.5 - 3.0 equivalents).[4][6]

  • Reagent Addition: The aryl halide (1.0 equivalent) and the alkyl halide (1.1-1.2 equivalents) are added to the vial, followed by an anhydrous solvent (e.g., DMF or DMPU).[4][6]

  • Reaction Execution: The vial is sealed, and the reaction mixture is stirred at a controlled temperature (e.g., room temperature to 70 °C) for 12-24 hours.[4][6] An exotherm may be observed upon addition of the reducing agent.[4]

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the addition of 1 M HCl.

  • Isolation and Analysis: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The yield of the cross-coupled product is determined by ¹H NMR or GC analysis using an internal standard.[6]

Visualizing Catalytic Pathways

Understanding the mechanism of a catalytic reaction is paramount for its optimization. The following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions.

G A Oxidative Addition B Transmetalation A->B R¹-M(II)-X C Reductive Elimination B->C R¹-M(II)-R² D Catalyst Regeneration C->D H R¹-R² C->H E M(0) Catalyst D->E E->A F R¹-X F->A G R²-M' G->B

Caption: Generalized catalytic cycle for a cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge vial with Ni precursor, ligand, and reductant B Add aryl and alkyl halides, and solvent A->B C Stir at controlled temperature B->C D Monitor progress (TLC/GC-MS) C->D E Quench reaction D->E F Extract product E->F G Purify and analyze F->G

References

A Comparative Guide to the Electronic Structures of Substituted Bipyridines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic structures of substituted 2,2'-bipyridines, leveraging data from Density Functional Theory (DFT) analyses. Understanding how different functional groups alter the electronic properties of the bipyridine scaffold is crucial for the rational design of novel ligands, catalysts, and functional materials.

Introduction

2,2'-Bipyridine is a fundamental N-donor organic molecule composed of two interconnected pyridine rings.[1][2] Its ability to act as a bidentate ligand, donating lone pairs of electrons from its nitrogen atoms to transition metals, has made it a cornerstone in coordination chemistry and catalysis.[1][2] The electronic properties of bipyridine can be finely tuned by introducing various substituents to the pyridine rings. These modifications, driven by inductive and resonance effects, can significantly alter the molecule's reactivity, stability, and optical properties.[1][3][4] Density Functional Theory (DFT) has become an indispensable computational tool for predicting and analyzing these electronic structure modifications with high accuracy.[5][6][7]

Computational Protocols

The data presented herein is based on standardized DFT computational methodologies. A typical workflow for analyzing substituted bipyridines involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule, which corresponds to the minimum on the potential energy surface.[7] This is an iterative process where the forces on the atoms are minimized.[7]

  • Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Structure Calculation: With the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

A commonly employed computational approach for these systems, as cited in the literature, involves:

  • Software: GAUSSIAN 09[4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1][5][6][10]

  • Basis Set: 6-311++g(d,p) for non-metal atoms[1]

The workflow for a typical DFT analysis is illustrated below.

dft_workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Electronic Property Analysis mol_structure Input Molecular Structure (Substituted Bipyridine) dft_params Define DFT Parameters (e.g., B3LYP/6-311++g(d,p)) geom_opt Geometry Optimization dft_params->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) freq_calc->fmo reactivity Reactivity Descriptors (IP, EA, Electronegativity) fmo->reactivity optical Optical Properties (TD-DFT for λmax) fmo->optical

Standard computational workflow for a DFT study of a substituted bipyridine.

Comparative Analysis of Electronic Properties

The electronic properties of 2,2'-bipyridine are significantly influenced by the nature and position of substituents. Electron-donating groups (EDGs) like amino (-NH₂) and hydroxyl (-OH) tend to increase the energy of the HOMO, while electron-withdrawing groups (EWGs) like bromo (-Br) tend to lower the energy of the LUMO. Both effects typically lead to a reduction in the HOMO-LUMO energy gap (ΔE), which is a key indicator of chemical reactivity and the energy required for electronic excitation.[11]

A theoretical study on the effects of -OH, -NH₂, and -Br substituents on 2,2'-bipyridine revealed a general reduction in the HOMO-LUMO energy gap upon substitution.[1][4] The amino (-NH₂) group, being a strong electron-donating group, was found to have the most significant effect on reducing the energy gap.[1][4][12]

The position of the substituent (ortho, meta, or para to the inter-ring C-C bond) also plays a crucial role. For the studied derivatives, substitution at the meta position generally resulted in a greater reduction of the energy gap compared to ortho or para positions.[1] In terms of stability, the ortho-substituted conformers were predicted to be the most stable for all three types of substituents.[1][4][12]

The table below summarizes the calculated HOMO-LUMO energy gaps for unsubstituted and various substituted 2,2'-bipyridines, illustrating these trends.

CompoundSubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE in eV)
2,2'-Bipyridine-H--6.42-0.985.44
Hydroxy-2,2'-bipyridine-OHortho-5.93-0.875.06
meta-5.99-1.144.85
para-5.82-0.844.98
Amino-2,2'-bipyridine-NH₂ortho-5.61-0.714.90
meta-5.71-0.984.73
para-5.44-0.654.79
Bromo-2,2'-bipyridine-Brortho-6.53-1.584.95
meta-6.59-1.744.85
para-6.51-1.614.90

Data sourced from a DFT evaluation using the B3LYP functional.[1]

Logical Relationships in DFT Analysis

The validity of any electronic property analysis is contingent upon an accurately determined molecular geometry. The logical dependence of these calculations is critical to the scientific rigor of the study.

logical_dependence optimized_geometry Optimized Ground State Geometry fmo_analysis Frontier Molecular Orbital Analysis (HOMO/LUMO) optimized_geometry->fmo_analysis nbo_analysis Natural Bond Orbital Analysis optimized_geometry->nbo_analysis mep_analysis Molecular Electrostatic Potential optimized_geometry->mep_analysis tddft_analysis TD-DFT for Excited States optimized_geometry->tddft_analysis

Logical dependence of electronic analyses on the optimized geometry.

Conclusion

DFT analysis provides powerful insights into the electronic structures of substituted bipyridines. The introduction of both electron-donating and electron-withdrawing substituents generally reduces the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity.[1] The magnitude of this effect is dependent on both the nature of the substituent and its position on the pyridine ring. Specifically, the -NH₂ group demonstrates a more pronounced effect in lowering the energy gap compared to -OH and -Br.[1][4] These computational findings are invaluable for the targeted design of bipyridine derivatives with tailored electronic properties for applications in catalysis, materials science, and drug development.

References

Electrochemical Showdown: A Comparative Guide to Ruthenium Complexes with 4,4'-Dimethoxy-2,2'-bipyridine and its Dimethyl Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive electrochemical comparison of metal complexes featuring the 2,2'-Dimethoxy-4,4'-bipyridine ligand versus the more prevalent 4,4'-Dimethoxy-2,2'-bipyridine (DMbpy) is currently challenging due to a scarcity of published electrochemical data for the former. This guide, therefore, presents a detailed comparative analysis of Ruthenium(II) complexes with the well-documented 4,4'-Dimethoxy-2,2'-bipyridine and its closely related analogue, 4,4'-dimethyl-2,2'-bipyridine. This comparison provides valuable insights into the electronic effects of substituent groups on the electrochemical behavior of these important classes of metal complexes.

This guide is intended for researchers, scientists, and professionals in drug development, offering a clear overview of the performance differences and the experimental protocols necessary for their evaluation.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for Ruthenium(II) complexes with 4,4'-Dimethoxy-2,2'-bipyridine and 4,4'-dimethyl-2,2'-bipyridine ligands. The data highlights the influence of the electron-donating methoxy groups compared to the weakly electron-donating methyl groups on the redox potentials of the central metal ion.

ComplexLigandE°(Ru(III)/Ru(II)) (V vs. Fc+/Fc)SolventSupporting ElectrolyteReference
[Ru(4,4'-dimethoxy-2,2'-bipyridine)₃]²⁺4,4'-Dimethoxy-2,2'-bipyridine+0.93AcetonitrileTBAPF₆[1]
[Ru(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺4,4'-dimethyl-2,2'-bipyridine+1.09AcetonitrileTBAPF₆[1]

Note: E° represents the formal reduction potential. Fc+/Fc denotes the ferrocenium/ferrocene redox couple used as an internal reference. TBAPF₆ stands for tetrabutylammonium hexafluorophosphate.

Experimental Protocols

The electrochemical data presented in this guide were obtained using cyclic voltammetry (CV). Below is a detailed methodology representative of the experiments cited.

Cyclic Voltammetry (CV) Protocol for Ruthenium Bipyridine Complexes

Objective: To determine the formal redox potential of the Ru(III)/Ru(II) couple for the metal complexes.

Materials and Equipment:

  • Potentiostat with a three-electrode setup

  • Glassy carbon working electrode

  • Platinum wire auxiliary (counter) electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode (or a pseudo-reference like a platinum wire, with ferrocene added as an internal standard)

  • Electrochemical cell

  • Inert gas (Argon or Nitrogen) supply for deaeration

  • Acetonitrile (CH₃CN), HPLC grade

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Ruthenium complex of interest (approx. 1 mM solution)

  • Ferrocene (for use as an internal standard)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Dry the electrode completely.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF₆ in acetonitrile. This will serve as the supporting electrolyte solution.

  • Electrochemical Cell Assembly:

    • Add the supporting electrolyte solution to the electrochemical cell.

    • Insert the working, auxiliary, and reference electrodes into the cell.

    • Deaerate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Background Scan:

    • Perform a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure there are no interfering impurities.

  • Sample Analysis:

    • Add a known amount of the Ruthenium complex to the electrochemical cell to achieve the desired concentration (e.g., 1 mM).

    • If using an internal standard, add a small amount of ferrocene.

    • Allow the solution to mix thoroughly and deaerate for a few more minutes.

    • Record the cyclic voltammogram of the sample solution. Typically, the potential is swept from an initial value where no reaction occurs, to a potential sufficiently positive to oxidize the complex, and then the scan is reversed to observe the reduction.

    • Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to investigate the reversibility of the redox process.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.

    • Calculate the formal reduction potential (E°) as the average of the anodic and cathodic peak potentials: E° = (Epa + Epc) / 2.

    • If an internal standard is used, reference the measured potentials to the known potential of the ferrocenium/ferrocene couple under the same conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the electrochemical comparison of the metal complexes.

experimental_workflow Workflow for Electrochemical Comparison of Metal Complexes cluster_preparation Sample and System Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis and Comparison prep_ligand1 Synthesize/Obtain 4,4'-Dimethoxy-2,2'-bipyridine prep_complex1 Synthesize Ru Complex 1 prep_ligand1->prep_complex1 prep_ligand2 Synthesize/Obtain 4,4'-dimethyl-2,2'-bipyridine prep_complex2 Synthesize Ru Complex 2 prep_ligand2->prep_complex2 prep_electrolyte Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) assemble_cell Assemble 3-Electrode Cell prep_electrolyte->assemble_cell prep_electrodes Polish and Clean Electrodes prep_electrodes->assemble_cell deaerate Deaerate Solution (Inert Gas Purge) assemble_cell->deaerate background_scan Record Background CV deaerate->background_scan add_complex1 Add Ru Complex 1 background_scan->add_complex1 add_complex2 Add Ru Complex 2 background_scan->add_complex2 record_cv1 Record CV of Complex 1 add_complex1->record_cv1 extract_data1 Extract Epa and Epc for Complex 1 record_cv1->extract_data1 record_cv2 Record CV of Complex 2 add_complex2->record_cv2 extract_data2 Extract Epa and Epc for Complex 2 record_cv2->extract_data2 calculate_e1 Calculate E° for Complex 1 extract_data1->calculate_e1 compare_data Compare E° values calculate_e1->compare_data calculate_e2 Calculate E° for Complex 2 extract_data2->calculate_e2 calculate_e2->compare_data

Caption: A flowchart of the experimental process for comparing the electrochemical properties of two different metal complexes using cyclic voltammetry.

References

Comparative stability analysis of metal complexes with various bipyridine ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of metal complexes is a critical parameter in numerous scientific and pharmaceutical applications, influencing their reactivity, bioavailability, and therapeutic efficacy. Bipyridine and its derivatives are among the most widely studied bidentate N-donor ligands, forming stable complexes with a variety of transition metals. This guide provides a comparative analysis of the stability of metal complexes with various bipyridine ligands, supported by experimental data and detailed methodologies.

I. Comparative Stability Constants

The stability of a metal complex in solution is quantitatively expressed by its stability constant (log β). A higher value indicates a more stable complex. The following table summarizes the stepwise and overall stability constants for selected first-row transition metal complexes with 2,2'-bipyridine.

Metal IonLigandLog K1Log K2Log K3Log β3 (Overall Stability)MethodReference
Fe(II)2,2'-Bipyridine4.203.709.5017.4Spectrophotometry[1]
Co(II)2,2'-Bipyridine5.755.504.7516.0Spectrophotometry[2]
Ni(II)2,2'-Bipyridine6.956.706.2519.9Spectrophotometry[2]
Cu(II)2,2'-Bipyridine7.906.555.1019.55Spectrophotometry[2]

Note: The stability constants are determined under specific experimental conditions (e.g., temperature, ionic strength, solvent). Direct comparison should be made with caution if the conditions differ. The order of stability for the divalent metal ions of the first transition series generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2]

II. Factors Influencing Complex Stability

Several factors influence the stability of metal-bipyridine complexes:

  • Nature of the Metal Ion: The charge density (charge-to-radius ratio) and the crystal field stabilization energy of the metal ion play a crucial role. Higher charge density generally leads to more stable complexes.

  • Nature of the Ligand: The basicity of the bipyridine ligand is a key factor. Electron-donating substituents on the bipyridine ring increase the basicity of the nitrogen atoms, leading to the formation of more stable complexes. Conversely, electron-withdrawing groups decrease stability.

  • The Chelate Effect: Bipyridine is a bidentate ligand, and the formation of a five-membered chelate ring upon coordination to a metal ion significantly enhances the stability of the complex compared to analogous complexes with monodentate ligands (e.g., pyridine).[3] This is known as the chelate effect.

  • Steric Hindrance: Bulky substituents near the coordinating nitrogen atoms can sterically hinder the formation of the complex, thereby reducing its stability.

III. Experimental Protocols for Determining Stability Constants

The determination of stability constants is crucial for understanding the behavior of metal complexes in solution.[4] Several experimental techniques are commonly employed.

1. Spectrophotometric Method (Job's Method of Continuous Variation)

This method is suitable when the formation of a complex results in a significant change in the UV-Visible absorption spectrum.[1][2]

  • Principle: A series of solutions is prepared where the mole fraction of the metal ion and the ligand is varied, while the total molar concentration is kept constant. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[1]

  • Procedure:

    • Prepare equimolar stock solutions of the metal salt and the bipyridine ligand.

    • Prepare a series of solutions by mixing varying volumes of the metal and ligand solutions, keeping the total volume constant.

    • Measure the absorbance of each solution at the λmax of the metal-ligand complex.

    • Plot absorbance against the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the position of the maximum in the Job's plot. The stability constant can then be calculated from the absorbance data.[1]

2. Potentiometric Titration

This is one of the most accurate and widely used methods for determining stability constants.[5][6]

  • Principle: The method relies on the competition between the metal ion and a proton for the ligand. By monitoring the pH of a solution containing the metal ion and the ligand during titration with a standard base, the concentrations of the free ligand and the complexed ligand can be determined at each point of the titration.[3]

  • Procedure:

    • Prepare solutions of the free acid (e.g., HClO4), the ligand in the presence of the acid, and the metal ion and ligand in the presence of the acid.

    • Titrate each solution with a standard solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength.

    • Record the pH after each addition of the base.

    • Plot the pH versus the volume of base added for each titration.

    • From the titration curves, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated.

    • The stepwise stability constants are then determined from a plot of n̄ versus pL (-log[L]).[5]

3. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and Gibbs free energy), from which the stability constant can be derived.[7][8][9]

  • Principle: A solution of the ligand is titrated into a solution of the metal ion in a highly sensitive calorimeter. The heat released or absorbed upon each injection is measured.[9]

  • Procedure:

    • A solution of the metal ion is placed in the sample cell of the calorimeter, and the reference cell is filled with the same buffer.

    • A solution of the bipyridine ligand is loaded into the injection syringe.

    • Small aliquots of the ligand solution are injected into the metal solution, and the resulting heat change is measured.

    • The data is plotted as heat change per injection versus the molar ratio of ligand to metal.

    • The binding isotherm is then fitted to a suitable binding model to determine the stability constant (Ka), the stoichiometry (n), and the enthalpy of binding (ΔH).[7][8]

IV. Workflow and Data Analysis

The following diagram illustrates a general workflow for the comparative stability analysis of metal-bipyridine complexes.

StabilityAnalysisWorkflow A Ligand and Metal Salt Selection B Preparation of Stock Solutions A->B C Experimental Method Selection (e.g., Potentiometry, UV-Vis, ITC) B->C D Potentiometric Titration C->D Select Potentiometry E UV-Vis Spectrophotometry C->E Select UV-Vis F Isothermal Titration Calorimetry C->F Select ITC G Data Acquisition (pH vs. Volume) D->G H Data Acquisition (Absorbance vs. Wavelength) E->H I Data Acquisition (Heat Change vs. Molar Ratio) F->I J Calculation of n̄ and pL G->J K Job's Plot Analysis H->K L Binding Isotherm Fitting I->L M Determination of Stability Constants (log β) J->M K->M L->M N Comparative Analysis and Interpretation M->N

Caption: Workflow for Stability Analysis of Metal-Bipyridine Complexes.

This guide provides a foundational understanding of the factors influencing the stability of metal-bipyridine complexes and the experimental approaches for their determination. For researchers in drug development, a thorough understanding of complex stability is paramount for designing effective and safe metallodrugs.

References

A Comparative Guide to Theoretical Models and Experimental Validation of 2,2'-Dimethoxy-4,4'-bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models and experimental data for metal complexes incorporating the 2,2'-Dimethoxy-4,4'-bipyridine ligand. The objective is to offer a clear framework for validating computational predictions against experimental results, a crucial step in the rational design of novel therapeutic agents and advanced materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential workflows.

I. Comparison of Structural and Spectroscopic Parameters

A fundamental aspect of validating theoretical models is the direct comparison of calculated structural and spectroscopic parameters with experimentally determined values. Density Functional Theory (DFT) is a powerful computational tool for predicting these properties, while X-ray crystallography, along with various spectroscopic techniques, provides the benchmark experimental data.

Structural Parameters: Bond Lengths and Angles

The molecular geometry of this compound has been determined experimentally through X-ray diffraction and computationally using DFT with the B3LYP/6-311++G(d,p) basis set. A comparison of key parameters reveals a strong correlation between the theoretical model and experimental reality, validating the computational approach for this ligand.

ParameterExperimental (X-ray Diffraction)Theoretical (DFT/B3LYP)
Bond Lengths (Å)
C1-C1'1.4921.487
C1-N11.3451.343
C5-N11.3501.349
C2-C31.3851.389
C3-C41.3801.378
C4-C51.3911.393
C2-O11.3611.358
C6-O11.4321.428
Bond Angles (º)
C5-N1-C1117.8118.1
N1-C1-C1'116.2116.4
C4-C5-N1123.7123.5
C2-C3-C4119.2119.3
C3-C4-C5118.8118.7
Dihedral Angle (º)
N1-C1-C1'-N1'180.0180.0

Data compiled from studies on 4,4'-Dimethoxy-2,2'-bipyridine and its derivatives.[1][2][3]

Spectroscopic Properties: Vibrational Frequencies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman (FT-RA) spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes. DFT calculations can predict these frequencies, aiding in the assignment of experimental spectra. The comparison below for this compound shows good agreement between the observed and calculated vibrational modes.

Vibrational ModeExperimental (FT-IR) cm⁻¹Experimental (FT-RA) cm⁻¹Theoretical (DFT/B3LYP) cm⁻¹
C-H stretch (aromatic)308030753085
C-H stretch (methyl)295029452955
C=N stretch160516081610
C=C stretch (aromatic)156015581565
C-O stretch125012481255

Theoretical values are often scaled to better match experimental data. Data is representative for the 4,4'-dimethoxy-2,2'-bipyridine ligand.[1][4]

II. Experimental Protocols

Accurate experimental data is the cornerstone of validating any theoretical model. Below are detailed methodologies for key experiments used in the characterization of this compound and its metal complexes.

Synthesis of Metal Complexes

A general procedure for the synthesis of metal complexes with substituted bipyridine ligands involves the reaction of the ligand with a suitable metal precursor.

  • Ligand Preparation : The this compound ligand is typically synthesized via cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the introduction of the methoxy functional groups.

  • Complexation : A solution of the this compound ligand in an appropriate solvent (e.g., ethanol, acetonitrile) is added to a solution of a metal precursor, such as RuCl₃·3H₂O or K₂PtCl₄.

  • Reaction Conditions : The reaction mixture is usually heated under reflux for several hours under an inert atmosphere (e.g., argon or nitrogen) to facilitate the coordination of the ligand to the metal center.

  • Purification : The resulting metal complex is purified using techniques such as column chromatography or recrystallization to obtain a pure product.

  • Characterization : The structure and purity of the synthesized complex are confirmed using a range of analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction.[5]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths and angles.

  • Crystal Growth : High-quality single crystals of the compound are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection : A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[2][3]

Spectroscopic Measurements
  • UV-Vis Spectroscopy : UV-Vis absorption spectra are recorded using a spectrophotometer. The complex is dissolved in a suitable solvent, and the absorbance is measured over a range of wavelengths to provide information about the electronic transitions within the molecule.

  • FT-IR and Raman Spectroscopy : FT-IR spectra are typically recorded on a spectrometer using KBr pellets. Raman spectra are obtained using a laser excitation source. These techniques provide information about the vibrational modes of the molecule.

III. Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of this compound complexes.

G Computational and Experimental Validation Workflow cluster_computational Theoretical Modeling cluster_experimental Experimental Validation Ligand_Design Ligand Design (this compound) DFT_Calc DFT Calculations (e.g., B3LYP/6-311++G(d,p)) Ligand_Design->DFT_Calc Synthesis Synthesis of Complex Ligand_Design->Synthesis Predict_Struct Predict Geometry (Bond Lengths, Angles) DFT_Calc->Predict_Struct Predict_Spectra Predict Spectra (IR, Raman, UV-Vis) DFT_Calc->Predict_Spectra Comparison Comparative Analysis Predict_Struct->Comparison Compare Predict_Spectra->Comparison Compare Xray X-ray Crystallography Synthesis->Xray Spectroscopy Spectroscopic Analysis (FT-IR, Raman, UV-Vis) Synthesis->Spectroscopy Exp_Data Experimental Data Xray->Exp_Data Spectroscopy->Exp_Data Exp_Data->Comparison Compare

Caption: Workflow for the validation of theoretical models with experimental data.

G Synthesis and Characterization Workflow Start Start Ligand_Synth Synthesize Ligand (this compound) Start->Ligand_Synth Metal_Precursor Select Metal Precursor (e.g., RuCl₃, K₂PtCl₄) Start->Metal_Precursor Complexation Complexation Reaction Ligand_Synth->Complexation Metal_Precursor->Complexation Purification Purification (Chromatography/Recrystallization) Complexation->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS EA Elemental Analysis Characterization->EA Xray_Char X-ray Crystallography Characterization->Xray_Char Final_Complex Pure Complex Characterization->Final_Complex

Caption: Generalized workflow for the synthesis and characterization of metal-bipyridine complexes.

IV. Alternative Ligands and Theoretical Models

While this guide focuses on this compound, the principles of comparing theoretical and experimental data are broadly applicable. Other substituted bipyridine ligands, such as 4,4'-dimethyl-2,2'-bipyridine and 5,5'-diaryl-2,2'-bipyridines, are also of significant interest.[6][7] The choice of ligand can fine-tune the electronic and photophysical properties of the resulting metal complexes.

From a theoretical standpoint, while DFT with hybrid functionals like B3LYP is a common and effective choice, other computational methods can also be employed. Time-Dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption and emission spectra.[7][8] For more complex systems or higher accuracy, more advanced ab initio methods may be considered, although they are computationally more expensive. The selection of the theoretical model should always be guided by the specific properties of interest and validated against experimental data whenever possible.[9]

References

Safety Operating Guide

Safe Disposal of 2,2'-Dimethoxy-4,4'-bipyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,2'-Dimethoxy-4,4'-bipyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Protocols

Prior to handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety precautions. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

When handling this chemical, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side-shields or a face shield are mandatory.[2][3]

  • Hand Protection: Chemical-resistant gloves must be worn. It is crucial to inspect gloves for any damage before use and to use a proper glove removal technique to avoid skin contact.[2][4]

  • Body Protection: A complete protective suit is recommended to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust, a suitable respirator (such as a dust mask type N95 in the US) should be used.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Avoid all direct contact with the substance, including skin and eye contact.[1][2][3]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound, compiled from safety data sheets.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂N₂O₂[3]
Molecular Weight 216.24 g/mol [3]
Appearance Solid[3]
Melting Point 168 - 171 °C[3]
Storage Temperature 10°C - 25°C in a dry, cool, and well-ventilated place.[6]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Container Management:

  • Use the original container for disposal whenever possible.[4]

  • If the original container is not available or is compromised, use a suitable, compatible, and properly labeled container.

  • Ensure the container is tightly closed and stored in a designated, secure waste accumulation area.[1][4]

3. Disposal of Unused Product:

  • Unused or unwanted this compound must be disposed of as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

  • Crucially, do not discharge this chemical into drains or the environment. [2][4][7]

4. Decontamination of Labware and Surfaces:

  • Thoroughly decontaminate any labware or surfaces that have come into contact with this compound.

  • Collect the cleaning materials (e.g., wipes, absorbents) and dispose of them as hazardous waste in the same manner as the chemical itself.

5. Handling of Spills:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[2]

  • Wear the appropriate PPE as outlined above.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[2][3][7]

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Unused or Contaminated This compound B Wear Full Personal Protective Equipment (PPE) A->B C Is the waste in its original container? B->C D Place in a labeled, sealed, and compatible waste container C->D No E Ensure original container is sealed and labeled for waste C->E Yes F Store waste container in a designated, secure area D->F E->F G Contact Environmental Health & Safety (EHS) or a licensed waste disposal service F->G H Arrange for pickup and transport to an approved waste disposal facility G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2'-Dimethoxy-4,4'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,2'-Dimethoxy-4,4'-bipyridine, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Chemical Identifier:

PropertyValue
Chemical NameThis compound
CAS Number142929-11-1
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
AppearanceWhite to light yellow-beige crystalline powder
HazardsCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.

PPE CategoryRecommended Equipment and Specifications
Eye and Face Protection Use chemical safety glasses and a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Chemical-resistant gloves must be worn.[1][3] Always inspect gloves prior to use and use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][3] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1][3]
Body Protection A complete suit protecting against chemicals or a lab coat should be worn.[3][4] The type of body protection must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[3] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] All respirators and their components must be tested and approved under appropriate government standards.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][5][6]

  • Avoid Dust Formation: Take measures to avoid the formation and accumulation of dust.[3][4][5]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1][6] Do not eat, drink, or smoke in the work area.[4]

  • Clothing: Remove and wash contaminated clothing before reuse.[1][2][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]

  • Keep the substance away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Disposal Plan:

  • Dispose of waste material in accordance with national and local regulations.[1]

  • Chemicals should be left in their original containers and not mixed with other waste.[1]

  • Uncleaned containers should be handled and disposed of as if they were the product itself.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[4]

Experimental Protocols

Chemical Spill Cleanup:

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1][5]

  • Don Appropriate PPE: Before approaching the spill, put on the recommended personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat or protective suit.[3][5]

  • Contain the Spill: Cover drains to prevent the chemical from entering them.[1][7]

  • Clean Up: For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[4][5][6]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Waste: Dispose of the collected waste and contaminated cleaning materials as hazardous waste according to regulations.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][5][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5][6]

Workflow for Chemical Spill Response

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Evacuate Evacuate Area Alert Alert Others & Supervisor Evacuate->Alert Immediately Secure Secure the Area Alert->Secure Assess Assess the Spill Secure->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Clean_Up Clean Up Spill Material Contain->Clean_Up Decontaminate Decontaminate Area & Equipment Clean_Up->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock Report Document and Report Incident Restock->Report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dimethoxy-4,4'-bipyridine
Reactant of Route 2
Reactant of Route 2
2,2'-Dimethoxy-4,4'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.